molecular formula C19H17NO3 B1331774 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 350989-59-2

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1331774
CAS No.: 350989-59-2
M. Wt: 307.3 g/mol
InChI Key: NPCGVDZHTOTJGL-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGVDZHTOTJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206317
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
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Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-59-2
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of therapeutic agents.[1][2] This document details two primary synthetic strategies: the Doebner three-component reaction and the Pfitzinger condensation reaction. Emphasis is placed on the underlying chemical principles, optimization of reaction conditions, and detailed, field-tested experimental protocols. The guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, actionable methodologies for the synthesis, purification, and characterization of the target molecule.

Introduction and Retrosynthetic Analysis

Quinoline-4-carboxylic acids represent a pivotal class of heterocyclic compounds, forming the structural basis for numerous molecules with a wide spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][3] The substituent at the 2-position of the quinoline ring plays a crucial role in modulating this biological activity, making the targeted synthesis of derivatives like this compound a key objective in drug discovery programs.

This guide provides an in-depth examination of the most effective methods for synthesizing this target molecule. A retrosynthetic analysis reveals two logical and well-established disconnection approaches, leading to two primary synthetic strategies: the Doebner reaction and the Pfitzinger reaction.

G cluster_0 Route 1: Doebner Reaction Disconnection cluster_1 Route 2: Pfitzinger Reaction Disconnection TM Target Molecule: This compound Doebner Doebner (3-Component) TM->Doebner C2-N, C3-C4 bond cleavage Pfitzinger Pfitzinger (2-Component) TM->Pfitzinger C2-C3, C4-N bond cleavage Aniline Aniline Doebner->Aniline Pyruvic Pyruvic Acid Doebner->Pyruvic Aldehyde 3-Isopropoxybenzaldehyde Doebner->Aldehyde Isatin Isatin Pfitzinger->Isatin Ketone 1-(3-Isopropoxyphenyl)ethan-1-one Pfitzinger->Ketone

Figure 1: Retrosynthetic analysis of the target molecule.

The first approach, the Doebner reaction, is a three-component synthesis that constructs the quinoline ring from aniline, an appropriately substituted aldehyde (3-isopropoxybenzaldehyde), and pyruvic acid. The second, the Pfitzinger reaction, is a two-component condensation of isatin with a ketone bearing an α-methylene group (1-(3-isopropoxyphenyl)ethan-1-one). Both routes offer distinct advantages and are detailed extensively in the following sections.

Primary Synthetic Route: The Doebner Reaction

The Doebner reaction is a highly efficient, one-pot, three-component condensation that provides a direct pathway to 2-substituted quinoline-4-carboxylic acids.[3] Its operational simplicity and the ready availability of starting materials make it the preferred route for the synthesis of the target molecule.

Principle and Mechanism

The reaction proceeds through a cascade of interconnected steps, typically catalyzed by a Brønsted or Lewis acid.[3][4]

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of aniline and 3-isopropoxybenzaldehyde to form the corresponding N-arylimine (Schiff base).

  • Condensation with Pyruvic Acid: Pyruvic acid, likely in its enol form, undergoes a Michael-type addition to the activated imine.

  • Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the enolate attacks the aniline ring to form a six-membered dihydroquinoline intermediate.

  • Dehydration and Aromatization: The dihydroquinoline intermediate readily dehydrates. The final aromatization to the stable quinoline ring often occurs via a hydrogen transfer mechanism, where a second molecule of the initially formed imine acts as the hydrogen acceptor (oxidant).[4]

G Aniline Aniline Imine N-arylimine (Schiff Base) Aniline->Imine + H⁺, -H₂O Aldehyde 3-Isopropoxybenzaldehyde Aldehyde->Imine + H⁺, -H₂O Pyruvic Pyruvic Acid Adduct Adduct Pyruvic->Adduct Michael Addition Imine->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product This compound Dihydroquinoline->Product -H₂O, Oxidation (H-transfer)

Figure 2: Simplified mechanism of the Doebner reaction.

Synthesis of Precursors

While aniline and pyruvic acid are commodity chemicals, 3-isopropoxybenzaldehyde is typically synthesized in the laboratory via a standard Williamson ether synthesis.[5][6]

Protocol 1: Synthesis of 3-Isopropoxybenzaldehyde

This procedure involves the O-alkylation of 3-hydroxybenzaldehyde with an isopropyl halide.[7][8]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzaldehyde (1.0 eq) and a suitable polar aprotic solvent such as DMSO or DMF.

  • Deprotonation: Add a strong base, such as potassium t-butoxide (1.15 eq) or sodium hydride (1.2 eq), portion-wise at room temperature. Stir the resulting mixture for 20-30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 2-bromopropane or 2-iodopropane (1.2 eq) to the mixture. Stir the reaction at room temperature for 18-24 hours, or with gentle heating (40-50 °C) to accelerate the reaction. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into brine or cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-isopropoxybenzaldehyde as a colorless oil.[7]

Experimental Protocol for the Doebner Reaction

This protocol is adapted from established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[9][10][11]

  • Setup: In a round-bottom flask, combine aniline (1.0 eq) and 3-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Catalysis: Add a Lewis acid catalyst, such as BF₃·THF (0.5 eq).[4] Alternatively, Brønsted acids like p-toluenesulfonic acid can be used. Stir the mixture at 65 °C for 10-15 minutes to facilitate imine formation.

  • Addition of Pyruvic Acid: Dissolve pyruvic acid (1.0-1.2 eq) in the same solvent and add it dropwise to the reaction mixture over a period of 2-3 hours while maintaining the temperature at 65 °C.

  • Reaction: After the addition is complete, continue to heat and stir the reaction mixture for an additional 18-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. To remove unreacted starting materials, the crude solid can be suspended in an aqueous potassium or sodium carbonate solution to form the water-soluble carboxylate salt, followed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) or acetic acid to a pH of 4-5 to re-precipitate the purified carboxylic acid.[9] Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

The Doebner reaction is versatile, though yields can be influenced by the electronic nature of the substrates.

ReactantsCatalyst/SolventTime (h)Yield (%)Reference
Aniline, Benzaldehyde, Pyruvic AcidBF₃·THF / MeCN24~82[4]
1-Naphthylamine, 4-Me-benzaldehyde, Pyruvic AcidMagnetic Nanoparticle / Neat1.595[11][12]
Aniline, 2-Nitrobenzaldehyde, Pyruvic AcidTFA / Ethanol1268[9]

Alternative Route: The Pfitzinger Reaction

The Pfitzinger reaction provides a robust alternative for synthesizing quinoline-4-carboxylic acids.[13][14] It is particularly useful when the required aldehyde for the Doebner reaction is unstable or difficult to access.

Principle and Mechanism

This reaction involves the condensation of isatin with a carbonyl compound that has an α-methylene group, in this case, 1-(3-isopropoxyphenyl)ethan-1-one, under strong basic conditions.[13][15]

  • Isatin Ring Opening: A strong base (e.g., KOH) hydrolyzes the amide bond of isatin to form the potassium salt of 2-aminophenylglyoxylic acid (a keto-acid).

  • Condensation: This intermediate condenses with the ketone (1-(3-isopropoxyphenyl)ethan-1-one) to form an imine (Schiff base).

  • Tautomerization & Cyclization: The imine tautomerizes to a more stable enamine, which then undergoes an intramolecular Claisen-type condensation.

  • Dehydration: The resulting cyclic intermediate dehydrates to yield the final, stable aromatic quinoline-4-carboxylic acid product.

G Isatin Isatin Base KOH, H₂O Isatin->Base KetoAcid 2-Aminophenylglyoxylate (Intermediate) Base->KetoAcid Ring Opening Ketone 1-(3-Isopropoxyphenyl)ethan-1-one KetoAcid->Ketone Imine Imine Intermediate Ketone->Imine Condensation Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Target Molecule Cyclized->Product Dehydration

Figure 3: Experimental workflow for the Pfitzinger reaction.

Synthesis of Precursors

The key precursor for this route is 1-(3-isopropoxyphenyl)ethan-1-one, which can be prepared from commercially available 3'-hydroxyacetophenone.

Protocol 2: Synthesis of 1-(3-Isopropoxyphenyl)ethan-1-one

This synthesis follows the same Williamson ether synthesis principles as described in Protocol 1.[5][6][8]

  • Setup: Dissolve 3'-hydroxyacetophenone (1.0 eq) in a suitable solvent like acetone or DMF in a round-bottom flask.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq).

  • Alkylation: Add 2-bromopropane or 2-iodopropane (1.2-1.5 eq) and a catalytic amount of potassium iodide (KI) if using the bromide.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring completion by TLC.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Experimental Protocol for the Pfitzinger Reaction

This protocol is based on general procedures for the Pfitzinger synthesis.[14][15]

  • Setup: In a round-bottom flask, dissolve potassium hydroxide (3-4 eq) in a solvent such as absolute ethanol.

  • Isatin Addition: Add isatin (1.0 eq) to the basic solution and reflux for 1 hour to ensure complete ring opening.

  • Ketone Addition: Slowly add 1-(3-isopropoxyphenyl)ethan-1-one (1.0 eq) to the reaction mixture.

  • Reaction: Continue to heat the mixture under reflux for 12-24 hours.

  • Work-up and Isolation: After cooling, remove most of the solvent by rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.

  • Purification: Extract the aqueous solution with a nonpolar solvent like diethyl ether to remove any unreacted ketone. Cool the aqueous layer in an ice bath and carefully acidify with acetic acid or dilute HCl until precipitation is complete (pH ~5-6). Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for research and development.

  • Purification: The primary method for purifying the final product is recrystallization from a suitable solvent system, such as ethanol, ethanol/water, or DMF/methanol.[9] The acidic nature of the product also allows for an acid-base wash, as described in the work-up procedures, which is highly effective at removing neutral organic impurities.

  • Characterization: The structure and purity of this compound should be confirmed using a suite of standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR (DMSO-d₆)A broad singlet for the carboxylic acid proton (>13 ppm). Aromatic protons on the quinoline and phenyl rings (7.0-9.0 ppm). A septet for the isopropyl CH proton and a doublet for the two isopropyl CH₃ groups. A singlet for the C3-H of the quinoline ring.[12][16]
¹³C NMR (DMSO-d₆)A signal for the carboxylic acid carbonyl carbon (~168 ppm). Resonances for the aromatic carbons of the quinoline and phenyl rings. Signals corresponding to the isopropoxy group carbons.[12]
FT-IR (KBr)A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). C=C and C=N stretching vibrations from the aromatic rings (~1500-1600 cm⁻¹). A C-O stretch from the ether linkage (~1250 cm⁻¹).[12]
HRMS (ESI) Calculation of the exact mass for the protonated molecular ion [M+H]⁺ to confirm the elemental composition.[16][17]
Melting Point A sharp and defined melting point range, indicating high purity.

Conclusion

This guide has detailed two robust and scientifically sound synthetic routes for the preparation of this compound. The Doebner three-component reaction stands out as the more convergent and atom-economical approach, building the target molecule from simple, readily available precursors in a single pot. The Pfitzinger reaction , while requiring the pre-synthesis of a more complex ketone, offers a reliable and high-yielding alternative. The choice between these routes will depend on the specific resources, precursor availability, and scale-up considerations of the research team. Both pathways, when executed with the procedural rigor outlined in this document, provide a reliable means to access this important heterocyclic scaffold for further investigation in drug discovery and materials science.

References

  • PrepChem. Synthesis of 3-isopropoxybenzaldehyde. PrepChem.com. [Link]

  • Ghasemi, P., Yarie, M., Zolfigol, M. A., Taherpour, A. A., & Torabi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207–3217. [Link]

  • Li, J., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(21), 3827. [Link]

  • Pradeep, P.S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences, 4(4), 74-87. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Pharmaceuticals, 15(7), 868. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Li, J., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(21), 3827. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • Kandioller, W., et al. (2011). General procedure for the synthesis of 3-hydroxyflavone ligands. Journal of Organometallic Chemistry, 696(24), 3837-3844. [Link]

  • Ghasemi, P., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207–3217. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Teng, P., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13035–13046. [Link]

  • ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids. [Link]

  • Patsnap Eureka. 3-hydroxyacetophenone synthesis method. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing. [Link]

  • Yarie, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207-3217. [Link]

  • Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 205-217. [Link]

  • Yan, F., et al. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform, 44(32). [Link]

  • Al-Joboury, H. A. (2016). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 5(11), 136-142. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Inferred

This guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 350989-59-2). As a Senior Application Scientist, it is crucial to acknowledge the landscape of available data. While this specific molecule is commercially available, detailed experimental characterization is not extensively published in peer-reviewed literature as of the writing of this guide.[1][2] Therefore, this document leverages expert analysis, drawing upon established principles of medicinal chemistry and extensive data from closely related 2-phenylquinoline-4-carboxylic acid analogs to project the likely properties of the title compound.[3][4][5] This approach provides a robust framework for researchers to initiate their own investigations, offering validated protocols and a well-grounded set of expectations.

Chemical Identity and Structure

This compound belongs to a well-established class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[5] The core structure features a quinoline-4-carboxylic acid scaffold, which is substituted at the 2-position with a 3-isopropoxyphenyl group.

PropertyValueSource
IUPAC Name This compound-
CAS Number 350989-59-2[6]
Molecular Formula C₁₉H₁₇NO₃Inferred
Molecular Weight 307.34 g/mol Inferred
Canonical SMILES CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OInferred

Synthesis and Spectroscopic Characterization

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is well-documented, with the Doebner and Pfitzinger reactions being the most common and versatile methods.[3][7]

Anticipated Synthesis Route: The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that is highly effective for generating the quinoline-4-carboxylic acid scaffold.[7] It typically involves the reaction of an aniline, an aldehyde, and pyruvic acid.

General Protocol for Doebner Synthesis of this compound:

  • Adduct Formation: In a round-bottom flask, dissolve equimolar amounts of aniline and 3-isopropoxybenzaldehyde in a suitable solvent such as ethanol or methanol. Reflux the mixture for 1-2 hours to form the Schiff base intermediate.

  • Condensation: To the reaction mixture, add 1.5 equivalents of pyruvic acid. The addition of a catalytic amount of a Lewis acid, such as trifluoroacetic acid, can improve the reaction rate.[3]

  • Cyclization and Dehydrogenation: Reflux the resulting mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product.[3][4]

Doebner_Reaction_Workflow Doebner Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline SchiffBase Schiff Base Formation (Reflux in Ethanol) Aniline->SchiffBase Aldehyde 3-Isopropoxybenzaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Condensation Condensation & Cyclization (Add Pyruvic Acid, Reflux) PyruvicAcid->Condensation SchiffBase->Condensation Purification Work-up & Purification (Precipitation, Recrystallization) Condensation->Purification FinalProduct 2-(3-Isopropoxyphenyl)quinoline- 4-carboxylic acid Purification->FinalProduct

Caption: General workflow for the Doebner synthesis.

Predicted Spectroscopic Data

While specific spectra for the title compound are not publicly available, we can predict the key features based on its structure and data from analogs.[3][4]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as the isopropoxy group.

  • Quinoline Protons: A series of doublets and triplets between δ 7.5 and 8.5 ppm.

  • Phenyl Protons: Signals corresponding to the protons on the 3-isopropoxyphenyl ring, likely in the range of δ 7.0-7.8 ppm.

  • Isopropoxy Protons: A septet for the CH proton around δ 4.7 ppm and a doublet for the two CH₃ groups around δ 1.4 ppm.

  • Carboxylic Acid Proton: A broad singlet at δ > 13 ppm, which is characteristic for carboxylic acid protons in DMSO-d₆.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all 19 carbon atoms in the molecule.

  • Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 167-170 ppm.

  • Aromatic Carbons: A complex set of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the quinoline and phenyl rings.

  • Isopropoxy Carbons: A signal for the CH carbon around δ 70 ppm and a signal for the CH₃ carbons around δ 22 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H group.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

  • C=C and C=N Stretches: Aromatic C=C and quinoline C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

  • C-O Stretch: A strong band for the ether linkage of the isopropoxy group, typically in the 1200-1250 cm⁻¹ region.

2.2.4. Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecule [M+H]⁺ with a high degree of accuracy, confirming the molecular formula.

Anticipated Physicochemical Properties and Measurement Protocols

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Quinoline-4-carboxylic acids generally exhibit poor aqueous solubility and good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[4]

SolventPredicted Solubility
WaterPoorly soluble
DMSOSoluble
Methanol / EthanolSparingly to moderately soluble

Protocol for Kinetic Solubility Determination by Nephelometry:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM down to 1.56 µM).

  • Aqueous Buffer Addition: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a 96-well plate. Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final volume of 250 µL.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (nephelometry) of each well using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Acidity Constant (pKa)

The molecule has two ionizable centers: the carboxylic acid group and the quinoline nitrogen.

  • Carboxylic Acid (pKa₁): Expected to be in the range of 3.5 - 4.5, typical for aromatic carboxylic acids.

  • Quinoline Nitrogen (pKa₂): The basicity of the quinoline nitrogen is expected to be around 4.5 - 5.5.[8]

Protocol for pKa Determination by UV-Vis Spectroscopy:

  • Buffer Preparation: Prepare a series of buffers with a pH range that brackets the expected pKa values (e.g., pH 2 to pH 8).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms. Plot the absorbance at this wavelength against the pH of the buffer. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Melting Point

The melting point of 2-phenylquinoline-4-carboxylic acid derivatives is typically in the range of 200-230 °C.[9] The presence of the isopropoxy group may slightly alter this.

Protocol for Melting Point Determination:

  • Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Biological Context and Potential Applications

The 2-phenylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives have shown potential as:

  • Anticancer Agents: Through mechanisms such as inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs).[1][2][10][11][12]

  • Antibacterial Agents: Showing activity against both Gram-positive and Gram-negative bacteria.[3]

  • Anti-inflammatory Agents: Demonstrating potential in cellular models of inflammation.[13]

  • Antiviral and Antimalarial Agents: Highlighting the broad therapeutic potential of this chemical class.[10][14][15]

The isopropoxy substituent on the phenyl ring can modulate the lipophilicity and metabolic stability of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Physicochemical_Characterization_Workflow Physicochemical Characterization Workflow cluster_identity Identity & Purity cluster_properties Core Properties Compound 2-(3-Isopropoxyphenyl)quinoline- 4-carboxylic acid NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS HPLC HPLC (Purity) Compound->HPLC Solubility Solubility (Nephelometry) Compound->Solubility pKa pKa (UV-Vis) Compound->pKa MeltingPoint Melting Point Compound->MeltingPoint LogP LogP (Shake-flask/HPLC) Compound->LogP Purity_Confirmation Structure & Purity Confirmed NMR->Purity_Confirmation MS->Purity_Confirmation HPLC->Purity_Confirmation ADME_Profile ADME Profile Prediction Solubility->ADME_Profile pKa->ADME_Profile LogP->ADME_Profile Purity_Confirmation->Solubility Purity_Confirmation->pKa Purity_Confirmation->MeltingPoint Purity_Confirmation->LogP

Caption: A logical workflow for physicochemical characterization.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust, scientifically-grounded framework for its investigation. By understanding the established chemistry of the quinoline-4-carboxylic acid class and applying validated analytical protocols, researchers can confidently proceed with the characterization and development of this and related molecules. The anticipated properties—poor aqueous solubility, dual ionizable centers, and a melting point in the 200-230 °C range—are consistent with known analogs and provide a solid foundation for future studies.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022-07-13). Frontiers in Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022-03-29). Frontiers in Chemistry. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). Chemical Biology & Drug Design, 104(4). [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23). The Journal of Organic Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (2017). Molecules, 22(11), 1888. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (2016). Journal of Medicinal Chemistry, 59(15), 7059–7077. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017-03-19). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022-07-14). Frontiers in Chemistry, 10, 925189. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022-07-14). Frontiers in Chemistry, 10. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2001). Folia Microbiologica, 46(2), 119-124. [Link]

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  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

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  • Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.).
  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives - ResearchGate. (2020-06-18). ResearchGate. [Link]

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  • Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate - PubMed. (1990). Arzneimittelforschung, 40(5), 536-9. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-(Aryl)quinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of a carboxylic acid group, which can act as a critical hydrogen bond donor/acceptor or a metal-chelating moiety, make it an ideal starting point for the design of targeted therapeutics.[2] Derivatives, particularly those with an aromatic substituent at the 2-position (2-arylquinoline-4-carboxylic acids), have been investigated for their potential in treating a range of diseases, most notably cancer, as well as inflammatory and infectious diseases.[1][3] This guide will delve into the primary molecular mechanisms through which these compounds are understood to exert their effects.

Core Mechanisms of Action

Research into 2-arylquinoline-4-carboxylic acid derivatives has revealed several distinct, yet potentially overlapping, mechanisms of action. These compounds are not monolithic in their biological effects; rather, their specific targets and downstream consequences are heavily influenced by the nature and position of substituents on both the quinoline and the 2-aryl rings.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-validated mechanism for a subset of this class is the inhibition of dihydroorotate dehydrogenase (DHODH).

  • Causality and Scientific Rationale: DHODH is a critical mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway.[4] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for survival.[4] Therefore, inhibiting DHODH leads to pyrimidine depletion, which in turn induces S-phase cell cycle arrest and halts cell growth.[4] The structural similarity of some quinoline-4-carboxylic acids to known DHODH inhibitors like brequinar has driven the investigation of this target. The carboxylic acid moiety is crucial as it often forms a key salt bridge interaction within the enzyme's binding pocket.[4]

  • Mechanism of Inhibition: These compounds typically act as competitive inhibitors, occupying the ubiquinone-binding pocket of the DHODH enzyme. The quinoline core and the 2-aryl group engage in hydrophobic interactions within a channel formed by nonpolar residues, while the carboxylate group forms critical electrostatic interactions with positively charged or polar residues, such as Arginine (R136) and Glutamine (Q47) in human DHODH.[4] Structure-guided design has led to the development of potent analogues that form additional hydrogen bonds, significantly improving inhibitory activity.[4]

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory potential of a test compound against human DHODH.

  • Recombinant Enzyme Expression and Purification:

    • Clone the gene for human DHODH (the soluble domain) into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant DHODH protein using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.

  • Enzymatic Assay:

    • The assay measures the reduction of a ubiquinone analogue, typically dichloroindophenol (DCIP), which can be monitored spectrophotometrically.

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • In a 96-well plate, add the reaction buffer, the substrate dihydroorotate, the electron acceptor DCIP, and varying concentrations of the test compound (dissolved in DMSO).

    • Initiate the reaction by adding the purified DHODH enzyme.

    • Monitor the decrease in absorbance at 600 nm (the wavelength for DCIP reduction) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Modulation of Histone Deacetylases (HDACs)

Another significant mechanism of action for certain 2-arylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases.

  • Causality and Scientific Rationale: HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[5] HDAC inhibitors can reverse this effect, reactivating silenced genes and leading to cell cycle arrest, differentiation, and apoptosis. The 2-arylquinoline-4-carboxylic acid scaffold can be incorporated as the "cap" group in classic HDAC inhibitor pharmacophore models, where it interacts with residues at the surface of the enzyme's active site channel.[5]

  • Isoform Selectivity: A key area of research is the development of isoform-selective HDAC inhibitors to improve therapeutic specificity and reduce side effects.[5] For example, selective inhibition of HDAC3, which plays a specific role in cancer development, is a promising therapeutic strategy.[5] The geometry and electronic properties of the 2-arylquinoline-4-carboxylic acid moiety can be tuned to achieve selectivity for specific HDAC isoforms.

Inhibition of Sirtuins (e.g., SIRT3)

Closely related to HDACs, sirtuins are a class of NAD+-dependent deacetylases. SIRT3, a key mitochondrial sirtuin, has emerged as a therapeutic target in certain cancers, such as acute myeloid leukemia (AML).

  • Causality and Scientific Rationale: In some contexts, SIRT3 acts as a tumor promoter by deacetylating and activating mitochondrial proteins involved in metabolism and antioxidant defense, thereby helping cancer cells cope with metabolic stress. Selective inhibition of SIRT3 is therefore a potential strategy to disrupt cancer cell metabolism and survival.[6]

  • Mechanism of Inhibition: Researchers have designed and synthesized 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives that act as potent and selective SIRT3 inhibitors.[6] Molecular docking studies suggest these compounds fit into the active site of SIRT3, with the quinoline core and substituted phenyl ring making key interactions. The selectivity over other sirtuins like SIRT1 and SIRT2 is achieved through specific binding patterns that exploit subtle differences in the active sites of these enzymes.[6] Inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest in leukemic cell lines.[6]

Visualization of Key Signaling Pathways

The following diagrams illustrate the core mechanisms described above.

Caption: Inhibition of the DHODH enzyme by 2-arylquinoline-4-carboxylic acids.

Caption: HDAC inhibition leading to reactivation of tumor suppressor genes.

Summary of Biological Activities and Quantitative Data

The biological activities of 2-arylquinoline-4-carboxylic acid derivatives are diverse. The following table summarizes key findings for representative compounds from this class, highlighting the different mechanisms of action.

Compound Class/ExamplePrimary TargetBiological EffectPotency (IC50/EC50)Cell Lines/ModelReference
2,4-Disubstituted quinoline analoguesDHODHInhibition of pyrimidine synthesis, cell growth inhibition9.7 - 28.3 nMRecombinant human DHODH[4]
2-substituted phenylquinoline-4-carboxylic acidsHDAC3 (selective)Inhibition of histone deacetylation, G2/M cell cycle arrest, apoptosisSub-micromolar rangeK562 leukemia cells[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidsSIRT3 (selective)Inhibition of mitochondrial deacetylation, G0/G1 cell cycle arrestLow micromolar rangeTHP-1, MOLM-13 leukemia cells[6]
YHO-1701STAT3Inhibition of STAT3 signalingNot specifiedAntitumor activity[3]
General quinoline-4-carboxylic acidsNot fully definedAnti-inflammatory, antiproliferativeVariesRAW264.7, MCF7, HELA cells[2]

Conclusion and Future Directions

The 2-(aryl)quinoline-4-carboxylic acid scaffold represents a versatile and powerful platform for the development of targeted therapeutics. The accumulated evidence demonstrates that compounds from this class can potently and often selectively inhibit key enzymes involved in cancer cell proliferation and survival, including DHODH, HDACs, and sirtuins. The specific mechanism of action is highly dependent on the substitution pattern around the core scaffold, allowing for fine-tuning of biological activity.

For the specific compound 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid , future research should focus on its synthesis and subsequent screening against a panel of cancer-relevant targets, including those identified for its structural analogues. Initial investigations could prioritize DHODH and various HDAC isoforms. A comprehensive understanding of its structure-activity relationship will be critical in elucidating its primary mechanism of action and realizing its potential therapeutic value.

References

  • Mader, M. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Tanimoto, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Dalrymple, S. L., et al. (2007). The quinoline-3-carboxamide anti-angiogenic agent, tasquinimod, enhances the anti-prostate cancer efficacy of androgen ablation and taxotere without effecting serum PSA directly in human xenografts. The Prostate. Available at: [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications. Available at: [Link]

  • Schepetkin, I. A., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Olsson, A., et al. (2010). Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors. Molecular Cancer. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

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The Pharmacological Potential of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its derivatives are prevalent in a multitude of natural products and synthetic molecules, demonstrating a remarkable breadth of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids represent a particularly versatile and promising class of compounds. The presence of the carboxylic acid moiety at the 4-position provides a critical handle for molecular interactions and allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles.[1][2] This guide delves into the significant and varied biological activities of quinoline-4-carboxylic acid derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will explore their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, detailing the underlying mechanisms of action, presenting key quantitative data, and providing robust experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1][3] Their ability to interact with key cellular targets involved in cancer progression makes them a compelling scaffold for the development of novel oncology therapeutics.

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to inhibit crucial enzymes and disrupt essential cellular processes. Two notable mechanisms include the inhibition of sirtuins (SIRTs) and dihydroorotate dehydrogenase (DHODH).

  • Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are key regulators of cellular processes, including metabolism, stress response, and aging. Certain sirtuin isoforms, such as SIRT3, are implicated in cancer.[4] Specific quinoline-4-carboxylic acid derivatives have been designed to selectively inhibit SIRT3, leading to cell cycle arrest and differentiation in cancer cells, rather than apoptosis.[4]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells like cancer cells.[5] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives can effectively starve cancer cells of the necessary building blocks for replication, leading to potent antiproliferative effects.[5] The carboxylate group of the quinoline scaffold often plays a crucial role in binding to the enzyme's active site.[5]

Signaling Pathway Visualization

anticancer_mechanisms cluster_drug Quinoline-4-Carboxylic Acid Derivative cluster_cell Cancer Cell drug Derivative SIRT3 SIRT3 drug->SIRT3 Inhibits DHODH DHODH drug->DHODH Inhibits CellCycle Cell Cycle Arrest SIRT3->CellCycle Differentiation Differentiation SIRT3->Differentiation Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Proliferation Cell Proliferation CellCycle->Proliferation Blocks Differentiation->Proliferation Reduces DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA DNA_RNA->Proliferation

Caption: Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
P6 SIRT3 inhibitionMLLr leukemic cell lines7.2[1][4]
41 DHODH Inhibition-0.00971[1][5]
43 DHODH Inhibition-0.0262[1][5]
Compound 7c Not specifiedMCF-7 (Breast)1.73 µg/mL[1]
Compound 3j Not specifiedMCF-7 (Breast)82.9% growth reduction[6]
Compound 3j Not specifiedK-562 (Leukemia)51.1% apoptosis[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoline-4-carboxylic acid derivatives on cancer cells.[1][7]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: MTT assay workflow for cytotoxicity assessment.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of quinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][8] They also exhibit antifungal properties.[8]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinoline-4-carboxylic acid derivatives are still under investigation. However, it is believed that they may act by:

  • Inhibiting DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, these compounds may interfere with bacterial DNA replication by inhibiting these essential enzymes.

  • Disrupting Cell Membrane Integrity: Some derivatives may exert their effect by damaging the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative quinoline-4-carboxylic acid derivative against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5a4 Staphylococcus aureus62.5[1]
Compound 5a4 Bacillus subtilis125[1]
Compound 5a4 Escherichia coli250[1]
Compound 5a4 Pseudomonas aeruginosa500[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of quinoline-4-carboxylic acid derivatives against bacteria.[1]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing broth medium.

  • Inoculate Wells: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth and inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral Activity: A Frontier in Quinoline Research

The exploration of quinoline-4-carboxylic acid derivatives as antiviral agents is an expanding area of research.[9] While less established than their anticancer and antimicrobial properties, initial studies suggest potential efficacy against various viruses.

Mechanism of Action

The antiviral mechanisms of these compounds are likely virus-specific and can involve targeting various stages of the viral life cycle, such as:

  • Inhibition of Viral Entry: Preventing the virus from attaching to and entering host cells.

  • Inhibition of Viral Replication: Interfering with viral enzymes essential for genome replication and protein synthesis.

  • Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles and their release from the host cell.

Experimental Protocol: In Vitro Antiviral Efficacy Assessment (CPE Reduction Assay)

This protocol outlines a cytopathic effect (CPE) reduction assay, a common method for initial screening of antiviral compounds.[10]

Principle: Many viruses cause visible damage, or CPE, to infected cells in culture. This assay evaluates the ability of a compound to protect cells from virus-induced CPE.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line in a 96-well plate and grow to confluency.

  • Compound and Virus Addition: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative. Add the diluted compounds to the cell monolayers, followed by the addition of a known amount of virus.

  • Controls: Include a virus control (cells and virus, no compound), a cell control (cells only, no virus or compound), and a compound toxicity control (cells and compound, no virus).

  • Incubation: Incubate the plate at the optimal temperature for virus replication until CPE is evident in the virus control wells.

  • CPE Evaluation: Observe the wells microscopically and score the degree of CPE. Alternatively, cell viability can be quantified using a dye such as neutral red.[10]

  • Data Analysis: The effective antiviral concentration (EC50) is the concentration of the compound that reduces CPE by 50%. The cytotoxic concentration (CC50) is determined from the compound toxicity control wells. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.[11]

Anti-inflammatory Activity: Modulating the Immune Response

Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory diseases.[12][13]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to modulate key inflammatory pathways:

  • Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

  • Enzyme Inhibition: Some derivatives may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of quinoline-4-carboxylic acid was evaluated in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 mouse macrophages.

CompoundAssayCell LineIC50 (µg/mL)CytotoxicityReference
Quinoline-4-carboxylic acid LPS-induced inflammationRAW 264.7AppreciableLow[12]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This protocol describes a method to assess the anti-inflammatory activity of quinoline-4-carboxylic acid derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[14]

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key pro-inflammatory mediator. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this NO production.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The versatile quinoline-4-carboxylic acid scaffold can be synthesized through several established methods, with the Doebner and Pfitzinger reactions being prominent examples.

The Doebner Reaction

A classic method involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1][15]

Caption: The Doebner reaction for quinoline-4-carboxylic acid synthesis.

The Pfitzinger Reaction

This reaction utilizes an isatin and a carbonyl compound to construct the quinoline ring.[5][16]

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold represents a highly privileged and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against a wide array of diseases.[1] The demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory activities highlight the significant potential of this class of molecules. Further exploration of their structure-activity relationships (SAR), optimization of their pharmacokinetic and pharmacodynamic properties, and elucidation of their precise mechanisms of action will be crucial in translating their therapeutic promise into clinical reality. The protocols and data presented in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

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  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • Doležal, M., et al. (2015). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Molecules. [Link]

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  • Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. International Journal of Molecular Sciences. [Link]

  • Stone, T. W., & Darlington, L. G. (2013). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. British Journal of Pharmacology. [Link]

  • Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Patil, K. R., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry. [Link]

  • Nitharwal, R. (2023). In vitro and in vivo approaches for evaluating antiviral efficacy. ResearchGate. [Link]

  • Hruskova, V., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology. [Link]

  • Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Doležal, M., et al. (2015). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Chen, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Kumar, R., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Osorio-Caballero, M., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. [Link]

  • Osorio-Caballero, M., et al. (2017). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal. [Link]

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  • EBOVIR. (n.d.). Evaluation of antiviral therapeutic antibodies. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Molecules. [Link]

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  • Vyas, V. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]

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  • Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • O'Connor, S. P., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Erugu, Y., et al. (2021). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

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discovery and history of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Biological Context, and Therapeutic Potential

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide delves into the synthesis, historical context, and potential therapeutic applications of a specific derivative, this compound. While the individual discovery of this molecule is not extensively documented, its chemical lineage is rich and provides a strong basis for understanding its properties and potential. This document serves as a resource for researchers and drug development professionals, offering insights into the chemical synthesis, mechanism of action, and the broader therapeutic landscape of 2-arylquinoline-4-carboxylic acids.

Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Core

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a privileged scaffold in drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have been found in numerous natural products, particularly alkaloids, and have demonstrated a wide array of biological activities. Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered significant attention due to their diverse pharmacological profiles. These compounds have been investigated for their utility as antimalarial, antibacterial, antiviral, anti-inflammatory, and antitumor agents.[1][2][3]

The general structure of a 2-phenylquinoline-4-carboxylic acid, to which this compound belongs, offers a versatile template for chemical modification. The 2-phenyl group, in particular, provides a key point for substitution to modulate the compound's physicochemical properties and biological activity. The introduction of substituents on this phenyl ring can influence factors such as lipophilicity, electronic properties, and steric interactions with biological targets, thereby fine-tuning the pharmacological profile.

Synthetic Strategies for 2-Arylquinoline-4-Carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is well-established, with two primary named reactions forming the foundation of most synthetic routes: the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2][4] This method is a straightforward approach to constructing the quinoline-4-carboxylic acid core.

Conceptual Workflow of the Doebner Reaction:

Doebner_Reaction Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aromatic Aldehyde (e.g., 3-Isopropoxybenzaldehyde) Aldehyde->Imine Pyruvic_Acid Pyruvic Acid Addition Michael-type Addition Pyruvic_Acid->Addition Imine->Addition Cyclization Intramolecular Cyclization & Dehydration Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 2-Arylquinoline-4-carboxylic Acid Oxidation->Product

Caption: A conceptual workflow of the Doebner reaction for the synthesis of 2-arylquinoline-4-carboxylic acids.

Detailed Experimental Protocol (Hypothetical for this compound):

  • Imine Formation: An equimolar mixture of aniline and 3-isopropoxybenzaldehyde in a suitable solvent, such as ethanol, is refluxed for 1-2 hours.

  • Addition and Cyclization: Pyruvic acid (1.5 equivalents) is added to the reaction mixture, and reflux is continued for 12-24 hours. A catalytic amount of an acid, such as trifluoroacetic acid, can be employed to facilitate the reaction.[4]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is filtered and then dissolved in an aqueous basic solution (e.g., sodium carbonate).

  • Purification: The basic solution is filtered to remove any insoluble impurities. The filtrate is then acidified (e.g., with HCl) to precipitate the desired this compound. The product can be further purified by recrystallization.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used route, particularly when substituted anilines (in the form of isatins) are readily available. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group, such as an acetophenone derivative.[5][6]

Conceptual Workflow of the Pfitzinger Reaction:

Pfitzinger_Reaction Isatin Isatin Condensation Aldol-type Condensation Isatin->Condensation Carbonyl α-Methylene Carbonyl (e.g., 3-Isopropoxyacetophenone) Carbonyl->Condensation Base Base (e.g., KOH) Base->Condensation Rearrangement Cyclization & Rearrangement Condensation->Rearrangement Product 2-Arylquinoline-4-carboxylic Acid Rearrangement->Product

Caption: A conceptual workflow of the Pfitzinger reaction for synthesizing 2-arylquinoline-4-carboxylic acids.

Detailed Experimental Protocol (Hypothetical for this compound):

  • Reaction Setup: Isatin and 1-(3-isopropoxyphenyl)ethanone are suspended in a mixture of ethanol and aqueous potassium hydroxide.

  • Reaction Conditions: The mixture is heated to reflux or subjected to microwave irradiation at elevated temperatures (e.g., 125 °C) to drive the reaction to completion.[5]

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Therapeutic Potential

The 2-arylquinoline-4-carboxylic acid scaffold has been explored for a wide range of therapeutic applications. The specific biological activity is highly dependent on the substitution pattern of the molecule.

Anticancer Activity

Histone Deacetylase (HDAC) Inhibition: Several 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[6][7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[6][7][8] The quinoline scaffold can serve as a "cap" group in the typical pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group and a linker. Derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3, which could lead to improved therapeutic windows and reduced side effects.[6][7][8]

Sirtuin (SIRT) Inhibition: More recently, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases.[9][10] Specifically, certain compounds have demonstrated selective inhibition of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism.[9][10] The development of selective SIRT3 inhibitors is an emerging area of cancer research.

Signaling Pathway Modulation (Hypothetical):

Anticancer_Mechanism Molecule 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Derivative HDAC3 HDAC3 Molecule->HDAC3 Inhibition SIRT3 SIRT3 Molecule->SIRT3 Inhibition Histones Histone Proteins HDAC3->Histones Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth Leads to Apoptosis->Tumor_Growth Leads to

Caption: A potential mechanism of anticancer action for 2-arylquinoline-4-carboxylic acid derivatives involving HDAC and SIRT inhibition.

Antimicrobial and Anti-inflammatory Properties

The quinoline core is famously associated with antimalarial drugs like chloroquine. While the simple 2-arylquinoline-4-carboxylic acids are not direct analogues, this class of compounds has been explored for various antimicrobial activities.[1][4][5] Studies have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][4]

Furthermore, quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties.[3] Some have shown the ability to reduce inflammation in cellular models, suggesting potential applications in chronic inflammatory diseases.

Structure-Activity Relationship (SAR) and the Role of the 3-Isopropoxy Group

The rationale for synthesizing this compound can be inferred from general principles of medicinal chemistry and SAR studies on related compounds. The introduction of an isopropoxy group at the 3-position of the phenyl ring can have several effects:

  • Increased Lipophilicity: The isopropoxy group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.[5]

  • Steric Influence: The bulky isopropoxy group can influence the preferred conformation of the molecule and its binding to a biological target.

  • Metabolic Stability: The ether linkage of the isopropoxy group may alter the metabolic profile of the compound compared to other substituents.

Table 1: Physicochemical Properties and Their Potential Impact

Substituent PropertyContribution of 3-Isopropoxy GroupPotential Pharmacological Impact
Lipophilicity (logP) Increases logPMay improve cell penetration and oral absorption
Size (Steric Bulk) Adds steric bulkCan influence binding affinity and selectivity for a target protein
Hydrogen Bonding Ether oxygen can act as a hydrogen bond acceptorMay form specific interactions in a binding pocket
Metabolic Profile May undergo O-dealkylationInfluences the half-life and metabolic fate of the compound

Conclusion and Future Directions

While the specific discovery and development history of this compound is not prominently documented, its chemical structure places it firmly within a class of compounds of significant interest to medicinal chemists. The synthetic routes to this molecule are well-established, and the broader family of 2-arylquinoline-4-carboxylic acids has shown considerable promise in oncology, infectious diseases, and inflammation.

Future research on this specific molecule would likely involve its synthesis and screening across a panel of biological targets, particularly those where related quinoline derivatives have shown activity, such as HDACs, sirtuins, and various kinases. A thorough investigation of its pharmacokinetics and metabolic stability would be crucial for any further development. The insights gained from such studies would not only elucidate the potential of this compound as a therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). National Institutes of Health.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Moroccan Journal of Heterocyclic Chemistry.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.

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Spectroscopic Characterization of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid, a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. By leveraging predictive analysis based on the established spectroscopic principles and data from closely related structural analogs, this document serves as a comprehensive resource for the characterization of this molecule.

This guide is structured to offer not just the spectral data, but also the underlying scientific rationale for the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to be a practical and authoritative reference for professionals engaged in the synthesis, purification, and analysis of similar heterocyclic compounds.

Molecular Structure and Key Features

This compound is a polycyclic aromatic compound featuring a quinoline core substituted at the 2-position with a 3-isopropoxyphenyl group and at the 4-position with a carboxylic acid. The interplay of these functional groups dictates the molecule's chemical properties and its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons of the quinoline and phenyl rings, as well as the protons of the isopropoxy group and the carboxylic acid. The spectrum of the closely related 2-phenylquinoline-4-carboxylic acid shows aromatic protons in the range of 7.5-8.7 ppm.[1][2] The introduction of the isopropoxy group at the meta-position of the phenyl ring will influence the chemical shifts of the phenyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet, consistent with data for similar quinoline-4-carboxylic acids.[1]
~8.7d1HH-5The peri-proton to the nitrogen in the quinoline ring is typically deshielded.
~8.5s1HH-3This proton is a singlet and its chemical shift is influenced by the adjacent carboxylic acid and the nitrogen atom.
~8.2d1HH-8Aromatic proton on the quinoline ring.
~7.9t1HH-7Aromatic proton on the quinoline ring.
~7.7t1HH-6Aromatic proton on the quinoline ring.
~7.6m2HH-2', H-6'Protons ortho to the isopropoxy group on the phenyl ring.
~7.4t1HH-5'Proton para to the isopropoxy group on the phenyl ring.
~7.1d1HH-4'Proton meta to the isopropoxy group on the phenyl ring.
~4.7sept1HOCH(CH₃)₂The methine proton of the isopropoxy group will be a septet due to coupling with the six methyl protons.
~1.4d6HOCH(CH₃)₂The two equivalent methyl groups of the isopropoxy group will appear as a doublet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings. Data from 2-phenyl-quinoline-4-carboxylic acid derivatives provides a strong basis for these predictions.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is expected in this downfield region.
~159C-3'The aromatic carbon attached to the oxygen of the isopropoxy group will be significantly deshielded.
~156C-2The quinoline carbon attached to the phenyl ring.
~148C-8aQuaternary carbon in the quinoline ring adjacent to the nitrogen.
~144C-4The quinoline carbon attached to the carboxylic acid group.
~138C-1'The ipso-carbon of the phenyl ring attached to the quinoline.
~131C-7Aromatic CH in the quinoline ring.
~130C-5'Aromatic CH in the phenyl ring.
~129C-5Aromatic CH in the quinoline ring.
~128C-4aQuaternary carbon in the quinoline ring.
~126C-6Aromatic CH in the quinoline ring.
~124C-8Aromatic CH in the quinoline ring.
~121C-3Aromatic CH in the quinoline ring.
~119C-6'Aromatic CH in the phenyl ring.
~118C-2'Aromatic CH in the phenyl ring.
~115C-4'Aromatic CH in the phenyl ring.
~70OCH(CH₃)₂The methine carbon of the isopropoxy group.
~22OCH(CH₃)₂The two equivalent methyl carbons of the isopropoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the carboxylic acid, the aromatic rings, and the ether linkage. Studies on quinoline-4-carboxylic acid derivatives show characteristic peaks for the C=O and O-H stretching vibrations.[2]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretchThe carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.[3]
~3050MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the quinoline and phenyl rings.
~2980, ~2930MediumAliphatic C-H stretchAsymmetric and symmetric stretching of the C-H bonds in the isopropoxy group.
~1710StrongC=O stretchThe carbonyl group of the carboxylic acid. The conjugation with the quinoline ring may shift this to a slightly lower wavenumber.[2]
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretchAromatic ring stretching vibrations of the quinoline and phenyl rings.
~1250StrongC-O stretchAsymmetric C-O-C stretching of the aryl alkyl ether (isopropoxy group).
~950Broad, MediumO-H bendOut-of-plane bending of the hydrogen-bonded carboxylic acid O-H.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Molecular Ion:

  • Calculated Monoisotopic Mass: C₁₉H₁₇NO₃ = 307.1208 g/mol

  • Expected [M+H]⁺: m/z 308.1281

  • Expected [M-H]⁻: m/z 306.1136

Plausible Fragmentation Pathways: The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxyl group.[4]

  • Loss of COOH: A primary fragmentation would be the loss of the carboxylic acid radical (•COOH, 45 Da) to give a fragment at m/z 262.

  • Loss of CO₂: Decarboxylation (loss of CO₂, 44 Da) from the molecular ion would result in a fragment at m/z 263.

  • Loss of Isopropyl Group: Cleavage of the isopropoxy group could lead to the loss of a propyl radical (•C₃H₇, 43 Da) from the ether linkage, resulting in a phenolic fragment.

  • Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆, 42 Da) from the isopropoxy group, also yielding a phenolic fragment.

Predicted Mass Spectral Fragmentation of this compound M [M]⁺˙ m/z 307 F1 [M - COOH]⁺ m/z 262 M->F1 - •COOH F2 [M - CO₂]⁺˙ m/z 263 M->F2 - CO₂ F3 [M - C₃H₇]⁺ (loss of isopropyl radical) M->F3 - •C₃H₇ F4 [M - C₃H₆]⁺˙ (loss of propene) M->F4 - C₃H₆

Caption: Plausible fragmentation pathways in the mass spectrum.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols. The following are standard methodologies for the techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (TMS).

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal should be acquired prior to the sample scan.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (ESI):

    • Ionization Mode: Positive and/or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: m/z 100-500.

  • Tandem MS (MS/MS): For fragmentation analysis, the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with empirical data from closely related analogs, a detailed and scientifically grounded interpretation of the NMR, IR, and MS data has been presented. The provided experimental protocols offer a robust framework for the acquisition of high-quality data. This document is intended to be a valuable resource for researchers and professionals in the field, facilitating the unambiguous identification and characterization of this and similar molecules, thereby supporting advancements in chemical synthesis and drug development.

References

  • Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Yadav, P., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 10. [Link]

  • Li, T., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Tiwari, K., et al. (2018). An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones. ResearchGate. [Link]

  • Hassan, M. A., & El-Kashef, H. S. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 515-520. [Link]

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Preliminary Biological Screening of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid. Quinoline derivatives are a well-established class of heterocyclic compounds that form the scaffold for numerous synthetic drugs, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of an isopropoxy-phenyl group at the 2-position of the quinoline-4-carboxylic acid core suggests the potential for unique biological interactions, warranting a systematic preliminary screening to elucidate its therapeutic promise.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to a logical screening cascade. The experimental choices outlined herein are grounded in established scientific principles to ensure the generation of robust and reliable data.

Rationale for Preliminary Screening Cascade

The initial biological evaluation of a novel chemical entity (NCE) is a critical step in the drug discovery pipeline.[3] A tiered approach is employed, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity. This strategy is both cost-effective and resource-efficient, allowing for early " go/no-go " decisions.[4] Our screening cascade for this compound will focus on three key areas with a high probability of activity for quinoline derivatives: cytotoxicity (anticancer potential), antimicrobial activity, and antioxidant capacity.[5][6]

In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is fundamental to identifying potential anticancer agents and assessing its general toxicity profile.[4][7] The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.[9]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability will be calculated using the following formula:

The results should be presented as a dose-response curve, and the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, will be determined.[3]

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-7Experimental ValueKnown Value
A549Experimental ValueKnown Value
HEK293Experimental ValueKnown Value

A lower IC50 value indicates higher cytotoxic potency. A higher IC50 value against non-cancerous cells compared to cancer cells suggests selectivity.

Diagram 1: Cytotoxicity Screening Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay & Measurement cluster_3 Data Analysis cell_culture Maintain Cancer & Non-Cancer Cell Lines seed_plates Seed Cells in 96-well Plates cell_culture->seed_plates treat_cells Add Compound to Wells seed_plates->treat_cells prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Susceptibility Testing

The quinoline scaffold is present in many antibacterial agents.[10] Therefore, it is prudent to evaluate this compound for its potential antimicrobial properties. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[12]

Experimental Protocol: Broth Microdilution

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The results will be presented as MIC values in µg/mL or µM.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin (Positive Control)Fluconazole (Positive Control)
S. aureusExperimental ValueKnown ValueN/A
E. coliExperimental ValueKnown ValueN/A
C. albicansExperimental ValueN/AKnown Value

Diagram 2: Antimicrobial Susceptibility Testing Workflow

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilution Perform Serial Dilution of Compound in Broth inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubate_plate Incubate at Appropriate Temperature inoculate_plate->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Capacity Assessment

Some quinoline derivatives have been reported to possess antioxidant properties.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of a compound.[13][14][15]

Principle of DPPH and ABTS Assays
  • DPPH Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[16]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization of the solution. The extent of color change is related to the antioxidant's activity.[17]

Experimental Protocols

DPPH Assay Protocol:

  • Prepare a stock solution of the test compound in methanol.

  • In a 96-well plate, add various concentrations of the compound to a methanolic solution of DPPH.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.[14]

ABTS Assay Protocol:

  • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of the test compound to the ABTS•+ solution.

  • Incubate at room temperature for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Trolox is a common standard for this assay.[15]

Data Analysis and Presentation

The percentage of radical scavenging activity will be calculated as follows:

The results will be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Table 3: Hypothetical Antioxidant Activity (IC50 in µg/mL)

AssayThis compoundAscorbic Acid / Trolox (Positive Control)
DPPHExperimental ValueKnown Value
ABTSExperimental ValueKnown Value

Diagram 3: Antioxidant Assay Principle

G cluster_0 DPPH Assay cluster_1 ABTS Assay DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + Antioxidant-H Antioxidant_H Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical - H• ABTS_radical ABTS•+ (Blue-Green) ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced + Antioxidant Antioxidant_e Antioxidant Antioxidant_oxidized Antioxidant+ Antioxidant_e->Antioxidant_oxidized - e-

Caption: Principle of DPPH and ABTS radical scavenging assays.

Early Safety and Off-Target Liability Profiling

For promising lead compounds, early in vitro safety pharmacology profiling is crucial to identify potential off-target effects and predict adverse drug reactions.[18][19] This proactive approach helps to de-risk drug development candidates before significant resources are invested.[20][21] While a comprehensive safety panel is beyond the scope of preliminary screening, an initial assessment against a small, critical panel of targets can provide valuable insights.

A focused panel could include targets known to be associated with common adverse effects, such as the hERG channel (cardiac safety) and key cytochrome P450 (CYP) enzymes (drug metabolism).[19][22]

Conclusion and Future Directions

The preliminary biological screening of this compound, as outlined in this guide, will provide a foundational understanding of its potential therapeutic value. The data generated from these in vitro assays will be instrumental in guiding subsequent stages of research, including mechanism of action studies, lead optimization, and in vivo efficacy testing. A systematic and rigorous approach to this initial evaluation is paramount for the successful progression of this novel compound through the drug discovery and development process.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
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  • ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs.
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  • PDF. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • NIH. Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?
  • NIH. Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma.
  • Life Science Applications. Cytotoxicity Assays.
  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • PMC. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
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  • ResearchGate. Antioxidant activity measured by DPPH, ABTS, FRAP, β-carotene bleaching... | Download Table.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] These derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and antibacterial properties.[2][3] The specific target of this guide, 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid, is an exemplar of the 2-aryl-quinoline-4-carboxylic acid class, which has garnered significant interest for its potential as a basis for novel therapeutic agents.[4][5] This document provides a detailed, field-proven protocol for its synthesis, grounded in the classic and robust Pfitzinger reaction. We will delve into the reaction's mechanistic underpinnings, offer a step-by-step experimental guide, and provide expert insights into process optimization and product validation.

Scientific Foundation: The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone of heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[6][7] The reaction facilitates the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[2] The choice of this synthetic route is predicated on its reliability, operational simplicity, and the ready availability of the required starting materials.

Reaction Mechanism

The causality of the Pfitzinger reaction is a well-understood, multi-step process. The transformation is initiated by the base-catalyzed hydrolysis of the isatin lactam (amide) bond, which generates a keto-acid intermediate, isatinic acid.[8] This intermediate is typically not isolated.[6] Subsequently, the aniline moiety of the ring-opened intermediate condenses with the carbonyl group of the ketone—in this case, 1-(3-isopropoxyphenyl)ethan-1-one—to form a Schiff base (imine). This imine tautomerizes to its more stable enamine form, which then undergoes an intramolecular cyclization and subsequent dehydration to furnish the final, aromatic quinoline-4-carboxylic acid product.[2][6]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Isatinic Acid (Keto-acid) Isatin->KetoAcid 1. Amide Hydrolysis Ketone 1-(3-Isopropoxyphenyl) ethan-1-one Imine Imine (Schiff Base) Base KOH (Base) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Product 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Enamine->Product 4. Cyclization & 5. Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

Experimental Protocol

This protocol is designed for researchers and scientists in a laboratory setting. Adherence to standard safety practices, including the use of personal protective equipment (PPE), is mandatory.

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
Isatin≥98%Standard Chemical Supply
1-(3-Isopropoxyphenyl)ethan-1-one≥97%Standard Chemical SupplyThe key α-methylene carbonyl compound.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Standard Chemical SupplyThe base catalyst.
Ethanol (EtOH)Anhydrous, 200 proofStandard Chemical SupplyReaction solvent.
Deionized Water (H₂O)Type II or betterIn-house supplyUsed in work-up.
Acetic Acid, GlacialACS Reagent, ≥99.7%Standard Chemical SupplyFor acidification. Dilute HCl is an alternative.
Diethyl Ether (Et₂O)ACS ReagentStandard Chemical SupplyFor washing during work-up.
Round-bottom flask (250 mL)-Laboratory Glassware
Reflux Condenser-Laboratory Glassware
Magnetic Stirrer and Stir Bar-Laboratory Equipment
Heating Mantle-Laboratory Equipment
Büchner Funnel and Filter Flask-Laboratory GlasswareFor vacuum filtration.

Step-by-Step Synthesis Procedure

  • Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.1 mol) in a solution of deionized water (5 mL) and absolute ethanol (100 mL). Stir until the KOH is fully dissolved.

  • Isatin Addition: Add isatin (0.05 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change from orange/purple to a darker brown solution should be observed as the isatin ring opens.[1]

  • Ketone Addition: To the resulting mixture, add 1-(3-isopropoxyphenyl)ethan-1-one (0.055 mol, 1.1 equivalents) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 7:3). The disappearance of the starting materials indicates reaction completion.

Work-up and Purification

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[2]

  • Aqueous Dissolution: Add approximately 100 mL of deionized water to the residue to dissolve the potassium salt of the newly formed quinoline-4-carboxylic acid.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL). This crucial step removes any unreacted 1-(3-isopropoxyphenyl)ethan-1-one and other neutral organic impurities.[2] Discard the organic layers.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution by adding glacial acetic acid dropwise with stirring until the precipitation of the solid product is complete (typically pH 4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product should be a pale-yellow or off-white solid.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Experimental workflow for the synthesis and isolation.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)~14.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).~8.0-8.7 ppm (m): Protons on the quinoline ring.~7.0-7.9 ppm (m): Protons on the isopropoxyphenyl ring.~4.7 ppm (sept, 1H): Isopropoxy CH.~1.3 ppm (d, 6H): Isopropoxy CH₃.[5][9]
¹³C NMR (100 MHz, DMSO-d₆)~167 ppm: Carboxylic acid C=O.~115-160 ppm: Aromatic and quinoline carbons, including the C-O of the isopropoxy group.~70 ppm: Isopropoxy CH.~22 ppm: Isopropoxy CH₃.[5]
Mass Spec. (LCMS) Expected m/z for C₁₉H₁₇NO₃: 307.12. Look for [M+H]⁺ at 308.1 or [M-H]⁻ at 306.1.[5]
FT-IR (KBr, cm⁻¹)~3400 cm⁻¹ (broad): O-H stretch of carboxylic acid.~1700 cm⁻¹: C=O stretch of carboxylic acid.~1600, 1500 cm⁻¹: Aromatic C=C stretches.~1250 cm⁻¹: Aryl-O-Alkyl ether stretch.[9]
Melting Point A sharp melting point is indicative of high purity. The exact temperature should be compared with literature values if available.

Troubleshooting and Process Optimization

  • Low Yields: If the yield is unsatisfactory, consider extending the reflux time to ensure the reaction goes to completion. The purity of the starting isatin and ketone is also critical. Ensure the KOH is not old, as it can absorb atmospheric CO₂ and lose potency.

  • Oily Product upon Acidification: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try adding the acid even more slowly at a lower temperature (0°C). If the issue persists, extract the acidified mixture with ethyl acetate, dry the organic layer, and evaporate the solvent. The resulting crude material can then be purified by recrystallization or column chromatography.

  • Incomplete Removal of Starting Ketone: The wash with diethyl ether is a critical step.[2] If ¹H NMR analysis shows residual ketone, the washing step should be repeated with larger volumes or more iterations. The ketone is significantly more soluble in ether than the potassium salt of the product is in water, making this an effective purification step.

  • Reaction Solvent: While ethanol is standard, some protocols have explored other solvents or microwave irradiation to reduce reaction times and potentially improve yields, representing an avenue for further optimization.

References

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins - Synfacts. Available at: [Link]

  • Pfitzinger Quinoline Synthesis - Cambridge University Press. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - National Institutes of Health (NIH). Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • Application of pfitzinger reaction in - JOCPR. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate. Available at: [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]

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Application Notes and Protocols for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

This compound belongs to the quinoline-4-carboxylic acid class of compounds, a scaffold known for its diverse biological activities.[1][2][3] Derivatives of this class have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] While specific data on this compound is emerging, its structural similarity to known inhibitors of dihydroorotate dehydrogenase (DHODH) suggests a potential mechanism of action centered on the disruption of pyrimidine biosynthesis.[5][6][7]

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[7] By inhibiting DHODH, compounds can deplete the cellular pool of pyrimidines, leading to the arrest of DNA and RNA synthesis and subsequently, cell growth.[6] This makes DHODH an attractive target for the development of novel anticancer and immunomodulatory agents.[5][6]

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, with a focus on validating its potential as a DHODH inhibitor. The protocols outlined below are designed to be a starting point for characterizing the compound's activity in various cell lines.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's physical and chemical properties is crucial for accurate and reproducible experimental results.

PropertyValueSource/Method
Molecular FormulaC₁₉H₁₇NO₃Calculated
Molecular Weight307.34 g/mol Calculated
AppearanceTypically a solidGeneral observation for this class
SolubilitySoluble in DMSO[8]
StorageStore at -20°C as a powder and -80°C as a stock solution[8]
Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and convenient dilution to working concentrations for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for compounds of this class.[8]

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 3.07 mg) using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.07 mg of the compound (MW = 307.34 g/mol ), this would be 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term stability.[8]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Determining the Optimal Working Concentration

The first step in characterizing the biological activity of a new compound is to determine its effective concentration range. A dose-response experiment is crucial for identifying the concentration that elicits a biological effect without causing non-specific toxicity.

Protocol 2: Cell Viability Assay (MTT or a similar colorimetric assay)

Rationale: This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀). This value is fundamental for designing subsequent experiments.

Materials:

  • Selected cancer cell lines (e.g., A549, HCT116, a panel of cell lines is recommended[9])

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 10 mM stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software.

Investigating the Mechanism of Action: DHODH Inhibition

Based on the compound's chemical class, a primary hypothesis is the inhibition of DHODH. The following protocols are designed to test this hypothesis.

Proposed Signaling Pathway

DHODH_Inhibition_Pathway Compound 2-(3-Isopropoxyphenyl)quinoline- 4-carboxylic acid DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Inhibition Pyrimidine_Pool Pyrimidine Nucleotide Pool (dUMP, dCTP, dTTP) DHODH->Pyrimidine_Pool Catalyzes Production DNA_RNA_Syn DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Syn Required for Cell_Proliferation Cell Proliferation & Growth DNA_RNA_Syn->Cell_Proliferation Essential for

Caption: Proposed mechanism of action of this compound.

Protocol 3: Uridine Rescue Assay

Rationale: If the compound's antiproliferative effect is due to the inhibition of de novo pyrimidine synthesis, this effect should be reversible by supplying cells with an external source of pyrimidines, such as uridine.

Materials:

  • Cells and reagents from Protocol 2

  • Uridine solution (sterile-filtered)

Procedure:

  • Experimental Setup: Follow the same procedure as the cell viability assay (Protocol 2), with one modification: include a parallel set of treatment conditions where cells are co-treated with the compound and a fixed concentration of uridine (e.g., 100 µM).

  • Data Analysis: Compare the IC₅₀ values of the compound in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.

Assessing Downstream Cellular Effects

Inhibition of DHODH is expected to have significant consequences on cell cycle progression and survival.

Experimental Workflow

Experimental_Workflow Start Treat Cells with Compound (at IC₅₀ concentration) Cell_Cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) Start->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis Western_Blot Western Blot Analysis (c-Myc, p53, etc.) Start->Western_Blot

Caption: Workflow for analyzing downstream cellular effects.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: Depletion of pyrimidines is known to cause an S-phase arrest in the cell cycle. This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • Compound stock solution

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells with the vehicle control. An accumulation of cells in the S-phase would support the proposed mechanism of action.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

Rationale: Prolonged cell cycle arrest can lead to apoptosis (programmed cell death). This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Reagents from Protocol 4

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 4.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) and compare the treated samples to the vehicle control.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound in a cell culture setting. By systematically determining its IC₅₀, investigating its mechanism of action through uridine rescue, and assessing its impact on the cell cycle and apoptosis, researchers can build a comprehensive profile of this novel compound. Further investigations could include its effects on specific signaling pathways, such as the c-Myc pathway, which has been linked to DHODH inhibition, and in vivo studies to evaluate its therapeutic potential.[6]

References

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • PMC - NIH. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]

  • PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Available at: [Link]

  • PubMed Central. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Available at: [Link]

  • ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology. Available at: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

  • PMC - NIH. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • ResearchGate. DHODH expression in a panel of cell lines and their sensitivity to DHODH inhibitors. Available at: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • PubMed. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Available at: [Link]

Sources

Application Notes and Protocols for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Histone Deacetylases in Cellular Regulation and Disease

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-N-acetyl lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. These inhibitors can induce hyperacetylation of histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4]

There are eighteen known human HDAC isoforms, categorized into four classes based on their homology to yeast HDACs.[1] Class I, II, and IV HDACs are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent. The development of isoform-selective HDAC inhibitors is a key objective in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects.[3] Notably, HDAC3, a Class I HDAC, has been identified as a critical regulator of various cellular processes and a promising target for therapeutic intervention.[2][4]

This document provides a detailed guide for researchers on the use and evaluation of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid , a representative member of the 2-phenylquinoline-4-carboxylic acid class of compounds, which have shown potential as selective HDAC3 inhibitors.[5]

Compound Profile: this compound

This compound belongs to a class of quinoline derivatives that have been investigated for their biological activities, including potential as HDAC inhibitors.[5][6][7] The core structure, a 2-phenylquinoline-4-carboxylic acid scaffold, serves as a key pharmacophore for interacting with the active site of HDAC enzymes.[5]

Mechanism of Action

The proposed mechanism of action for this class of compounds involves the interaction of the quinoline-4-carboxylic acid moiety with the zinc ion in the active site of HDACs, thereby inhibiting their deacetylase activity. The 2-phenylquinoline portion of the molecule is believed to interact with the hydrophobic regions of the enzyme's active site, contributing to the binding affinity and selectivity.[5] Studies on analogous compounds suggest a potential for selectivity towards HDAC3.[5] Selective HDAC3 inhibition is a desirable characteristic, as it may offer a more targeted therapeutic approach with an improved safety profile compared to pan-HDAC inhibitors.[2][3]

HDAC_Inhibition cluster_0 HDAC3 Active Site cluster_1 Inhibitor cluster_2 Substrate HDAC3 HDAC3 Deacetylated_Histone Deacetylated Histone HDAC3->Deacetylated_Histone Deacetylation Zinc_Ion Zn²⁺ Inhibitor 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Inhibitor->HDAC3 Binding Inhibitor->Zinc_Ion Chelation Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC3

Caption: Proposed mechanism of HDAC3 inhibition.

Synthesis of this compound

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is commonly achieved through the Pfitzinger reaction .[8][9][10] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10]

Pfitzinger_Reaction Isatin Isatin Reaction_Mix Condensation & Cyclization Isatin->Reaction_Mix 3_Isopropoxyacetophenone 3-Isopropoxy- acetophenone 3_Isopropoxyacetophenone->Reaction_Mix Base Base (e.g., KOH) Base->Reaction_Mix Product 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Reaction_Mix->Product

Caption: Pfitzinger reaction for synthesis.

Protocol: Synthesis via Pfitzinger Reaction

This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

  • Isatin

  • 3-Isopropoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3-4 equivalents) in ethanol.

  • To this mixture, add 3-isopropoxyacetophenone (1-1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Experimental Protocols for Evaluation

The following protocols are designed to assess the efficacy of this compound as an HDAC inhibitor.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of the compound against specific HDAC isoforms.

Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC3/NCoR2 complex)

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Developer solution containing a protease and a broad-spectrum HDAC inhibitor (like Trichostatin A) to stop the reaction.

  • This compound

  • Positive control inhibitor (e.g., SAHA or a known HDAC3 selective inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in HDAC assay buffer.

  • In a 96-well black microplate, add the diluted compound solutions. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Add the diluted HDAC enzyme to each well, except for the "no enzyme" control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example IC50 Values

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
This compound >50>50To be determined>50
SAHA (Control)0.020.030.010.01
RGFP966 (HDAC3-selective control)>10>100.08>10

Note: The IC50 values for the topic compound are to be determined experimentally. The values for control compounds are representative.

Protocol 2: Western Blot Analysis of Histone Acetylation

This cell-based assay evaluates the ability of the compound to induce histone hyperacetylation in a cellular context.

Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Cellular lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of acetylated histones using specific antibodies.

Materials:

  • Cancer cell line (e.g., K562, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 12-24 hours). Include a vehicle-treated control.

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-AcH3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot workflow for histone acetylation.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-treated control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.[11]

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11][12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[12]

Conclusion

This compound represents a promising scaffold for the development of selective HDAC inhibitors, particularly targeting HDAC3. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds. Rigorous experimental validation using these methods is essential to elucidate the therapeutic potential of this class of molecules.

References

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). National Institutes of Health. [Link]

  • HDAC3 inhibitors: a patent review of their broad-spectrum applications as therapeutic agents. (2023). PubMed. [Link]

  • The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors. (2018). MDPI. [Link]

  • Full article: HDAC3 inhibitors: a patent review of their broad-spectrum applications as therapeutic agents. (2023). Taylor & Francis Online. [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2021). National Institutes of Health. [Link]

  • 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. PubChem. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Institutes of Health. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). PubMed. [Link]

  • HDAC inhibitors. Adooq Bioscience. [Link]

  • Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (1999). PubMed. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2021). MDPI. [Link]

Sources

Application Notes & Protocols: Investigating 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the application of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid in cancer research. While direct studies on this specific molecule are emerging, its structural class—quinoline-4-carboxylic acid derivatives—has demonstrated significant potential as anticancer agents.[1][2][3] This guide synthesizes current understanding, focusing on the probable mechanism of action through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] We present the scientific rationale, protocols for in vitro evaluation, and data interpretation guidelines to empower researchers in exploring its therapeutic potential.

Introduction: The Therapeutic Promise of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[3][6] Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of extensive research due to their synthetic accessibility and diverse mechanisms of action.[3][7] These mechanisms include the inhibition of critical cellular enzymes such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), all of which are implicated in cancer cell proliferation and survival.[3][5][8][9]

This compound belongs to this promising class of compounds. Its therapeutic potential is hypothesized to stem from the targeted disruption of metabolic pathways essential for the rapid proliferation of cancer cells.

Scientific Rationale: Targeting Cancer Metabolism via DHODH Inhibition

Cancer cells exhibit altered metabolic processes to sustain their high rate of growth and division. One such hallmark is the increased reliance on the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, making it a critical and attractive target for cancer therapy.[4][5][10]

By inhibiting DHODH, this compound is postulated to deplete the intracellular pool of pyrimidines. This targeted starvation of nucleic acid precursors is expected to induce cell cycle arrest and ultimately lead to the death of cancer cells, which are particularly vulnerable to such metabolic disruptions.[4][10] Furthermore, recent studies suggest that DHODH inhibition can enhance the efficacy of immune checkpoint blockades by increasing cancer cell antigen presentation, opening avenues for combination therapies.[5][11]

Signaling Pathway Diagram

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP ...subsequent steps Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Inhibitor 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Proposed mechanism of action via DHODH inhibition.

In Vitro Evaluation: Protocols and Methodologies

The following protocols provide a framework for assessing the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the dose-dependent effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of the compound.

  • Incubation: Incubate for 7-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix with methanol, and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This method determines if the compound induces cell cycle arrest at a specific phase.

Protocol:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Experimental Workflow Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis A Cancer Cell Culture (e.g., MCF-7, HCT116) C Cell Viability Assay (MTT/XTT) A->C D Colony Formation Assay A->D E Cell Cycle Analysis (Flow Cytometry) A->E B Prepare Compound Stock & Serial Dilutions B->C B->D B->E F Calculate IC50 Values C->F G Quantify Colony Inhibition D->G H Determine Cell Cycle Arrest E->H I Data Interpretation & Further Mechanistic Studies F->I G->I H->I

Caption: A typical workflow for in vitro evaluation.

Representative Data and Interpretation

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on activities observed for structurally related compounds.[2][3]

Cancer Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
MCF-7Breast5.8
HCT116Colon8.2
A549Lung12.5
K-562Leukemia3.1
HeLaCervical9.7

Interpretation: Lower IC₅₀ values indicate higher potency. A selective effect against certain cell lines may suggest dependencies on the DHODH pathway or other specific cellular contexts. These initial findings should guide the selection of cell models for more in-depth mechanistic studies.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation in cancer research. The protocols and rationale provided in this guide offer a robust framework for its initial characterization. Future studies should aim to confirm its mechanism of action, potentially through enzymatic assays for DHODH inhibition and rescue experiments with uridine supplementation.[10] In vivo studies using xenograft models will also be crucial to evaluate its therapeutic efficacy and safety profile. The exploration of this and related quinoline derivatives could lead to the development of novel and effective anticancer therapies.

References

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?
  • Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Frontiers in Chemistry. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.
  • Frontiers Media S.A. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • American Society of Hematology. (2023, November 2). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances.
  • National Center for Biotechnology Information. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • eLife Sciences Publications, Ltd. (2023, May 23). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife.
  • PubMed. (2024, January 13). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.
  • National Center for Biotechnology Information. (2025, October 22). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • National Center for Biotechnology Information. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

Sources

Application Notes and Protocols for the Evaluation of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

Quinoline-based compounds have historically been a cornerstone in the chemotherapeutic arsenal against malaria, a devastating parasitic disease caused by species of the Plasmodium genus. The emergence and spread of drug-resistant parasite strains, however, necessitates the continuous development of novel and effective antimalarial agents. The 2-aryl-quinoline-4-carboxylic acid scaffold represents a promising chemotype, with derivatives demonstrating potent activity against blood-stage Plasmodium falciparum. This guide provides a comprehensive overview of the application and evaluation of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and its derivatives as potential antimalarial drug candidates.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols for the synthesis, in vitro antiplasmodial and cytotoxicity assessment, and in vivo efficacy evaluation of this specific class of quinoline derivatives. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Mechanism of Action: A Multi-pronged Attack on the Parasite

While the precise mechanism for all 2-aryl-quinoline-4-carboxylic acid derivatives is a subject of ongoing research, the primary mode of action for many quinoline-based antimalarials is the disruption of heme detoxification in the parasite's food vacuole.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline structure called hemozoin. Quinoline derivatives are thought to interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1]

Furthermore, novel mechanisms of action have been identified for some quinoline derivatives, such as the inhibition of the parasite's translation elongation factor 2 (PfEF2), a critical component of protein synthesis.[2][3] This highlights the potential for this scaffold to act on multiple parasite pathways, a desirable trait in combating drug resistance.

Antimalarial Mechanism of Quinoline Derivatives Potential Mechanisms of Action cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole cluster_cytosol Cytosol Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Quinoline_Derivative 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Quinoline_Derivative->Heme Inhibits Polymerization Ribosome Ribosome Quinoline_Derivative->Ribosome Inhibits PfEF2 Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Protein_Synthesis->Parasite_Death Arrested Growth

Caption: Potential mechanisms of action for quinoline derivatives.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids can be efficiently achieved through established multicomponent reactions such as the Doebner and Pfitzinger reactions.[4] These methods offer a convergent approach to constructing the quinoline core with the desired substitutions.

Protocol 1: Synthesis via the Doebner Reaction

The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4]

Materials:

  • 3-Isopropoxyaniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

  • Potassium carbonate (for workup)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-isopropoxyaniline (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Reflux the mixture for 1 hour.

  • Add pyruvic acid (1.5 equivalents) to the reaction mixture and continue to reflux for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered and then dissolved in an aqueous solution of potassium carbonate to form the potassium salt.

  • Wash the basic solution with ethyl acetate to remove any unreacted starting materials.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Doebner_Reaction_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start Mix_Reactants Mix 3-Isopropoxyaniline, Benzaldehyde, and Pyruvic Acid in Ethanol with Catalyst start->Mix_Reactants end End Reflux Reflux for 12-16 hours Mix_Reactants->Reflux Precipitate_in_Water Precipitate in Ice Water Reflux->Precipitate_in_Water Form_Salt Dissolve in K2CO3 (aq) Precipitate_in_Water->Form_Salt Wash Wash with Ethyl Acetate Form_Salt->Wash Acidify Acidify to Precipitate Product Wash->Acidify Filter_and_Dry Filter and Dry Acidify->Filter_and_Dry Recrystallize Recrystallize Filter_and_Dry->Recrystallize Recrystallize->end

Caption: General workflow for the Doebner synthesis.

In Vitro Antimalarial Activity Assessment

The initial evaluation of a compound's antimalarial potential is conducted through in vitro assays against cultured P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and non-radioactive method for determining the 50% inhibitory concentration (IC₅₀) of a compound.

Protocol 2: SYBR Green I-based Antiplasmodial Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2, W2 strains)

  • Human O+ erythrocytes

  • Complete culture medium (RPMI 1640 supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃)

  • 96-well black, clear-bottom microplates

  • Test compound stock solution (in DMSO)

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes at 2-5% hematocrit.

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

  • In a 96-well plate, add 100 µL of the parasite culture to each well.

  • Prepare serial dilutions of the test compound in complete culture medium and add 100 µL to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of the lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assessment

To evaluate the selectivity of the antimalarial compounds, their cytotoxicity against a mammalian cell line is determined. The MTT assay is a colorimetric method that measures cell viability.

Protocol 3: MTT Cytotoxicity Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.

Data Presentation: In Vitro Activity of Representative 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

While specific data for this compound is not publicly available, the following table presents representative data for analogous compounds to illustrate the expected potency and selectivity.

Compound IDP. falciparum StrainIC₅₀ (µM)Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Analogue A 3D7 (CQ-sensitive)0.05 - 0.1HEK293> 10> 100-200
Analogue B W2 (CQ-resistant)0.1 - 0.5HepG2> 20> 40-200
Analogue C K1 (multidrug-resistant)0.2 - 0.8MRC-5> 15> 18-75

In Vivo Antimalarial Efficacy Assessment

Promising compounds from in vitro screening are advanced to in vivo efficacy studies using rodent malaria models, such as Plasmodium berghei in mice.

Protocol 4: 4-Day Suppressive Test in P. berghei-infected Mice

This standard assay evaluates the ability of a test compound to suppress parasitemia in infected mice.

Materials:

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Female Swiss Webster or BALB/c mice (20-25 g)

  • Test compound formulation (e.g., in 7% Tween 80 and 3% ethanol)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally (IP) with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and test compound groups at various doses).

  • Two to four hours post-infection, administer the first dose of the test compound or control substance (e.g., orally or IP).

  • Administer the treatment once daily for four consecutive days (Days 0 to 3).

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the average percentage of parasitemia suppression for each group relative to the vehicle-treated control group.

  • The 50% effective dose (ED₅₀) can be determined by testing a range of doses.

  • Monitor the mice for survival for up to 30 days.

In_Vivo_Efficacy_Workflow start Start Infect_Mice Infect Mice with P. berghei start->Infect_Mice end End Group_and_Dose Group Mice and Administer First Dose (Day 0) Infect_Mice->Group_and_Dose Daily_Dosing Administer Daily Doses (Days 1, 2, 3) Group_and_Dose->Daily_Dosing Blood_Smear Prepare Blood Smears (Day 4) Daily_Dosing->Blood_Smear Determine_Parasitemia Stain and Determine % Parasitemia Blood_Smear->Determine_Parasitemia Calculate_Suppression Calculate % Suppression and ED50 Determine_Parasitemia->Calculate_Suppression Monitor_Survival Monitor Survival (up to 30 days) Calculate_Suppression->Monitor_Survival Monitor_Survival->end

Caption: Workflow for the 4-day suppressive test.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel antimalarial agents. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and related compounds, from their synthesis to their in vivo efficacy. A thorough understanding of their structure-activity relationships, guided by the systematic application of these methodologies, will be crucial in optimizing this chemical series to yield drug candidates with potent multistage activity, favorable pharmacokinetic properties, and a high barrier to the development of resistance. The ultimate goal is to contribute to the global effort to control and eventually eradicate malaria.

References

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. [Link]

  • Zhang, Y., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 6(5), 553–557. [Link]

  • Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(2-3), 265-388. [Link]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25218873, 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178. [Link]

  • Munoz, V., et al. (2011). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 55(1), 317–322. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(17), 3127. [Link]

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  • Marinho, J. A., et al. (2021). In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. European Journal of Medicinal Chemistry, 215, 113271. [Link]

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  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 924531. [Link]

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Sources

Application Notes & Protocols: Evaluating the Antibacterial Efficacy of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The quinoline-4-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent antibacterial action.[1][2][3] Specifically, derivatives featuring an aryl ring at the 2-position have shown considerable promise in the development of novel antibacterial agents, offering a robust framework for further chemical modification.[1][4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial properties of a novel compound from this class: 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid .

The emergence of multidrug-resistant bacteria necessitates standardized, reproducible methods for assessing the efficacy of new chemical entities. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure scientific integrity. We will detail the protocols for determining two critical parameters: the Minimum Inhibitory Concentration (MIC) , which defines the lowest concentration of a compound that inhibits bacterial growth, and the Minimum Bactericidal Concentration (MBC) , the lowest concentration required to kill the bacteria.[6][7] The relationship between these two values allows for the classification of a compound's activity as either bacteriostatic (inhibiting growth) or bactericidal (killing).[8]

Furthermore, we will describe the Agar Disk Diffusion (Kirby-Bauer) method , a valuable preliminary screening tool for qualitatively assessing antibacterial activity.[9][10] By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reliable data to advance the preclinical assessment of this compound.

Foundational Concepts: MIC vs. MBC

Understanding the distinction between bacteriostatic and bactericidal activity is fundamental to antimicrobial drug discovery.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6][7] It is the primary measure of a compound's potency and indicates the concentration at which it becomes bacteriostatic. An MIC value is determined through serial dilution methods, typically in a liquid growth medium.[6][11]

  • Minimum Bactericidal Concentration (MBC): This parameter quantifies the killing activity of a compound. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log reduction) of the initial bacterial inoculum over a specific time.[12][8][13][14] It is determined as a subsequent step to the MIC assay by subculturing from the clear wells onto antibiotic-free agar.[8][13]

The MBC/MIC ratio is a crucial metric used to classify the nature of the antimicrobial effect. While definitions can vary slightly, a compound is generally considered:

  • Bactericidal if the MBC/MIC ratio is ≤ 4.[8]

  • Bacteriostatic if the MBC/MIC ratio is > 4.

This distinction is clinically significant; bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients, where complete pathogen eradication is essential.[8]

Overall Experimental Workflow

A systematic approach is essential for the accurate evaluation of a novel compound. The workflow begins with careful preparation of the test compound and bacterial cultures, proceeds through standardized assays, and concludes with data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assays cluster_analysis Phase 3: Analysis Compound_Prep Compound Stock Preparation (in DMSO) Inoculum_Prep Standardized Inoculum Preparation (0.5 McFarland) MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Serial Dilution Disk_Assay Agar Disk Diffusion (Qualitative Screen) Compound_Prep->Disk_Assay Impregnate Disks Strain_Selection Bacterial Strain Selection (Gram+/Gram-) Inoculum_Prep->MIC_Assay Inoculate Plate Inoculum_Prep->Disk_Assay Create Lawn MBC_Assay Subculturing (MBC Determination) MIC_Assay->MBC_Assay Plate from Clear Wells Data_Collection Read Results: - Visual MIC - Colony Counts (CFU) - Zone Diameters (mm) MIC_Assay->Data_Collection MBC_Assay->Data_Collection Disk_Assay->Data_Collection Data_Interpretation Data Interpretation: - Calculate MBC/MIC Ratio - Compare Activity Data_Collection->Data_Interpretation

Caption: High-level workflow for antibacterial evaluation.

Critical Preliminary Steps

A. Compound Stock Preparation The solubility of this compound is a critical first consideration.

  • Solvent Selection: Due to the likely hydrophobic nature of the compound, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~25-30 mM) in 100% DMSO. Ensure the compound is fully dissolved. This stock should be stored at -20°C.

  • Solvent Control: It is imperative to include a solvent control in all assays. The final concentration of DMSO in the assay wells should typically not exceed 1% to avoid solvent-induced toxicity to the bacteria.[5][15]

B. Bacterial Strain Selection For a comprehensive evaluation, a panel of clinically relevant and standardized bacterial strains should be used.

  • Gram-Positive Panel:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-Negative Panel:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853) Using ATCC (American Type Culture Collection) strains ensures reproducibility and allows for comparison of data across different studies.[16]

C. Culture Media and Inoculum Preparation Standardization is key to reliable antimicrobial susceptibility testing.[6]

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution assays and Mueller-Hinton Agar (MHA) for plating, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][9][17]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[18][19]

    • This standardized suspension must be further diluted for the assay to achieve the final target inoculum concentration.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guideline and is designed to determine the MIC of the test compound in a 96-well microtiter plate format.[11][20]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution

  • Standardized bacterial inoculum (0.5 McFarland)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

  • Plate incubator (35-37°C)

  • DMSO (for solvent control)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells in columns 2 through 12.

  • Compound Addition: Add 100 µL of the test compound (diluted from the stock in CAMHB to be 2x the highest desired final concentration) to the wells in column 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This leaves column 11 with no compound (growth control) and column 12 empty for a sterility control.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL. A common approach is a 1:100 dilution of the standardized suspension, from which 50 µL will be added to the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 100 µL.

  • Controls:

    • Growth Control (Column 11): Contains 50 µL CAMHB + 50 µL inoculum. This well must show turbidity for the test to be valid.

    • Sterility Control (Column 12): Contains 100 µL of uninoculated CAMHB. This well must remain clear.

    • Solvent Control (Separate Row/Plate): Perform a serial dilution of DMSO (or the highest concentration used to dilute the compound) and inoculate as above to ensure the solvent itself is not inhibiting growth.

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours in ambient air.[11]

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) .[7][11]

Caption: Example 96-well plate layout for a single-row MIC assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a direct extension of the MIC assay to determine if the test compound is bactericidal.[12][13]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated inoculation loop or micropipette

Procedure:

  • Select Wells: Identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth.

  • Subculture: From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a labeled section of an MHA plate. Be sure to also plate from the growth control well (after appropriate dilution) to establish the initial bacterial count at the time of the MIC reading.

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.

  • Count Colonies: After incubation, count the number of colonies (CFU/mL) for each concentration plated.

  • Determine MBC: The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFU/mL compared to the final count of the growth control from the MIC plate.[14]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a rapid, qualitative assessment of antibacterial activity and is useful for initial screening.[9][21]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • This compound solution (at a known concentration)

  • Sterile forceps

Procedure:

  • Inoculate Plate: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[9][18]

  • Create Lawn: Swab the entire surface of the MHA plate evenly to create a confluent lawn of bacteria. Rotate the plate by 60° and repeat the swabbing two more times to ensure complete coverage.[19]

  • Dry Plate: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[18]

  • Prepare Disks: Aseptically apply a defined volume (e.g., 10-20 µL) of the test compound solution onto a sterile blank paper disk. Allow the solvent to evaporate. Prepare a solvent-only disk as a negative control.

  • Place Disks: Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate, ensuring they are evenly spaced.

  • Incubation: Invert the plates and incubate at 35°C for 18-24 hours.

  • Measure Zones: After incubation, use a caliper or ruler to measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth has been prevented) in millimeters (mm).[9][18]

Data Presentation and Interpretation

Organizing results in a clear, tabular format is essential for comparison and analysis.

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) @ [X µ g/disk ]
S. aureus ATCC 2921364128215
B. subtilis ATCC 66333264218
E. coli ATCC 25922128>512>49
P. aeruginosa ATCC 27853>512>512N/A0
Ciprofloxacin0.51225 (S. aureus)

Interpreting the Results:

  • Potency: The lower the MIC value, the more potent the compound is against that specific organism. In the example table, the compound is more potent against the Gram-positive strains.

  • Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio provides insight into the mechanism of action. For S. aureus and B. subtilis, the ratio is 2 (which is ≤ 4), suggesting the compound is bactericidal against these strains.[8] For E. coli, the ratio is >4, indicating a bacteriostatic effect.

  • Spectrum of Activity: The data indicates that this compound has activity primarily against Gram-positive bacteria, with weaker activity against E. coli and no activity against P. aeruginosa under the tested conditions.

  • Disk Diffusion Correlation: The zone of inhibition sizes generally correlate with the MIC values. Larger zones suggest greater susceptibility.[9] Ciprofloxacin, a standard antibiotic, is included as a positive control to validate the assay and provide a benchmark for potency.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1979. Available at: [Link]

  • Strigáčová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. Available at: [Link]

  • Lebeaux, D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

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  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Strigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Vatsala, M., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. Available at: [Link]

  • Kos, J., et al. (2016). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 21(11), 1461. Available at: [Link]

  • Waclaw, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Brilhante, R. S. N., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 253-257. Available at: [Link]

  • Witeska, M., & Ziółkowski, H. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Viruses, 13(2), 223. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2024). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • bioMérieux. (2024). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Dr. Oracle. (2024). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Modi, A., & Dwivedi, S. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Mader, T. L., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(5), 1996-2012. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and 1,3,4-thiadiazoles 3a,b and 4a,b. Retrieved from [Link]

  • Adhikari, A., et al. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. PLoS Biology, 13(1), e1002044. Available at: [Link]

  • Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

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Analytical Method Development for the Quantification and Characterization of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Introduction

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their wide range of biological activities and prevalence in medicinal chemistry.[1][2][3] Accurate and reliable analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of such compounds during drug discovery and development. This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification and structural confirmation of this compound.

The protocols herein are designed to be foundational, providing researchers with a thoroughly validated starting point. These methods leverage common laboratory instrumentation and adhere to internationally recognized validation standards to ensure data integrity and reproducibility.

Physicochemical Properties

A fundamental understanding of the compound's physicochemical properties is critical for rational method development. The structure of this compound combines a hydrophobic quinoline core and isopropoxyphenyl group with an ionizable carboxylic acid, influencing its solubility and chromatographic behavior.

PropertyValue (Predicted/Typical)Implication for Analysis
Molecular Formula C₂₀H₁₉NO₃Used for mass spectrometry.
Molecular Weight 321.37 g/mol Essential for preparing standard solutions and for mass spectrometry.[4]
pKa (Carboxylic Acid) ~4-5The compound will be ionized at neutral or basic pH. pH control of the mobile phase is critical for reproducible chromatography.
LogP ~4.5Indicates high hydrophobicity, making it well-suited for reversed-phase HPLC.
UV Absorption (λmax) ~245 nm, ~325 nmProvides suitable wavelengths for UV-based detection in HPLC.

Part 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying this compound due to its precision, robustness, and the compound's hydrophobic nature.

Causality Behind Experimental Choices
  • Column: A C18 column is selected as the stationary phase to provide strong hydrophobic interactions with the analyte, ensuring good retention.

  • Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is crucial.[5] It suppresses the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak with minimal tailing. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: Based on the predicted UV spectrum, a wavelength of 325 nm is selected for detection to maximize sensitivity and minimize interference from common solvents.[6]

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation and Materials

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Reference standard of this compound (purity ≥98%).

    • Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Preparation of Solutions

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 325 nm
Injection Volume 10 µL
  • Data Analysis

    • Integrate the peak corresponding to the analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

    • Determine the concentration of unknown samples using the linear regression equation from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Standards Create Calibration Standards (1-100 µg/mL) Stock->Standards Filter Filter all solutions (0.45 µm Syringe Filter) Standards->Filter Sample Prepare Unknown Sample Solution Sample->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 325 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Unknown Sample Concentration CalCurve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Part 2: High-Sensitivity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and specificity, such as bioanalysis or impurity profiling, LC-MS is the preferred method. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar and ionizable molecules like carboxylic acids. Positive ion mode is chosen because the quinoline nitrogen is readily protonated, leading to a strong [M+H]⁺ signal.[7][8]

  • Mobile Phase: Formic acid is used instead of phosphoric acid as it is a volatile buffer and fully compatible with mass spectrometry.[5][9]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements, which aids in formula confirmation.[8] For routine quantification, a triple quadrupole (QqQ) mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode provides superior sensitivity and selectivity.

Experimental Protocol: LC-MS Identification
  • Instrumentation and Materials

    • LC-MS system (e.g., Agilent Q-TOF, Waters SYNAPT, or Sciex QTRAP).

    • The same column and reagents as the HPLC-UV method, ensuring formic acid is used.

  • LC Conditions

    • The chromatographic conditions can be directly transferred from the HPLC-UV method. A lower flow rate (e.g., 0.4-0.5 mL/min) may be optimal depending on the ESI source.

  • Mass Spectrometry Conditions (Example for Q-TOF)

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Gas Temperature 325°C
Gas Flow 8 L/min
Mass Range 100-500 m/z
Expected Ion [M+H]⁺ = 322.1438 m/z
  • Data Analysis

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule (322.1438).

    • Confirm the presence of the analyte by matching the retention time with the HPLC-UV method and verifying the accurate mass measurement (typically within 5 ppm).

    • For structural confirmation, perform MS/MS fragmentation experiments to characterize the fragmentation pattern.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation SamplePrep Prepare & Filter Sample Injection Inject into UPLC/HPLC SamplePrep->Injection ColumnSep Separation on C18 Column Injection->ColumnSep Ionization Electrospray Ionization (ESI+) ColumnSep->Ionization MassAnalysis Mass Analysis (e.g., TOF or QqQ) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection EIC Extract Ion Chromatogram (EIC) Detection->EIC MassConfirm Confirm Accurate Mass ([M+H]⁺) EIC->MassConfirm

Caption: General workflow for identification of the target compound using LC-MS.

Part 3: Method Validation Protocol (ICH Q2(R1) Guidelines)

To ensure an analytical method is suitable for its intended purpose, a validation study must be performed.[10] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline and should be applied to the HPLC-UV method for assay and impurity determination.[11][12][13]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis must pass. No interfering peaks at the analyte's retention time in blank and placebo samples.
Linearity & Range To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small variations.Retention time and peak area should remain within acceptable limits (e.g., RSD ≤ 5%) when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2) are varied.
Step-by-Step Validation Experiments
  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample. Demonstrate that there are no co-eluting peaks at the retention time of this compound.

  • Linearity: Prepare a minimum of five concentrations across the desired range. Inject each concentration in triplicate. Perform a linear regression analysis of the peak area versus concentration.

  • Accuracy (Recovery): Prepare samples in triplicate at three different concentration levels (e.g., low, medium, high). Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst or instrument.

  • LOQ: Determine the LOQ concentration based on a signal-to-noise ratio of 10:1. Verify this concentration by analyzing six replicates and confirming that the precision (RSD) is acceptable.

  • Robustness: Intentionally vary key method parameters one at a time (e.g., flow rate, temperature) and analyze a standard solution. Evaluate the impact on retention time and peak area.

Part 4: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structure elucidation.[14][15] Both ¹H and ¹³C NMR should be performed to confirm the identity and purity of the synthesized compound.

General NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton). Add a small amount of tetramethylsilane (TMS) as an internal standard.[16]

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals. Key regions will be the aromatic protons on the quinoline and phenyl rings, the methine and methyl protons of the isopropoxy group, and the exchangeable carboxylic acid proton.

    • Acquire a ¹³C NMR spectrum, including a DEPT experiment, to identify all carbon environments (quaternary, CH, CH₂, CH₃).

  • Data Interpretation:

    • ¹H NMR: Chemical shifts (ppm), integration values (proton count), and coupling patterns (J-coupling) will confirm the connectivity of protons.[17]

    • ¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton of the molecule.[18]

    • 2D NMR experiments like COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) can be used for definitive assignment of all signals.[14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.

  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.

  • Monitoring quinoline synthesis progress using TLC or LC-MS. Benchchem.

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed.

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed.

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate.

  • 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem.

  • 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. PubChem.

  • 2-(3-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid 525-48-4. Guidechem.

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. PubMed.

  • 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate. PubChem.

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.

  • Quinoline-4-carboxylic acid | CAS 486-74-8. Selleck Chemicals.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central.

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Application Notes and Protocols for In Vivo Evaluation of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant interest for their potential as anti-inflammatory, anti-malarial, and anti-cancer agents.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for a specific analogue, 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid.

While direct in vivo data for this particular compound is not yet prevalent in published literature, its structural similarity to other biologically active quinoline derivatives allows for the formulation of a robust preclinical evaluation strategy. Notably, the broader class of quinoline derivatives has been associated with the modulation of inflammatory pathways and G-protein coupled receptors, such as GPR84, which is implicated in inflammation and metabolic disorders.[5][6] Therefore, the protocols outlined herein will focus on assessing the anti-inflammatory and pharmacokinetic properties of this compound in relevant animal models.

Part 1: Preclinical Strategy and Mechanistic Considerations

A successful in vivo study begins with a clear understanding of the compound's potential mechanism of action. Given the known activities of related quinoline-4-carboxylic acids, a primary hypothesis is that this compound may exert anti-inflammatory effects. This could be through various mechanisms, including the inhibition of pro-inflammatory cytokine production or the modulation of immune cell function.[3]

A critical aspect of the preclinical strategy is to establish a clear link between the compound's pharmacokinetic (PK) profile (what the body does to the drug) and its pharmacodynamic (PD) effects (what the drug does to the body).[7] Therefore, initial studies should aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform the dosing regimen for subsequent efficacy studies.

Proposed Signaling Pathway for Investigation

GPR84_Signaling caption Hypothesized GPR84 Antagonism Pathway

Part 2: Experimental Protocols

Preliminary Safety and Formulation

Prior to in vivo administration, it is crucial to assess the acute toxicity and determine a suitable vehicle for the compound.

2.1.1 Acute Toxicity Assessment (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 of the compound and identify signs of acute toxicity.

  • Animals: Female Swiss Webster mice (6-8 weeks old).

  • Procedure:

    • Administer a starting dose of the compound (e.g., 2000 mg/kg) to a single mouse via oral gavage.

    • Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, posture, convulsions, mortality).

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this process until four reversals in outcome have occurred.

    • The LD50 is calculated using the maximum likelihood method.

2.1.2 Vehicle Formulation and Solubility

The choice of vehicle is critical for ensuring the bioavailability of the compound.

  • Initial Solubility Screen:

    • Assess the solubility of this compound in common vehicles (e.g., water, saline, 0.5% methylcellulose, corn oil, DMSO/saline mixture).

    • Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute into the final vehicle to the desired concentration.

    • Observe for precipitation. The final concentration of DMSO should typically be below 10% of the total volume.

Pharmacokinetic (PK) Study

This study will determine the key PK parameters of the compound.

  • Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.

  • Procedure:

    • Administer a single dose of the compound intravenously (IV) and orally (PO) to separate groups of rats.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the jugular vein cannula.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Table 1: Example Pharmacokinetic Parameters for a Quinoline Derivative

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.081.5
AUC (ng*h/mL) 32004500
Half-life (h) 3.54.2
Bioavailability (%) N/A70
In Vivo Efficacy Models

Based on the anti-inflammatory potential of quinoline-4-carboxylic acids, the following models are recommended.

2.3.1 Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This acute inflammation model is useful for assessing the compound's ability to suppress systemic cytokine release.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer the compound or vehicle orally at a dose determined from the PK study one hour prior to LPS challenge.

    • Inject LPS (e.g., 1 mg/kg) intraperitoneally.

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS injection.

    • Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

LPS_Workflow

2.3.2 Carrageenan-Induced Paw Edema Model

This model assesses the compound's effect on acute local inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Administer the compound or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of edema.

Table 2: Expected Outcome in Carrageenan-Induced Paw Edema

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control 0.85 ± 0.05-
Compound (10 mg/kg) 0.50 ± 0.0441.2
Compound (30 mg/kg) 0.32 ± 0.0362.4
Indomethacin (10 mg/kg) 0.35 ± 0.0458.8
p < 0.05 compared to vehicle control

Part 3: Data Interpretation and Next Steps

The results from these initial in vivo studies will provide a comprehensive profile of this compound's safety, pharmacokinetic properties, and anti-inflammatory potential. Positive results, such as a favorable pharmacokinetic profile and significant efficacy in the inflammation models, would warrant further investigation.

Subsequent steps could include:

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as collagen-induced arthritis or inflammatory bowel disease.

  • Mechanism of Action Studies: Conducting ex vivo analyses of tissues from treated animals to further elucidate the compound's mechanism of action (e.g., Western blotting for signaling proteins, immunohistochemistry for immune cell infiltration).

  • Toxicology Studies: Performing more extensive toxicology studies, including repeat-dose toxicity assessments.

By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the in vivo potential of this compound as a novel therapeutic agent.

References

  • Boström, J., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863395. Available at: [Link]

  • Sharma, P., & Kumar, V. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(34), 22163-22183. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of GPR84 Fluorogenic Probes Based on a Novel Antagonist for GPR84 Bioimaging. Journal of Medicinal Chemistry, 67(13), 10875-10890. Available at: [Link]

  • Li, Y., et al. (2020). Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Journal of Medicinal Chemistry, 63(24), 15399-15409. Available at: [Link]

  • Liminal BioSciences. (n.d.). Selective GPR84 Antagonist. Retrieved from [Link]

  • Marsango, S., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science, 4(5), 1598-1610. Available at: [Link]

  • Kaur, G., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2686-2696. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935571. Available at: [Link]

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Application Notes and Protocols: Formulation of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Formulation Challenges of a Novel Quinolone Carboxylic Acid

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is a novel synthetic compound belonging to the quinoline-4-carboxylic acid class. This structural motif is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The presence of the carboxylic acid at the 4-position is crucial for the biological activity of many compounds in this class[4]. While the specific therapeutic targets of this compound are under active investigation, its structural alerts suggest significant therapeutic promise.

However, like many carboxylic acid-containing drugs, this compound is anticipated to exhibit poor aqueous solubility, a major hurdle in drug development that can lead to low bioavailability and suboptimal therapeutic efficacy[5][6]. The ionizable nature of the carboxyl group often results in pH-dependent solubility, further complicating formulation design[5]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies to enhance the delivery of this promising, yet challenging, molecule. We will delve into pre-formulation considerations, advanced formulation techniques, and detailed protocols for characterization and in vitro performance testing.

Pre-Formulation Assessment: Characterizing the Physicochemical Landscape

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. The following table outlines the key parameters to be evaluated.

Parameter Anticipated Property Significance for Formulation Recommended Analytical Technique(s)
Molecular Weight ~321.36 g/mol Influences diffusion and membrane transport.Mass Spectrometry
Aqueous Solubility Low (< 10 µg/mL)A primary determinant of dissolution rate and bioavailability.[7]Shake-flask method with HPLC-UV analysis
pKa 3.5 - 5.0 (estimated for the carboxylic acid)Governs the ionization state at different physiological pH values, impacting solubility and permeability.Potentiometric titration, UV-spectrophotometry
LogP High (> 3.0, estimated)Indicates high lipophilicity, which can lead to poor aqueous solubility but good membrane permeability.[8]RP-HPLC, Computational prediction
Crystallinity Likely crystalline solidThe crystalline state is more stable but generally has lower solubility than the amorphous form.[6]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Thermal Properties Melting point, decomposition temperatureCritical for selecting manufacturing processes that avoid drug degradation.Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)

Formulation Strategies for Enhanced Delivery

Given the anticipated poor aqueous solubility of this compound, advanced formulation strategies are imperative. This section explores two promising approaches: lipid-based nanoparticles and liposomal encapsulation.

Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are excellent vehicles for improving the oral bioavailability of poorly soluble drugs[5][9]. They enhance solubility, protect the drug from degradation, and can facilitate lymphatic uptake, thereby bypassing first-pass metabolism[9].

Causality behind Experimental Choices:

  • Lipid Selection: The choice of lipid is critical for drug loading and stability. A lipid in which the drug has high solubility is preferred. A screening study with various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) and liquid lipids (for NLCs, e.g., oleic acid, Capryol® 90) is recommended.

  • Surfactant Selection: Surfactants are essential for stabilizing the nanoparticle dispersion. A combination of surfactants, such as Poloxamer 188 and Tween® 80, is often used to provide steric and electrostatic stabilization.

  • Manufacturing Method: High-pressure homogenization is a robust and scalable method for producing lipid nanoparticles with a narrow size distribution.

Protocol 1: Preparation of this compound-Loaded NLCs by High-Pressure Homogenization

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO)

  • Liquid Lipid (e.g., Oleic Acid)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Tween® 80)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 10°C above its melting point. Add the liquid lipid and this compound to the molten solid lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 5 cycles at 800 bar).

  • Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Storage: Store the NLC dispersion at 4°C.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs[10][11]. For a lipophilic molecule like this compound, it is expected to partition into the lipid bilayer. Liposomal delivery can improve drug solubility, reduce toxicity, and enable targeted delivery[10].

Causality behind Experimental Choices:

  • Lipid Composition: The choice of phospholipids (e.g., soy phosphatidylcholine, DSPC) and cholesterol is crucial for the stability and drug retention of the liposomes. Cholesterol is included to modulate membrane fluidity and reduce drug leakage.

  • Preparation Method: The thin-film hydration method followed by sonication or extrusion is a widely used and effective technique for preparing liposomes with a defined size. Extrusion through polycarbonate membranes allows for the production of unilamellar vesicles with a narrow size distribution.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • This compound

  • Phospholipid (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Thin Film Formation: Dissolve this compound, phospholipid, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to probe sonication or several freeze-thaw cycles to form smaller vesicles.

  • Extrusion: Extrude the liposomal suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to produce unilamellar vesicles (LUVs) with a uniform size.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Storage: Store the liposomal formulation at 4°C.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery system.

Physicochemical Characterization
Parameter Significance Recommended Analytical Technique(s)
Particle Size and Polydispersity Index (PDI) Affects stability, in vivo fate, and drug release.Dynamic Light Scattering (DLS)[12]
Zeta Potential Indicates the surface charge and predicts the physical stability of the colloidal dispersion.Electrophoretic Light Scattering (ELS)[12]
Morphology Provides visual confirmation of the nanoparticle/liposome structure.Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[13]
Encapsulation Efficiency (EE) and Drug Loading (DL) Determines the amount of drug successfully incorporated into the carrier.HPLC-UV after separation of free drug
Crystallinity of the Encapsulated Drug Confirms the physical state of the drug within the carrier (amorphous or crystalline).Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD)[13]
Drug-Excipient Interaction Assesses any potential chemical interactions between the drug and formulation components.Fourier-Transform Infrared Spectroscopy (FTIR)[14]

Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticle/liposome dispersion using a suitable method such as ultracentrifugation or centrifugal filter units.

  • Quantification of Free Drug: Analyze the amount of free drug in the supernatant/filtrate using a validated HPLC-UV method.

  • Quantification of Total Drug: Disrupt the nanoparticles/liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the total amount of drug in the formulation using the same HPLC-UV method.

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total weight of nanoparticles/liposomes] x 100

In VitroDrug Release Testing

In vitro drug release studies are crucial for predicting the in vivo performance of the formulation and for quality control purposes. The dialysis bag method is a commonly used and appropriate technique for nanoparticulate systems[15][16][17].

Causality behind Experimental Choices:

  • Dialysis Membrane: The molecular weight cut-off (MWCO) of the dialysis membrane should be selected to allow the diffusion of the free drug while retaining the nanoparticles/liposomes.

  • Release Medium: The composition and pH of the release medium should mimic the physiological environment of the intended route of administration (e.g., simulated gastric fluid, simulated intestinal fluid). The inclusion of a surfactant (e.g., 0.5% Tween® 80) may be necessary to maintain sink conditions for a poorly soluble drug.

  • Sink Conditions: Maintaining sink conditions (where the concentration of the drug in the release medium is less than 10-30% of its saturation solubility) is critical for ensuring that the dissolution rate is the rate-limiting step.

Protocol 4: In Vitro Drug Release Study using the Dialysis Bag Method

Materials:

  • Drug-loaded nanoparticle/liposome dispersion

  • Dialysis membrane (with appropriate MWCO)

  • Release medium (e.g., PBS pH 7.4 with 0.5% Tween® 80)

  • Shaking water bath or incubator

Procedure:

  • Preparation: Pre-soak the dialysis membrane in the release medium.

  • Loading: Pipette a known volume of the drug-loaded formulation into the dialysis bag and securely seal both ends.

  • Release Study: Place the dialysis bag in a known volume of the release medium, maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Biocompatibility Assessment

Ensuring the biocompatibility of the developed formulation is a critical step before any in vivo studies. Cytotoxicity assays are a fundamental initial screening tool[18][19][20].

Causality behind Experimental Choices:

  • Cell Line Selection: The choice of cell line should be relevant to the intended application of the drug. For an orally administered drug, Caco-2 cells (a human colon adenocarcinoma cell line) are a suitable model for the intestinal epithelium.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability[1]. A reduction in metabolic activity suggests cytotoxicity.

Protocol 5: In Vitro Cytotoxicity Evaluation using the MTT Assay

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded formulation and corresponding placebo formulation

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the drug-loaded formulation, the placebo formulation, and the free drug for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Workflow for NLC Formulation and Characterization

NLC_Workflow cluster_formulation NLC Formulation cluster_characterization Characterization A Lipid Phase Preparation (Drug, Solid & Liquid Lipids) C Pre-emulsification (High-Shear Homogenization) A->C B Aqueous Phase Preparation (Surfactants, Water) B->C D High-Pressure Homogenization C->D E Cooling & NLC Formation D->E F Particle Size & Zeta Potential (DLS) E->F G Encapsulation Efficiency (HPLC) E->G H Morphology (TEM/SEM) E->H I In Vitro Release (Dialysis) E->I J Biocompatibility (MTT Assay) E->J Formulation_Logic cluster_strategies Advanced Formulation Approaches Start Start: This compound Prop Physicochemical Properties - Poor Aqueous Solubility - High Lipophilicity Start->Prop Challenge Formulation Challenge: Low Bioavailability Prop->Challenge Strategy Select Formulation Strategy Challenge->Strategy SLN Lipid Nanoparticles (SLN/NLC) Strategy->SLN Lipo Liposomes Strategy->Lipo ASD Amorphous Solid Dispersions Strategy->ASD Eval Evaluation - Stability - Drug Loading - Release Profile SLN->Eval Lipo->Eval ASD->Eval Final Optimized Formulation Eval->Final

Caption: Decision-making logic for selecting a suitable formulation strategy.

Conclusion

The formulation of this compound presents a significant, yet surmountable, challenge due to its anticipated poor aqueous solubility. By employing advanced drug delivery technologies such as lipid-based nanoparticles or liposomes, it is possible to enhance its solubility, improve its bioavailability, and unlock its full therapeutic potential. The protocols and characterization methods detailed in this application note provide a robust framework for the successful development of a clinically viable formulation. A systematic approach, beginning with thorough pre-formulation studies and culminating in comprehensive characterization and biocompatibility assessment, is key to translating this promising molecule into an effective therapeutic agent.

References

  • Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. PubMed. Available at: [Link]

  • Modern Analytical Techniques for Drug Delivery Systems Characterization. Bentham Science. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. NIH. Available at: [Link]

  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. ResearchGate. Available at: [Link]

  • Explorations in Carboxylic Acid-Derived Drug Delivery Methods. Patsnap. Available at: [Link]

  • Strategies for Testing Drug Release from Nano- Sized Forms of Therapy in Vitro. ijarsct. Available at: [Link]

  • Modern Analytical Techniques for Drug Delivery Systems Characterization. ResearchGate. Available at: [Link]

  • In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies. Available at: [Link]

  • (PDF) UV Properties and Loading into Liposomes of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Application of chemical analysis methods in characterization of drug delivery systems and determination of degree of substitution. Research in Pharmaceutical Sciences. Available at: [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. Available at: [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems. MDPI. Available at: [Link]

  • Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993. Bioprocess Online. Available at: [Link]

  • Biocompatibility Testing of Drug-Eluting Devices. Medical Device Network. Available at: [Link]

  • Biocompatibility and drug delivery systems. Royal Society of Chemistry. Available at: [Link]

  • Carboxylic Acid Applications in Nanotechnology: Future Insights. Patsnap. Available at: [Link]

  • Biocompatibility and drug delivery systems. ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Biocompatibility Test Methods. Pacific BioLabs. Available at: [Link]

  • 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available at: [Link]

  • Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents. MDPI. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.. ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. NIH. Available at: [Link]

  • Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents. NIH. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate. PubChem. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]

  • Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of quinoline derivatives. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to improve the yield and purity of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid, a key scaffold in medicinal chemistry.[1][2]

Choosing Your Synthetic Pathway

The synthesis of a substituted quinoline-4-carboxylic acid like the target molecule is primarily achieved through two classic named reactions: the Pfitzinger reaction and the Doebner reaction . The choice between them depends on the availability of starting materials, desired scale, and sensitivity of functional groups.

FeaturePfitzinger ReactionDoebner Reaction
Key Reactants Isatin + α-Methylene KetoneAniline + Aldehyde + Pyruvic Acid
Target-Specific Reactants Isatin + 3-IsopropoxyacetophenoneAniline + 3-Isopropoxybenzaldehyde + Pyruvic Acid
Typical Conditions Strong base (e.g., KOH), reflux in ethanolOften acid-catalyzed, reflux in ethanol
Advantages Generally robust and high-yielding for this substitution pattern.A versatile three-component reaction.
Common Issues Potential for side reactions if the ketone has multiple enolizable positions.Can suffer from low yields with electron-deficient anilines or aldehydes; potential for tar formation.[3][4][5]

For the synthesis of this compound, the Pfitzinger reaction is often the more direct and reliable route . This guide will therefore focus primarily on troubleshooting the Pfitzinger synthesis, with additional guidance for the Doebner reaction.

Pfitzinger Reaction: Troubleshooting & FAQ

The Pfitzinger reaction condenses isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base, to form a quinoline-4-carboxylic acid.[6][7]

Pfitzinger Reaction Mechanism

The reaction proceeds through several distinct steps, starting with the base-catalyzed hydrolysis of the isatin amide bond.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate (2) Isatin->KetoAcid Base Hydrolysis (KOH) Imine Imine (3) KetoAcid->Imine + Carbonyl Compound Ketone 3-Isopropoxy- acetophenone Ketone->Imine Enamine Enamine (4) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid (5) Cyclized->Product Dehydration

Caption: Key steps of the Pfitzinger reaction mechanism.[1][6]

Q1: My reaction yield is very low. What are the most common causes?

A low yield in the Pfitzinger synthesis can typically be traced back to one of four areas: reactant quality, reaction conditions, incomplete reaction, or workup losses.

  • Cause 1: Purity of Starting Materials: Isatin can degrade upon prolonged storage. Use freshly purchased or purified isatin. The ketone (3-isopropoxyacetophenone) must be pure and free of contaminants that could undergo competing side reactions.

  • Cause 2: Base Concentration and Quality: The Pfitzinger reaction requires a strong base, typically potassium hydroxide (KOH), to facilitate the initial ring-opening of isatin.[7] Using old or low-purity KOH can result in an incomplete initial step. A 33% aqueous solution of KOH is often effective.[1]

  • Cause 3: Suboptimal Temperature and Reaction Time: This condensation requires significant thermal energy. Refluxing in ethanol (approx. 78°C) is common.[8] Reaction times are often long, frequently requiring 24 hours to go to completion.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Cause 4: Inefficient Workup: The product is a carboxylic acid, which will exist as its potassium salt in the basic reaction mixture. Acidification is required to precipitate the final product.[1] If the pH is not lowered sufficiently (typically to pH 4-5), a significant portion of the product will remain dissolved in the aqueous layer, drastically reducing the isolated yield.

Q2: The reaction mixture has formed a dark, tarry substance. How can I prevent this and salvage my product?

Tar formation is often due to side reactions, such as the self-condensation of the ketone or degradation of the starting materials under the harsh basic conditions.

  • Prevention:

    • Control Temperature: Avoid excessive heating. Ensure a steady, controlled reflux.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to the formation of colored, polymeric impurities.

  • Salvaging the Product:

    • After cooling, remove the bulk of the solvent via rotary evaporation.

    • Add water to the residue. The desired potassium quinoline-4-carboxylate salt is water-soluble, while the tarry impurities may not be.

    • Filter the aqueous solution to remove insoluble tar.

    • Proceed with the standard workup: extract the filtrate with a non-polar solvent like diethyl ether to remove any remaining neutral impurities, then acidify the aqueous layer to precipitate your product.[1]

Q3: The reaction seems incomplete, even after 24 hours of reflux. What can I do?

An incomplete reaction points to issues with reactivity or conditions.

  • Solution 1: Increase Base Equivalents: Ensure you are using a sufficient molar excess of KOH. A common ratio is ~2.8 equivalents of KOH per equivalent of isatin.[2]

  • Solution 2: Consider Microwave Irradiation: Modern protocols have successfully employed microwave reactors to shorten reaction times dramatically, often from many hours to mere minutes (e.g., 9 minutes).[1] This is due to efficient and rapid heating.

  • Solution 3: Solvent Choice: While ethanol is standard, ensure it is of sufficient purity. In some cases, using a higher-boiling solvent could increase the reaction rate, but this also increases the risk of side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Purity Check Purity of Isatin & Ketone Start->Purity Conditions Optimize Conditions Start->Conditions Workup Review Workup Procedure Start->Workup TLC Reaction Incomplete (Confirmed by TLC)? Conditions->TLC Acidification Ensure Complete Acidification (pH 4-5) Workup->Acidification TimeTemp Increase Reflux Time or Temperature TLC->TimeTemp Yes Base Increase Base Concentration TLC->Base Yes Microwave Consider Microwave Irradiation Base->Microwave Extraction Perform Multiple Extractions Acidification->Extraction

Caption: A decision-making workflow for troubleshooting low yields.

Detailed Experimental Protocol (Pfitzinger Reaction)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Isatin (1.0 eq)

  • 3-Isopropoxyacetophenone (1.0 eq)

  • Potassium Hydroxide (KOH) (2.8 eq)

  • Ethanol (Absolute)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent for extraction)

  • 5M Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (2.8 eq) in ethanol.

  • To this basic solution, add isatin (1.0 eq) and 3-isopropoxyacetophenone (1.0 eq).[2]

  • Heat the mixture to reflux and maintain for 24 hours. The reaction should be monitored periodically by TLC to track the consumption of starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in deionized water. This solution contains the potassium salt of the desired product.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.[1] Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly acidify with 5M HCl or acetic acid with stirring. The product will precipitate as a solid. Continue adding acid until the pH of the solution is between 4 and 5.[1]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Doebner Reaction: A Brief Guide

The Doebner reaction involves an aniline, an aldehyde, and pyruvic acid to produce a quinoline-4-carboxylic acid.[9] For the target molecule, this would involve Aniline, 3-Isopropoxybenzaldehyde, and Pyruvic acid.

Doebner Reaction Mechanism

Doebner_Mechanism Doebner Reaction Mechanism Reactants Aniline + 3-Isopropoxybenzaldehyde SchiffBase Schiff Base (Iminium ion) Reactants->SchiffBase Adduct Michael-type Adduct SchiffBase->Adduct Enol Enol of Pyruvic Acid Enol->Adduct Pyruvic Pyruvic Acid Pyruvic->Enol Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Cyclized->Product Dehydration & Aromatization

Caption: Simplified mechanism of the Doebner reaction.

Q: What are the primary challenges when using the Doebner reaction for this synthesis?
  • Yield Variability: The Doebner reaction can be sensitive to the electronic properties of the aniline and aldehyde.[5] Traditional methods often suffer from low yields or require long reaction times.[4]

  • Side Reactions: The conditions can sometimes promote side reactions, including polymerization, which leads to tar formation similar to what can be seen in the related Doebner-von Miller synthesis.[3]

  • Modern Improvements: Recent advancements have focused on using milder catalysts (e.g., sulfamic acid, BF₃·THF) or microwave-assisted synthesis to improve yields and reduce reaction times.[5][10] If you choose this route, exploring these modern protocols is highly recommended.

References

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1995). PubMed. [Link]

  • Doebner-Miller reaction and applications. (2022). Slideshare. [Link]

  • Application of pfitzinger reaction in. (n.d.). JOCPR. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1995). ResearchGate. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar. [Link]

  • The Pfitzinger Reaction. (Review). (n.d.). ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Pfitzinger Reaction. (2020). YouTube. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2018). MDPI. [Link]

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Technical Support Center: Overcoming Solubility Issues with 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Resource for Researchers and Drug Development Professionals

Welcome to the technical support hub for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid. This guide is designed to provide researchers, scientists, and formulation experts with practical, in-depth solutions to the solubility challenges frequently encountered with this compound. As your dedicated scientific support team, we've structured this resource to not only offer troubleshooting steps but also to explain the scientific principles behind them, ensuring a comprehensive understanding that leads to successful experimental outcomes.

The Root of the Problem: Understanding the Physicochemical Barriers

This compound often presents significant solubility hurdles, a phenomenon colloquially known in the pharmaceutical industry as the "brick dust" problem. This challenge stems from its molecular structure. The planar and aromatic nature of the quinoline core promotes strong intermolecular π-π stacking forces, leading to a highly stable, crystalline lattice that resists dissolution. While the carboxylic acid moiety offers a potential site for ionization and improved aqueous solubility, its effect is often counteracted by the lipophilic isopropoxyphenyl group, especially at physiological pH. More than 40% of new chemical entities (NCEs) are poorly soluble in water, making this a common challenge in drug development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate when I dilute my DMSO stock in aqueous buffer or cell culture media?

This is a classic case of a compound "crashing out" of solution. While DMSO is an excellent solvent for this molecule, its miscibility with water creates a paradox. When a concentrated DMSO stock is introduced into an aqueous environment, the solvent polarity changes dramatically. The water acts as an anti-solvent, causing the compound to rapidly precipitate as it is no longer soluble in the mixed solvent system.

Q2: Can I simply increase the pH to deprotonate the carboxylic acid and improve solubility?

While adjusting the pH is a valid strategy for ionizable compounds, it may not be a universal solution for this compound.[2][3] For weakly acidic drugs, raising the pH will lead to the formation of the more soluble ionized form.[3] However, the overall lipophilicity of the molecule might still limit its solubility even in its salt form. Furthermore, significant pH alterations can be incompatible with many biological assays and may risk chemical degradation of the compound.

A Systematic Approach to Solubilization: A Troubleshooting Guide

Navigating the solubility maze requires a logical and stepwise approach. The following workflow is designed to guide you from initial solvent screening to more advanced formulation strategies.

Solubility Optimization Workflow

solubility_workflow cluster_0 Initial Screening cluster_1 Aqueous System Strategies cluster_2 Advanced Formulation A Start: Poorly Soluble Compound B Tier 1: Organic Solvents (e.g., DMSO, DMF, Ethanol) A->B C Is it soluble? B->C D Tier 2: pH Adjustment (Acidic/Basic Buffers) C->D No K Proceed with Experiment C->K Yes E Is it soluble? D->E F Tier 3: Co-solvent Systems (e.g., PEG 400/Water) E->F No E->K Yes G Is it soluble? F->G H Tier 4: Complexation (e.g., Cyclodextrins) G->H No G->K Yes I Is it soluble? H->I J Tier 5: Surfactant Systems (e.g., Micellar Solubilization) I->J No I->K Yes L Consult Formulation Specialist J->L

Caption: A decision-making workflow for systematically addressing solubility challenges.

Detailed Experimental Protocols

Protocol 1: Preparing a Stable Stock Solution
  • Solvent Selection: Begin with a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO).

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile glass vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve your desired high concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously for at least 2 minutes.

  • Sonication (Optional): If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before storing at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 4.0 to 8.0).

  • Equilibration: Add an excess of the solid compound to each buffer.

  • Shaking: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Analysis: Plot solubility versus pH to identify the optimal pH for solubilization.

Data-Driven Solubilization Strategies

Quantitative Solubility Data
Solvent SystemApproximate SolubilityNotes
Water (pH 7.0)< 0.1 µg/mLPractically insoluble
DMSO> 50 mg/mLHigh solubility, suitable for stock solutions
Ethanol~ 1-5 mg/mLModerate solubility
PEG 400 (10% in water)~ 0.5-1 mg/mLCo-solvency can significantly improve aqueous solubility.[2][4]
5% HP-β-Cyclodextrin~ 1-2 mg/mLComplexation is a viable strategy for enhancing solubility.[1]

These values are estimates and should be experimentally verified.

Advanced Solubilization Techniques

When standard methods are insufficient, more advanced formulation approaches may be necessary.

Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a lipophilic compound by reducing the overall polarity of the solvent system.[2][4]

Co-solvent Screening Workflow

cosolvent_screening A Select Biocompatible Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) B Prepare Co-solvent/Water Blends (e.g., 10%, 20%, 30% v/v) A->B C Determine Kinetic Solubility in each blend B->C D Analyze Data & Identify Lead Co-solvent and Concentration Range C->D E Confirm Thermodynamic Solubility of Lead Formulation D->E

Caption: A streamlined process for identifying an effective co-solvent system.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.[1]

Particle Size Reduction

Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to an increased dissolution rate.[1][2] High-pressure homogenization is a common method for producing nanosuspensions.[3][4]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 249-268.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 053-065.

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Technical Support Center: Optimizing In Vitro Dosage of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Note on 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Welcome to the technical support center for the in vitro application of this compound. While this specific molecule may not be extensively characterized in publicly available literature, it belongs to the well-studied class of quinoline-4-carboxylic acids . This chemical family is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

This guide leverages the wealth of knowledge on quinoline-4-carboxylic acid derivatives to provide a robust framework for optimizing your in vitro experiments. The principles, protocols, and troubleshooting steps outlined here are grounded in the established behavior of this compound class and will empower you to develop a scientifically sound and effective experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered when working with novel quinoline-based compounds.

FAQ 1: How should I prepare a stock solution of my compound? It doesn't seem to dissolve in water.

Poor aqueous solubility is a hallmark characteristic of many small molecule inhibitors, including quinoline derivatives.[3][4] It is critical to prepare a stable, high-concentration stock solution in an appropriate organic solvent.

Recommended Protocol:

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) as your primary solvent.[3][5]

  • Concentration: Prepare a 10 mM stock solution. This high concentration allows for minimal solvent carryover into your final assay medium.

  • Procedure:

    • Accurately weigh the required amount of your compound.

    • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

    • Facilitate dissolution by gentle vortexing. If needed, brief sonication or warming to 37°C can be applied, but ensure your specific compound is stable under these conditions.[6]

  • Storage:

    • Aliquot: Dispense the stock solution into single-use, light-protecting (amber) vials.[3][6]

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation.[3][7]

    • Temperature: Store aliquots at -20°C or -80°C for long-term stability.

FAQ 2: What is a reasonable starting concentration range for my initial experiments?

The effective concentration is highly dependent on the specific biological target and the cell line used. However, based on published data for various quinoline-4-carboxylic acid derivatives, a broad range should be screened initially to determine the potency.

For an initial dose-response experiment, we recommend a wide range using serial dilutions, for example, from 10 nM to 100 µM . This will help identify the concentration window where your compound exhibits biological activity.

The table below summarizes the reported potency (IC50) of several quinoline-4-carboxylic acid derivatives against various targets, providing a useful reference for what to expect.

Compound IDTarget / Cell LineReported IC50
Compound 41DHODH Inhibition9.71 nM
Compound 43DHODH Inhibition26.2 nM
Compound 13bPan-HDAC (HCT116 cells)1.76 µM
Compound P6SIRT3 Inhibition7.2 µM
Various LinkedHCT116 cells6.99 to 18.92 µM

(Data compiled from multiple sources[1][8][9][10])

FAQ 3: My compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation is a critical issue that leads to an unknown and reduced effective concentration of your compound, rendering results unreliable.[3] This typically occurs when the highly concentrated DMSO stock is diluted into the aqueous medium, causing the hydrophobic compound to fall out of solution.

Follow this logical troubleshooting workflow to address solubility issues.

Start Compound Precipitates in Aqueous Medium CheckSolvent Check Final DMSO Concentration Start->CheckSolvent Is it <0.5%? SerialDilution Use Serial Dilution Method CheckSolvent->SerialDilution Yes Success Solution is Clear: Proceed with Experiment CheckSolvent->Success No, adjust and re-test SolubilityTest Perform Visual Solubility Test SerialDilution->SolubilityTest Still precipitates? SerialDilution->Success No, problem solved LowerConcentration Lower Final Test Concentration SolubilityTest->LowerConcentration Precipitate visible? SolubilityTest->Success No, problem solved Alternative Consider Co-solvents (e.g., PEG, Tween) LowerConcentration->Alternative Still precipitates? LowerConcentration->Success No, problem solved Alternative->Success Validate compatibility

Caption: Troubleshooting workflow for precipitation issues.

Key Actions:

  • Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is well-tolerated by your cells, typically below 0.5% .[5][7] Always include a "vehicle control" (medium with the same final DMSO concentration but no compound) in your experiments.

  • Improve Dilution Technique: Instead of a single large dilution, perform a serial dilution.[5] This gradual decrease in DMSO concentration can help maintain solubility.

  • Visual Solubility Check: Before treating cells, prepare the highest concentration of your compound in the medium and incubate it under assay conditions (e.g., 37°C for 1-2 hours). Visually inspect for precipitation against a dark background.[3]

FAQ 4: What is the appropriate incubation time for my compound?

The optimal incubation time depends entirely on the biological endpoint you are measuring.

  • Signaling Pathway Inhibition: For assessing effects on phosphorylation or other rapid signaling events, shorter incubation times (e.g., 30 minutes to 6 hours) are often sufficient.

  • Cytotoxicity/Antiproliferative Effects: To measure effects on cell viability or proliferation, longer incubation times are required to allow for effects on the cell cycle. Standard incubation times are typically 24, 48, or 72 hours .[1]

  • Recommendation: If the mechanism is unknown, a time-course experiment (e.g., testing at 24, 48, and 72 hours) is highly recommended to identify the optimal time point for your assay.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex experimental issues.

Guide 1: My Compound Shows No Observable Effect

Observing no activity from a test compound can be perplexing. It is crucial to systematically rule out potential technical and biological causes.[3] This flowchart outlines a logical sequence of troubleshooting steps.

cluster_1 Compound Issues cluster_2 Assay Issues cluster_3 Target Issues Start No Observable Effect Step1 Step 1: Verify Compound Integrity & Solubility Start->Step1 Step2 Step 2: Scrutinize Experimental Setup Step1->Step2 Compound OK Purity Check Purity/Source Step1->Purity Storage Confirm Proper Storage (Aliquot, No Thaw Cycles) Step1->Storage Precipitation Re-check for Precipitation (Visual Inspection) Step1->Precipitation Step3 Step 3: Validate Biological Hypothesis Step2->Step3 Assay OK Cells Verify Cell Health & Passage Number Step2->Cells Controls Check Positive/Negative Controls Step2->Controls Reagents Confirm Reagent Viability Step2->Reagents Step4 Step 4: Re-evaluate Concentration & Time Step3->Step4 Hypothesis Sound Expression Confirm Target Expression in Cell Line (e.g., WB, qPCR) Step3->Expression Engagement Measure Target Engagement (e.g., CETSA, p-Substrate) Step3->Engagement Conclusion Draw Conclusion Step4->Conclusion

Caption: Systematic workflow for troubleshooting compound inactivity.

Detailed Steps:

  • Verify Compound Integrity & Solubility:

    • Source and Purity: Ensure the compound is from a reputable source with known purity.[3]

    • Storage: Confirm that stock solutions have been stored correctly to prevent degradation.[3][7]

    • Solubility: Re-confirm that the compound is not precipitating in the assay medium at the tested concentrations.

  • Scrutinize Experimental Setup:

    • Cell Health: Use cells that are healthy, in a logarithmic growth phase, and within a low passage number range.

    • Controls: Your positive control must show the expected effect, and your negative/vehicle control must show no effect. If controls fail, the assay itself is flawed.

    • Reagents: Ensure all assay reagents (e.g., antibodies, substrates) are within their expiration dates and have been stored properly.

  • Validate the Biological Hypothesis:

    • Target Expression: Confirm that your chosen cell line expresses the intended molecular target at the protein level.

    • Target Engagement: The compound must reach and bind to its target to have an effect.[3] Consider a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or Western blotting to check for the modulation of a downstream substrate, to confirm the compound is interacting with its target in the cellular environment.[3]

Guide 2: Establishing the Therapeutic Window (Efficacy vs. Cytotoxicity)

A successful compound is one that produces its desired biological effect at concentrations that are not generally toxic to the cells. Determining this "therapeutic window" is a crucial step in dosage optimization.

cluster_0 The goal is to find a concentration range where the desired effect is high and cytotoxicity is low. A Desired Effect (e.g., Target Inhibition) C Therapeutic Window A->C Effective Concentration Range (EC50) B Cytotoxicity (Cell Death) B->C Toxic Concentration Range (CC50)

Caption: Conceptual diagram of the therapeutic window.

Experimental Approach:

  • Run Parallel Assays: On the same day, using the same batch of cells and compound dilutions, set up two parallel experiments:

    • Efficacy Assay: Your primary assay to measure the desired biological effect (e.g., enzyme inhibition, reporter gene activity).

    • Cytotoxicity Assay: A general cell viability assay, such as the MTT assay detailed below.

  • Plot Dose-Response Curves: Generate dose-response curves for both the efficacy and cytotoxicity data.

  • Determine EC50 and CC50:

    • EC50 (Effective Concentration 50): The concentration of the compound that produces 50% of the maximum desired effect.

    • CC50 (Cytotoxic Concentration 50): The concentration of the compound that causes a 50% reduction in cell viability.

  • Calculate the Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a wider therapeutic window and a more promising compound.

Part 3: Key Experimental Protocols

Protocol 1: General Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to measure cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]

Materials:

  • 96-well flat-bottom plates

  • Your cell line of interest

  • Complete cell culture medium

  • Compound stock solution (10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (typically 24 hours) at 37°C, 5% CO₂.

  • Compound Preparation: Perform a serial dilution of your compound in complete culture medium to prepare 2X final concentrations.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing your test compound at various concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control" (medium only).[1]

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the CC50.

References

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
  • Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
  • Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... ResearchGate. [Link]

  • Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

  • Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. Benchchem.
  • Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. JKU & KUK Research Portal. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Enhancing the stability of 2-(Furan-2-yl)
  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

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Technical Support Center: Troubleshooting the Crystallization of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. By understanding the underlying principles of crystallization and employing systematic troubleshooting, you can achieve robust control over crystal form, purity, and yield.

This document moves beyond simple protocols to explain the causality behind each experimental step. Every recommendation is grounded in established physicochemical principles to ensure that your methods are not only effective but also scientifically sound and reproducible.

Section 1: Foundational Knowledge & Initial Setup

Before troubleshooting, a solid foundation is essential. The structure of this compound—featuring a polar carboxylic acid group, a large aromatic quinoline system, and an isopropoxy ether group—dictates its solubility and crystallization behavior.

Q1: What are the recommended starting solvents for the crystallization of this compound?

Answer: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Given the molecule's polarity, polar protic and aprotic solvents are excellent starting points.

Causality Explained: Carboxylic acids can act as both hydrogen bond donors and acceptors, making them soluble in polar protic solvents like alcohols.[1][2] The large aromatic surface area also allows for good solubility in polar aprotic solvents that can engage in dipole-dipole and van der Waals interactions. The principle of "like dissolves like" is a useful starting point; however, for crystallization, a mismatch in solubility at different temperatures is crucial.[3]

Recommended Solvents for Initial Screening:

Solvent ClassSpecific ExamplesRationale & ConsiderationsBoiling Point (°C)
Alcohols Ethanol, Methanol, IsopropanolGood for dissolving polar compounds. Water can be used as an anti-solvent.[3]78 (Ethanol)
Esters Ethyl Acetate (EtOAc)Moderate polarity, often effective for similar quinoline derivatives.[4] Good volatility for easy removal.77
Ketones AcetoneHigh polarity, dissolves many organics. Its low boiling point can sometimes lead to rapid crashing out.[1]56
Aromatic TolueneCan be effective for aromatic systems. Often used for recrystallizing quinazoline derivatives.[5]111
Ethers Tetrahydrofuran (THF), DioxaneGood solvents for a wide range of compounds. Dioxane has been used for synthesizing similar COFs.[6]66 (THF)

Protocol 1: Small-Scale Solvent Screening

  • Place ~10-20 mg of your compound into separate small vials.

  • Add a potential solvent dropwise at room temperature until the solid just dissolves. Note the volume. A good candidate will require a moderate amount of solvent.

  • If it dissolves readily in a small volume, the solvent is likely too good for crystallization unless an anti-solvent is used.

  • If it is poorly soluble, heat the vial gently (e.g., to 60-80°C). If it dissolves upon heating, it's a promising candidate.

  • Allow the heated, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good crop of crystals upon cooling with minimal material left in the mother liquor.

Section 2: Troubleshooting Common Crystallization Failures

This section addresses the most frequent and frustrating issues encountered during crystallization experiments.

Problem 1: My compound is "oiling out" instead of forming crystals.

Q2: Upon cooling, my solution becomes cloudy and forms sticky, viscous droplets instead of a crystalline solid. Why is this happening and how can I prevent it?

Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.[7] This happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[8]

Causality Explained: Oiling out is a kinetic and thermodynamic problem. It is often caused by one or more of the following:

  • High Supersaturation: Cooling the solution too quickly creates a very high level of supersaturation, where the solute molecules don't have time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.[8]

  • Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more likely that the solution temperature will be above this depressed melting point when precipitation begins.[9][10] These impurities often dissolve preferentially in the oil phase, leading to a very impure final solid if the oil solidifies.[7]

  • Inappropriate Solvent Choice: A solvent with a very high boiling point might keep the solution temperature above the compound's melting point for too long during the cooling process.[1]

Troubleshooting Protocol for Oiling Out:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add 10-20% more solvent to decrease the supersaturation level upon cooling.[7]

  • Slow Down the Cooling: After dissolution, allow the flask to cool very slowly. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to prolong the cooling period. An ideal crystallization should show crystal growth over 15-20 minutes or longer.[7]

  • Lower the Dissolution Temperature: Use a solvent system that allows for complete dissolution at a lower temperature, ideally well below the compound's melting point. This can be achieved with a mixed solvent system.

  • Introduce Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the solution just as it reaches the saturation point upon cooling. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.[11]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[12]

  • Change Solvents: If the problem persists, the solvent may be unsuitable. Switch to a solvent with a lower boiling point or one with different polarity.

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 10-20% More Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes seed_crystal Try Seeding or Scratching check_crystals->seed_crystal No change_solvent Consider New Solvent System or Mixed Solvents seed_crystal->slow_cool seed_crystal->change_solvent

Caption: Troubleshooting workflow for oiling out.

Problem 2: Polymorphism and Crystal Quality

Q3: I am getting crystals, but they are very fine needles or an amorphous powder. How can I obtain larger, more defined crystals and control the polymorphic form?

Answer: Crystal morphology and polymorphism are governed by the kinetics of nucleation and growth. Fast nucleation leads to many small crystals, while slow, controlled growth leads to fewer, larger, and often more stable crystals. Different crystal forms (polymorphs) can arise under different conditions.[13][14]

Causality Explained:

  • Crystal Size: Rapid cooling or high supersaturation favors nucleation over crystal growth, resulting in a large number of small crystals or even amorphous powder.[7] Agitation can also increase the nucleation rate.

  • Polymorphism: A compound's ability to exist in multiple crystal forms is known as polymorphism.[15] Metastable polymorphs are often formed under kinetic control (fast precipitation), while the most stable form is favored under thermodynamic control (slow, near-equilibrium conditions).[14] The choice of solvent, cooling rate, and temperature can all influence which polymorph is obtained.[16] Controlling polymorphism is critical in the pharmaceutical industry as different forms can have different solubilities and bioavailabilities.[13]

Protocol for Improving Crystal Quality and Controlling Form:

  • Reduce Supersaturation: Use more solvent than the minimum required for dissolution to ensure the solution cools further before becoming saturated. This slows down the entire process.[7]

  • Employ Slow Cooling: As described previously, use insulation or a programmable cooling bath to decrease the temperature very slowly (e.g., 1-5 °C per hour).

  • Use an Anti-Solvent: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol). Then, slowly add a miscible "anti-solvent" (e.g., water) in which the compound is insoluble, until the solution becomes faintly cloudy.[17] Heat slightly to clarify and then cool slowly. This method allows for fine control over supersaturation.

  • Perform Slurry Experiments: To find the most stable polymorph, stir a mixture of the crystalline material in a solvent in which it is slightly soluble for an extended period (24-48 hours). The less stable forms will dissolve and re-precipitate as the most stable form.

G cluster_0 Polymorph Screening Methods start Crude Crystalline Material cooling Controlled Cooling (Different Solvents & Rates) start->cooling antisolvent Anti-Solvent Addition (Various Solvent/Anti-Solvent Pairs) start->antisolvent slurry Slurry Conversion (Thermodynamic Equilibration) start->slurry analysis Analyze Solid Form (PXRD, DSC, Microscopy) cooling->analysis antisolvent->analysis slurry->analysis result Identify Desired Polymorph & Optimal Conditions analysis->result

Caption: Workflow for basic polymorph screening.

References

  • Giri, G. et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Available at: [Link]

  • Fujiwara, M. et al. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE International Conference on Control Applications. Available at: [Link]

  • Gołkowska, A. M. et al. (2021). Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Acta Crystallographica Section A, A77, C438. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Chen, J. et al. (2016). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Molecular Pharmaceutics. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Myerson, A. S. (2012). Controlling crystal polymorphism: from stability prediction to crystallization process design. ResearchGate. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Available at: [Link]

  • Creative Biolabs. (n.d.). Understanding Oiling-Out in Crystallization Processes. Available at: [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Fung, K. Y. et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Wang, C. et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Google Patents. (2014). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Wang, Y. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. Available at: [Link]

  • Belwal, C. K. (2012). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. ResearchGate. Available at: [Link]

  • Al-Qawasmeh, R. A. et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • Al-Qawasmeh, R. A. et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Google Patents. (2014). CN102344438B - Crystallization of quinoline derivatives and its preparation method.

Sources

purification techniques for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity for this compound. Our approach is rooted in explaining the why behind each technique, empowering you to make informed decisions during your experiments.

Understanding the Molecule

Before diving into purification, let's consider the structure of this compound. It possesses three key features that dictate its purification strategy:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group, which allows for manipulation based on pH. It can be deprotonated in basic conditions to form a water-soluble salt.

  • A Quinoline Core: The nitrogen atom in the quinoline ring is weakly basic. This basicity can cause problematic interactions, such as tailing or irreversible adsorption, with acidic stationary phases like silica gel.[1][2]

  • An Isopropoxyphenyl Group: This substituent adds significant non-polar character and rigidity to the molecule, influencing its solubility in organic solvents.

A successful purification strategy will leverage these features to effectively separate the target compound from synthesis starting materials, by-products, and polymeric tars that may have formed.[3]

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during the purification process in a question-and-answer format.

Q1: What is the best initial purification method for my crude reaction mixture?

For a first-pass purification, we recommend starting with either an acid-base extraction or a direct recrystallization.

  • Acid-Base Extraction: This is an excellent first choice if your crude material contains significant non-acidic or non-basic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), you can selectively move your desired carboxylic acid into the aqueous layer as its soluble salt. Non-acidic impurities remain in the organic layer. Subsequently, acidifying the aqueous layer will re-precipitate your purified product, which can then be isolated by filtration.[4] This method is highly effective at removing neutral organic impurities.

  • Recrystallization: If you suspect the impurities have similar acidic properties to your product, recrystallization is the preferred starting point. This technique relies on differences in solubility between your compound and impurities in a chosen solvent at different temperatures. It is often capable of yielding highly pure crystalline material in a single step.

The choice between these two depends on the expected nature of your impurities, which is often dictated by the synthetic route used.[5]

Q2: I'm trying to recrystallize my compound, but it keeps "oiling out." What is happening and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a super-cooled liquid or amorphous solid instead of forming a crystalline lattice.[4][6] This is common when the solution is too concentrated or cooled too quickly.

Causality: The high concentration of the solute surpasses its solubility limit at a given temperature, but the molecules lack the time or proper orientation to arrange themselves into an ordered crystal structure, leading to the formation of an amorphous oil.

Here are several strategies to prevent this:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Do not place it directly into an ice bath. Once it reaches room temperature, you can then move it to a refrigerator to maximize crystal recovery.[4][6]

  • Use a More Dilute Solution: Your solution may be too concentrated. Add a small amount (5-10%) of additional hot solvent to the dissolved sample before cooling to ensure the saturation point is not reached too early.[4][6]

  • Change the Solvent System: The chosen solvent may be a poor choice for crystallization. A good solvent should dissolve the compound well when hot but poorly when cold.[6] Consider using a binary solvent system. Dissolve your compound in a "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes slightly turbid. A slight addition of the "good" solvent to clarify, followed by slow cooling, can often promote proper crystal growth.

Q3: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I resolve this?

This is a classic problem when purifying compounds containing a basic nitrogen, such as a quinoline.

Causality: The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to "tailing" or "streaking" on a TLC plate and results in broad, poorly resolved peaks during column chromatography. In severe cases, the compound may not elute from the column at all.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your eluent system.[1][7] This competes with your compound for binding to the acidic sites, allowing it to travel through the column smoothly.

  • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[1][7]

  • Consider Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (using a C18 stationary phase) can be highly effective. In this technique, the interactions that cause tailing on normal-phase silica are not present.[1][8]

Q4: Recrystallization did not yield a product of sufficient purity. What should I do next?

If recrystallization fails to remove impurities, it is likely because the impurities have very similar solubility profiles to your target compound in the chosen solvent. In this case, column chromatography is the logical next step as it separates compounds based on differences in polarity rather than solubility.

Before running a column, it is critical to develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an eluent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound, ensuring good separation from all impurities.[7] Remember to incorporate a basic modifier like triethylamine in your eluent if you are using silica gel (see Q3).

Experimental Protocols & Workflows

Purification Decision Workflow

This diagram outlines the logical flow for selecting a purification strategy.

Purification_Workflow Start Crude Product Check_Impurity Assess Likely Impurities (TLC, NMR of crude) Start->Check_Impurity Acid_Base Perform Acid-Base Extraction Check_Impurity->Acid_Base Non-acidic impurities present Recrystallize Attempt Recrystallization Check_Impurity->Recrystallize Impurities have similar polarity/ acidity Check_Purity1 Purity > 95%? Acid_Base->Check_Purity1 Check_Purity2 Purity > 95%? Recrystallize->Check_Purity2 Check_Purity1->Recrystallize No, try as second step Final_Product Pure Product Check_Purity1->Final_Product Yes Column_Chrom Perform Column Chromatography Check_Purity2->Column_Chrom No Check_Purity2->Final_Product Yes Column_Chrom->Final_Product Column_Troubleshooting Start Problem with Column Chromatography Problem What is the issue? Start->Problem Streaking Streaking / Tailing on TLC or Column Problem->Streaking Peak Shape No_Movement Compound Stuck at Baseline Problem->No_Movement Retention Poor_Sep Poor Separation of Spots Problem->Poor_Sep Resolution Sol_Streak Add 0.5-2% NEt3 to Eluent Streaking->Sol_Streak Sol_Polarity Increase Eluent Polarity Gradually No_Movement->Sol_Polarity Sol_Solvent Test Different Solvent Systems (e.g., DCM/MeOH vs EtOAc/Hex) Poor_Sep->Sol_Solvent Sol_Stationary Switch to Neutral Alumina Stationary Phase Sol_Streak->Sol_Stationary If persists

Sources

Technical Support Center: Refining the Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline-4-carboxylic acids. Here, we move beyond simple protocols to address the nuances of this powerful three-component reaction, providing in-depth troubleshooting advice and answers to frequently asked questions to enhance your experimental success.

Troubleshooting Guide: From Low Yields to Intractable Tars

This section addresses specific, common problems encountered during the Doebner reaction in a direct question-and-answer format. Our focus is on diagnosing the root cause and providing actionable, scientifically-grounded solutions.

Q1: My reaction yield is consistently low, especially when using an aniline with electron-withdrawing groups. What is the underlying issue and how can I improve it?

A1: This is the most common challenge in the classical Doebner reaction. The low yield stems from the reduced nucleophilicity of the electron-deficient aniline, which slows down the initial formation of the Schiff base (imine) and subsequent cyclization steps.[1] Conventional conditions, such as refluxing in ethanol, are often insufficient for these less reactive substrates.[2][3]

Core Problem: The reaction kinetics are sluggish, and the equilibrium of the initial condensation steps is unfavorable.

Solutions & Scientific Rationale:

  • Adopt a Modified "Hydrogen-Transfer" Protocol: Recent advancements have shown that a modified approach, termed the Doebner hydrogen-transfer reaction, significantly improves yields for these challenging substrates.[2][4] This protocol optimizes the final aromatization step, where a dihydroquinoline intermediate is oxidized to the quinoline product. By adjusting stoichiometry, an imine intermediate formed in situ acts as the hydrogen acceptor, driving the reaction to completion in a redox-neutral manner.[2]

  • Switch to a Lewis Acid Catalyst: While Brønsted acids can work, Lewis acids are often more effective for activating the aldehyde component towards nucleophilic attack by the weakly nucleophilic aniline. Boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF has proven highly effective.[1][2][3]

  • Optimize Your Solvent Choice: Ethanol is a traditional solvent, but it is not always optimal. Acetonitrile (MeCN) has been shown to be an excellent choice, often providing higher yields and easier post-reaction work-up.[2][3]

  • Control the Temperature: The reaction often requires heating to proceed efficiently. A temperature of 65 °C is a well-documented starting point for optimization with challenging substrates.[5]

Q2: I'm observing a significant amount of a reduced amine byproduct corresponding to my starting aniline and aldehyde. What is its origin and how can I suppress it?

A2: The formation of this byproduct is a tell-tale sign of the hydrogen-transfer mechanism at play. The dihydroquinoline intermediate, which must be oxidized to form the final aromatic product, can act as a reducing agent. It can reduce a molecule of the Schiff base (imine) intermediate, leading to the formation of a secondary amine byproduct while it becomes aromatized.[2][6] This parasitic side reaction consumes the imine, which is needed both for the main reaction pathway and, in optimized protocols, as the primary oxidant.

Solution & Scientific Rationale:

  • Adjust Reactant Stoichiometry: The key is to ensure a sufficient concentration of the imine to act as the hydrogen acceptor (oxidant). A proven strategy is to use an excess of the aniline and aldehyde relative to the pyruvic acid, which is often the limiting reagent in modified protocols.[6][7] This stoichiometric shift ensures that the dihydroquinoline intermediate is preferentially oxidized by the imine rather than reducing it.

  • Slow Pyruvic Acid Addition: Adding the pyruvic acid solution dropwise to the reaction mixture at the target temperature can help maintain an optimal concentration of the imine throughout the reaction, suppressing its reduction.[5][6]

Q3: My reaction mixture is forming a dark, intractable tar, making product isolation nearly impossible. How can I prevent this?

A3: Tar formation is a common issue in acid-catalyzed condensation reactions, including the related Doebner-von Miller synthesis.[8][9] It is typically caused by the acid-catalyzed polymerization or self-condensation of the aldehyde and/or pyruvic acid, especially at elevated temperatures.

Solutions & Scientific Rationale:

  • Maintain Strict Temperature Control: Avoid overheating. While heat is necessary, excessive temperatures can dramatically accelerate polymerization pathways.

  • Slow Addition of Reagents: Instead of mixing all components at once, adopt a procedure where the pyruvic acid is added slowly to the heated solution of the aniline, aldehyde, and catalyst.[6] This keeps the instantaneous concentration of the most reactive components low, favoring the desired three-component reaction over polymerization.

  • Optimize Catalyst Loading: Ensure you are not using an excessive amount of acid catalyst. Too much acid can aggressively promote the undesired polymerization side reactions.

Q4: The isolated product is the decarboxylated quinoline, not the quinoline-4-carboxylic acid I expected. Why did this occur?

A4: Decarboxylation is a known potential side reaction for quinoline-4-carboxylic acids, particularly under harsh acidic conditions or at excessively high temperatures.[6][10] The carboxylic acid group at the 4-position is susceptible to cleavage.

Solutions & Scientific Rationale:

  • Moderate Reaction Temperature: This is the most critical parameter. If you are experiencing decarboxylation, reduce the reaction temperature. Monitor the reaction progress carefully (e.g., by TLC) to find a balance between a reasonable reaction rate and the suppression of this side reaction.

  • Use the Stoichiometric Amount of Acid: Avoid a large excess of the acid catalyst, which can promote the decarboxylation.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the Doebner reaction, offering deeper insight into the chemistry to inform your experimental design.

Q1: What is the currently accepted mechanism for the Doebner reaction?

A1: While the exact mechanism has been a subject of discussion, the most widely accepted pathway begins with the acid-catalyzed condensation of the aniline and the aldehyde to form a Schiff base (an N-arylimine).[1][11] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent reaction between the Schiff base and the enol of pyruvic acid, followed by an intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline-4-carboxylic acid intermediate. The final, crucial step is the oxidation of this intermediate to the aromatic quinoline-4-carboxylic acid product.[1][12]

G Reactants Aniline + Aldehyde SchiffBase Schiff Base (Imine) + H₂O Reactants->SchiffBase - H₂O Adduct Michael-type Adduct SchiffBase->Adduct PyruvicAcid Pyruvic Acid (Enol) PyruvicAcid->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Dihydroquinoline->Product Oxidation (Aromatization)

Caption: Proposed Schiff base pathway for the Doebner reaction.
Q2: How do I choose the right catalyst and solvent for my specific substrates?

A2: The choice is highly dependent on the reactivity of your aniline.

  • For Electron-Rich/Neutral Anilines: Traditional Brønsted acids (like p-toluenesulfonic acid or H₂SO₄) in a protic solvent like ethanol can be effective.[1][13]

  • For Electron-Deficient Anilines: These challenging substrates require more robust conditions. A Lewis acid catalyst like BF₃·THF or BF₃·OEt₂ is strongly recommended.[2][3] The Lewis acid activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the poorly nucleophilic aniline. In these cases, an aprotic polar solvent like acetonitrile (MeCN) has been shown to outperform ethanol, leading to cleaner reactions and higher yields.[2][3]

Q3: What exactly is the "Doebner hydrogen-transfer" modification and when is it necessary?

A3: The Doebner hydrogen-transfer reaction is not a different reaction, but rather a refined protocol of the Doebner reaction designed to overcome the low yields associated with unreactive anilines.[2][4] Its name highlights the critical final aromatization step. In this protocol, the dihydroquinoline intermediate transfers two hydrogen atoms to an acceptor molecule. The key insight is that the most efficient hydrogen acceptor is another molecule of the Schiff base intermediate, which is already present in the reaction flask.[2][6] This modification is necessary when you are working with anilines bearing electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) that fail to give acceptable yields under classical conditions.

Q4: How can I effectively monitor the progress of my Doebner reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient and cost-effective method for monitoring the reaction's progress.[11][14]

  • Procedure: Spot the starting aniline, aldehyde, and a co-spot of all starting materials on a TLC plate as references. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate.

  • Interpretation: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). You should observe the disappearance of the starting material spots and the appearance of a new, typically lower Rf, spot corresponding to the polar quinoline-4-carboxylic acid product.

  • Visualization: Many of the reactants and the quinoline product are UV-active and can be visualized under a UV lamp. If not, you can use a destructive stain, such as potassium permanganate or vanillin, to visualize the spots.[15]

Q5: What is the difference between the Doebner reaction and the Doebner-von Miller reaction?

A5: While their names are similar, they are distinct reactions that produce different quinoline scaffolds.

  • Doebner Reaction: A three-component reaction between an aniline , an aldehyde , and pyruvic acid to yield a quinoline-4-carboxylic acid .[12]

  • Doebner-von Miller Reaction: A reaction between an aniline and an α,β-unsaturated carbonyl compound (like an aldehyde or ketone) to yield a quinoline , which is typically substituted at the 2- and/or 4-positions but lacks the 4-carboxylic acid group.[16][17]

Data & Protocols

For a successful reaction, especially with challenging substrates, precise control over conditions is paramount. The following table and protocol are based on optimized procedures for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.

Table 1: Optimization of Reaction Conditions for a Challenging Substrate

(Data synthesized from literature findings for illustrative purposes)[2][3]

EntryCatalyst (equiv)SolventTemperature (°C)Yield (%)Comments
1NoneEtOHReflux15Conventional conditions, very low yield for electron-deficient aniline.
2H₂NSO₃H (1.0)H₂O/EtOH100< 20Brønsted acid shows minimal improvement.
3TsOH (0.3)MeCN6535Some improvement, but still moderate yield.
4BF₃·THF (0.3)Toluene6545Lewis acid is more effective; solvent is not optimal.
5BF₃·THF (0.3)EtOH6548Modest yield.
6BF₃·THF (0.3) MeCN 65 85 Optimal conditions: Lewis acid and polar aprotic solvent.
7BF₃·THF (0.3)THF6584Good yield, but MeCN often allows for easier work-up.
Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction

This protocol is optimized for anilines with electron-withdrawing groups and is based on a successful literature procedure.[5][7]

Materials:

  • Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline): 1.8 mmol, 3.0 equiv

  • Substituted Aldehyde (e.g., benzaldehyde): 2.0 mmol, 3.3 equiv

  • Pyruvic Acid: 0.6 mmol, 1.0 equiv (limiting reagent)

  • BF₃·THF or BF₃·OEt₂: 0.5 equiv relative to pyruvic acid

  • Acetonitrile (MeCN): Anhydrous

Procedure:

G Start Start Mix Mix Aniline, Aldehyde, Catalyst (BF₃·THF) in MeCN Start->Mix Heat Heat to 65 °C Stir for 10-60 min Mix->Heat Add Dropwise add Pyruvic Acid solution in MeCN over 3h Heat->Add React Heat at 65 °C for 20-24h Add->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up: EtOAc & NaHCO₃ wash Monitor->Workup Reaction Complete Purify Purification: Recrystallization or Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the modified Doebner reaction.
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (3.0 equiv) and the aldehyde (3.3 equiv) in acetonitrile.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv) to the stirred solution at room temperature.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10-60 minutes to allow for the initial formation of the Schiff base.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (1.0 equiv) in acetonitrile. Add this solution dropwise to the main reaction mixture over several hours (e.g., 3 hours) using a syringe pump while maintaining the temperature at 65 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 65 °C for 20-24 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers in a separatory funnel.

  • Extraction: Extract the aqueous layer two more times with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[5]

References
  • Doebner reaction . (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Yoshikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. Available from: [Link]

  • Chavan, S. S., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds. Available from: [Link]

  • Doebner Quinoline Synthesis Mechanism . (2021). Organic Chemistry [Video]. YouTube. Available from: [Link]

  • Rathor, N., & Singh, R. K. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Yoshikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Doebner–Miller reaction . (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Yoshikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. Available from: [Link]

  • Jouyban, A., et al. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 5, 501-506. Available from: [Link]

  • Monitoring reaction progress? . (2016). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

Sources

addressing batch-to-batch variability of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers and drug development professionals utilizing 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid. Our goal is to empower you to identify, troubleshoot, and mitigate the common issue of batch-to-batch variability, ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is widely recognized as an allosteric inhibitor of p21-activated kinase 1 (PAK1). Unlike ATP-competitive inhibitors, it binds to a site on the PAK1 regulatory domain, preventing its activation. This specificity is crucial, but it also means that subtle structural variations between batches could significantly impact its inhibitory activity.

Q2: What are the recommended solvents and long-term storage conditions for this compound?

A2: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. For experimental use, high-purity DMSO is the recommended solvent for creating concentrated stock solutions (e.g., 10-50 mM). These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, an aliquot should be thawed completely and vortexed gently.

Q3: What are the visual characteristics of a high-purity batch of this compound?

A3: High-purity this compound should be a white to off-white crystalline solid. Any significant deviation in color (e.g., yellow or brown tints) or texture (e.g., a gummy or oily appearance) may indicate the presence of impurities or residual solvents from the synthesis process.

Q4: How can I ensure the stability of my stock solution over the course of an experiment?

A4: The stability of the compound in solution is critical. We recommend performing a simple quality control check on your stock solution if it has been stored for an extended period. A quick analytical run, such as by HPLC-UV, can be compared against the initial analysis to check for the appearance of degradation products. For critical, long-term experiments, preparing fresh dilutions from a frozen stock aliquot is the safest practice.

Troubleshooting Guide: Diagnosing and Mitigating Batch-to-Batch Variability

Inconsistent results are a significant challenge in research. This section provides a systematic approach to diagnosing and resolving issues arising from variability between different batches of this compound.

Problem 1: Inconsistent Biological Activity in Cellular or Biochemical Assays

You observe that a new batch of the compound shows significantly different potency (e.g., a shifted IC50 value) compared to a previous lot, despite using the same experimental conditions.

A Inconsistent Biological Activity Observed B Step 1: Purity Assessment (HPLC-UV) A->B C Purity >98%? B->C D Step 2: Structural Confirmation (LC-MS, 1H-NMR) C->D  Yes H Impurity Detected. Quantify and identify if possible. Contact supplier with data. C->H  No E Correct Mass & Structure? D->E F Step 3: Solubility & Physical Form Analysis (XRPD, Microscopy) E->F  Yes I Incorrect Mass or NMR Spectrum. Compound is likely incorrect or contains significant structural impurities. E->I  No G Issue Identified & Resolved F->G  No Discrepancy Found. Review Assay Conditions. J Polymorphism or Amorphous Content Detected. Re-evaluate dissolution protocol. F->J  Discrepancy Found H->G I->G J->G

Caption: A systematic workflow for diagnosing inconsistent biological activity.

  • Potential Cause A: Differences in Purity

    • Explanation: The most common cause of variable activity is a difference in the purity level between batches. Even impurities that are structurally unrelated to the main compound can interfere with assays, either by having their own biological effects or by affecting the solubility and stability of the active molecule.

    • Recommended Action: Perform a quantitative purity analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A high-quality batch should have a purity of ≥98%.

    • See Protocol 1: HPLC-UV Method for Purity Assessment.

  • Potential Cause B: Presence of Structurally Related Impurities

    • Explanation: Impurities that are structurally similar to the parent compound, such as isomers or precursors from the synthesis, can be particularly problematic. These may have partial or no activity, effectively lowering the concentration of the active species, or they could even act as antagonists.

    • Recommended Action: Use high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and identify any related impurities. Additionally, Proton NMR (¹H-NMR) spectroscopy should be used to confirm the precise chemical structure and rule out isomers.

    • See Protocol 2: Sample Preparation for NMR and MS Analysis.

  • Potential Cause C: Polymorphism

    • Explanation: Polymorphism refers to the ability of a solid compound to exist in multiple crystalline forms. Different polymorphs can have vastly different physical properties, including solubility and dissolution rate. A batch that dissolves more slowly may result in a lower effective concentration in your assay, leading to an apparent decrease in potency.

    • Recommended Action: If you suspect a solubility issue, analyze the solid material using X-ray Powder Diffraction (XRPD). This technique can distinguish between different crystalline forms and identify the presence of non-crystalline (amorphous) material, which is typically more soluble but less stable.

Problem 2: Poor or Inconsistent Solubility

You find that a new batch of the compound does not fully dissolve in DMSO at the same concentration as a previous batch, or it precipitates out of your aqueous assay buffer.

  • Potential Cause A: Incorrect Solvent or pH

    • Explanation: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In its neutral form, it is poorly soluble in aqueous media.

    • Recommended Action: Ensure your DMSO is anhydrous, as water content can decrease solubility. For aqueous buffers, the compound's solubility will increase at a pH above its pKa, where the carboxylic acid is deprotonated. However, this may also affect cell permeability and biological activity, so any pH adjustments must be carefully controlled and validated.

    • See Protocol 3: Basic Solubility Assessment.

  • Potential Cause B: Crystalline Form (Polymorphism)

    • Explanation: As mentioned previously, different polymorphs can exhibit different solubilities. A more stable, less energetic crystalline form will be less soluble than a metastable or amorphous form.

    • Recommended Action: First, visually inspect the solid material under a microscope. Different crystal habits (e.g., needles vs. plates) can be a clue. For a definitive answer, XRPD analysis is the gold standard.

Data Summary Tables

Table 1: Typical Analytical Specifications for High-Quality Batches

ParameterSpecificationMethodPurpose
Appearance White to off-white crystalline solidVisual InspectionBasic quality check
Purity (HPLC) ≥ 98.0% (by area at 254 nm)HPLC-UVQuantifies purity and detects impurities
Identity (¹H-NMR) Conforms to reference structureNMR SpectroscopyConfirms chemical structure
Identity (MS) [M+H]⁺ or [M-H]⁻ matches theoretical mass ± 5 ppmMass SpectrometryConfirms molecular weight
Residual Solvents ≤ 0.5% (e.g., for DMSO, Ethyl Acetate)GC or NMREnsures no interference from synthesis solvents

Table 2: Approximate Solubility in Common Laboratory Solvents

SolventSolubilityNotes
DMSO >50 mg/mLRecommended for stock solutions.
Ethanol ~5 mg/mLLimited solubility. May require warming.
Methanol ~2 mg/mLLimited solubility.
Water <0.1 mg/mLPractically insoluble at neutral pH.
Aqueous Buffer (pH 7.4) <0.1 mg/mLInsoluble. Requires a co-solvent like DMSO.
Detailed Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of this compound.

  • Instrumentation:

    • HPLC system with UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA), LC-MS grade

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Preparation:

      • Accurately weigh ~1 mg of the compound.

      • Dissolve in 1 mL of DMSO to create a 1 mg/mL stock solution.

      • Further dilute this stock solution 1:100 in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

      • UV Detection: 254 nm

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 30
        15.0 95
        20.0 95
        20.1 30

        | 25.0 | 30 |

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • For ¹H-NMR:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • DMSO-d₆ is recommended as it is an excellent solvent for this compound and its residual peak does not typically interfere with key signals.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a clean NMR tube.

  • For LC-MS:

    • Use the same sample prepared for the HPLC-UV analysis (10 µg/mL).

    • Ensure the mobile phases are compatible with mass spectrometry (volatile buffers like formic acid or ammonium acetate are required).

    • Analyze in both positive and negative ionization modes to detect the [M+H]⁺ and [M-H]⁻ ions, respectively.

Protocol 3: Basic Solubility Assessment

This protocol helps to qualitatively assess and compare the solubility of different batches.

  • Add 1 mg of the compound to each of three separate vials.

  • To the first vial, add 100 µL of DMSO.

  • To the second vial, add 100 µL of Ethanol.

  • To the third vial, add 100 µL of your aqueous assay buffer.

  • Vortex all vials vigorously for 1 minute.

  • Let the vials sit at room temperature for 10 minutes.

  • Visually inspect for undissolved solid material. Compare the results between the new batch and a previously validated batch. Any noticeable difference in the amount of undissolved material indicates a potential solubility issue.

Visualizing Sources of Variability

The consistency of a chemical compound is the result of a multi-step process, where variability can be introduced at any stage.

cluster_0 Synthesis & Manufacturing cluster_1 Post-Manufacturing cluster_2 End-User Handling A Starting Materials (Purity, Isomers) B Reaction Conditions (Temp, Time, Catalyst) A->B C Work-up & Purification (Crystallization, Chromatography) B->C D Shipping & Storage (Temp, Humidity, Light) C->D Product Release E Solid State Form (Polymorphism, Hydration) D->E F Stock Solution Prep (Solvent, Concentration) E->F User Receives Compound G Storage & Handling (Freeze-Thaw Cycles) F->G H Final Dilution (Buffer pH, Compatibility) G->H I Biological Assay Result H->I Experimental Outcome

Technical Support Center: Scaling Up Production of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. This molecule is a key structural motif in medicinal chemistry, and its efficient, large-scale production is critical for advancing drug development programs.[1][2] Scaling a synthetic route from the bench to pilot scale introduces challenges related to reaction kinetics, heat transfer, impurity profiles, and material handling.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up the synthesis of this important quinoline derivative. The primary focus will be on the Pfitzinger reaction , a robust and direct method for this target, with alternative strategies also discussed.[3][4]

Primary Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids by condensing an isatin with a carbonyl compound containing an α-methylene group, performed under basic conditions.[1][5] For the target molecule, this involves the reaction of isatin with 3-isopropoxyacetophenone.

The reaction proceeds through several key stages:

  • Base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid (isatinic acid).[3][6]

  • Condensation of the isatinic acid with the carbonyl compound (3-isopropoxyacetophenone) to form an imine, which tautomerizes to a more stable enamine.[5]

  • Intramolecular cyclization of the enamine.

  • Dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[3]

Below is a diagram illustrating the general workflow for a scale-up campaign.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Analysis reagent_prep Reagent Preparation & Staging reaction_setup Reactor Charging & Inerting reagent_prep->reaction_setup pfitzinger_reaction Pfitzinger Condensation (Isatin + Ketone + Base) reaction_setup->pfitzinger_reaction quench Reaction Quench (Cooling) pfitzinger_reaction->quench Monitor by TLC/HPLC for completion filtration_impurities Filtration of Insolubles (Optional) quench->filtration_impurities acidification Acidification to pH 4-5 (Precipitation) filtration_impurities->acidification isolation Product Isolation (Filtration/Centrifugation) acidification->isolation washing Cake Wash (Water, Anti-solvent) isolation->washing drying Drying (Vacuum Oven) washing->drying recrystallization Recrystallization (e.g., Ethanol, DMF) drying->recrystallization final_product Final Product QC (HPLC, NMR, MS) recrystallization->final_product

Caption: General workflow for the scale-up synthesis and purification of quinoline-4-carboxylic acids.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and scale-up of this compound via the Pfitzinger reaction.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often pointing to incomplete conversion or side reactions.

  • Root Cause A: Incomplete Isatin Ring Opening. The initial hydrolysis of isatin to isatinic acid is critical. If this step is inefficient, you will have unreacted isatin at the end of the reaction.[3][6]

    • Troubleshooting Steps:

      • Base Stoichiometry and Type: Ensure you are using a strong base like potassium hydroxide (KOH), typically in significant excess (e.g., 10 equivalents).[7]

      • Pre-Stirring: Allow the isatin and base to stir together in the solvent for a period (e.g., 1 hour) before adding the ketone. A distinct color change from purple/orange to brown/yellow often indicates the formation of the potassium salt of isatinic acid.[5]

      • Solvent Choice: The reaction is often performed in aqueous ethanol. The ethanol helps to solubilize the organic starting materials, while the water is necessary for the hydrolysis. Ensure sufficient solvent is used to maintain a stirrable slurry.[1]

  • Root Cause B: Steric Hindrance. The Pfitzinger reaction can be sensitive to steric bulk on the ketone, which can slow down the condensation and cyclization steps.[8]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Drive the reaction equilibrium towards the product by running the reaction at reflux for an extended period (e.g., 24 hours).[1]

      • Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has reached completion. Pfitzinger reactions can be slow, and insufficient reaction time is a common cause of low conversion.[8]

  • Root Cause C: Premature Precipitation. The potassium salt of the final product may have limited solubility in the reaction mixture, potentially stalling the reaction.

    • Troubleshooting Steps:

      • Solvent Volume: On scale-up, ensure the solvent volume is sufficient to maintain a mobile slurry throughout the reaction. Insufficient solvent can lead to poor mixing and heat transfer.

      • Alternative Solvents: While less common, exploring co-solvents like dioxane or dimethylformamide (DMF) could be considered if solubility is a major issue, though this complicates solvent removal.[9]

Question 2: The final product is highly colored and difficult to purify. How can I obtain a clean, off-white solid?

Answer: Color formation is common due to minor side reactions at elevated temperatures. The key is an effective work-up and purification strategy.

  • Root Cause: Formation of high-molecular-weight, colored impurities or residual starting materials.

    • Troubleshooting Steps:

      • Optimized Work-Up: The product is an acid, which is the key to its purification. After the reaction, cool the mixture and dilute it with water to dissolve the potassium salt of the product. Perform an extraction with a non-polar solvent (e.g., diethyl ether, toluene) to remove unreacted ketone and other neutral impurities.[5]

      • Controlled Precipitation: After removing neutral impurities, cool the aqueous layer in an ice bath and slowly add acid (e.g., acetic acid or dilute HCl) with vigorous stirring to precipitate the product.[1][5] A slow addition promotes the formation of larger, more easily filterable crystals and reduces the occlusion of impurities. The target pH is typically 4-5.

      • Charcoal Treatment: If the product remains colored after initial precipitation, you can redissolve the crude solid in a basic aqueous solution, treat with activated charcoal to adsorb colored impurities, filter the charcoal, and then re-precipitate the product with acid.[9]

      • Recrystallization: The most effective method for final purification is recrystallization. Common solvents include ethanol, ethanol/water mixtures, or DMF.[1][10]

Question 3: During scale-up, I'm having trouble with mixing and heat control. Is this reaction exothermic?

Answer: While not as notoriously exothermic as reactions like the Skraup synthesis, any large-scale reaction requires careful thermal management.[11][12]

  • Root Cause: Heat of reaction and heat of solution, especially during the addition of reagents or the initial hydrolysis step.

    • Troubleshooting Steps:

      • Reactor and Agitation: Use a reactor with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the slurry. Poor agitation can lead to localized "hot spots" and increased side product formation.

      • Controlled Heating: Use a jacketed reactor with a reliable temperature controller. Heat the mixture gradually to reflux. Avoid aggressive heating, which can promote side reactions.

      • Reagent Addition: If process safety characterization (e.g., using RC1 calorimetry) indicates a significant exotherm, consider controlled, portion-wise, or slow addition of one of the reactants to the heated mixture.

Question 4: Are there alternative synthetic routes if the Pfitzinger reaction proves unsuitable for my scale-up needs?

Answer: Yes, the Doebner reaction is another classic method for producing quinoline-4-carboxylic acids.

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[4][13] To synthesize your target molecule, the reactants would be 3-isopropoxyaniline , benzaldehyde , and pyruvic acid . Note that this route produces a 2-phenylquinoline core, so for the specific target this compound, you would need to use 3-isopropoxybenzaldehyde and aniline .

    • Advantages: Can be performed under milder conditions (e.g., refluxing ethanol) compared to some Pfitzinger protocols.[2]

    • Common Issues & Solutions: The primary challenge in the Doebner reaction is often the acid-catalyzed polymerization of the aldehyde or pyruvic acid, leading to tar formation and low yields.[11][14] This can be mitigated by:

      • Using a biphasic solvent system (e.g., water/toluene) to sequester the aldehyde.[14][15]

      • Slowly adding the aldehyde to the heated solution of the aniline and pyruvic acid.[14]

      • Optimizing the choice and concentration of the acid catalyst.[16]

Experimental Protocols

The following protocols are provided as a starting point for lab-scale synthesis (up to ~10g) and should be optimized and validated before scaling.

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is based on established procedures for the Pfitzinger reaction.[1][5]

Reagents & Materials:

  • Isatin (1.0 eq)

  • 3-Isopropoxyacetophenone (1.1 eq)

  • Potassium Hydroxide (KOH) (10 eq)

  • Ethanol (e.g., 5 mL per gram of isatin)

  • Deionized Water (e.g., 1 mL per gram of isatin, plus more for work-up)

  • Acetic Acid or 1M HCl for acidification

  • Diethyl Ether or Toluene for extraction

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Base Hydrolysis: To the flask, add KOH, ethanol, and water. Stir until the KOH is fully dissolved. Add the isatin to this basic solution.

  • Isatin Ring Opening: Stir the mixture at room temperature for 1 hour. The color should change from orange/purple to a dark yellow/brown solution or slurry.

  • Ketone Addition: Add the 3-isopropoxyacetophenone to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 79-82°C for ethanol) and maintain for 24 hours. Monitor the reaction's progress by TLC (a suitable mobile phase might be 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).

  • Cooling & Dilution: After completion, cool the reaction mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation.

  • Aqueous Work-up: Add water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel.

  • Extraction of Impurities: Extract the aqueous layer twice with diethyl ether or toluene to remove any unreacted ketone and neutral byproducts. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add acetic acid or 1M HCl dropwise until the pH of the solution is between 4 and 5. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove salts, followed by a wash with a cold non-polar solvent (like hexane) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Purification (if needed): Recrystallize the crude product from hot ethanol.

Data Summary Table

The following table provides a general overview of reaction parameters for quinoline-4-carboxylic acid synthesis based on literature precedents.

ParameterPfitzinger ReactionDoebner ReactionKey Considerations & References
Primary Reactants Isatin, α-Methylene KetoneAniline, Aldehyde, Pyruvic AcidThe choice of reactants directly defines the substitution pattern on the final quinoline ring.[2][3]
Catalyst/Promoter Strong Base (e.g., KOH, NaOH)Acid (e.g., HCl, H₂SO₄, TFA, Lewis Acids)Pfitzinger is base-driven; Doebner is acid-catalyzed. Catalyst choice is critical for yield.[1][16]
Typical Solvent Aqueous EthanolEthanol, Biphasic (Water/Toluene)Solvent must accommodate starting material solubility and reaction temperature. Biphasic systems can reduce side reactions in the Doebner synthesis.[5][14]
Temperature Reflux (~80 to 200°C)Room Temp to Reflux (~25 to 80°C)Pfitzinger often requires higher temperatures, sometimes up to 200°C without solvent.[8]
Typical Yields 50-90%40-85%Yields are highly substrate-dependent and sensitive to reaction conditions and work-up efficiency.[17]
Key Side Reactions Incomplete reaction, thermal decompositionPolymerization/tar formationTarring is a major issue in the Doebner reaction; incomplete conversion can be a problem in sterically hindered Pfitzinger reactions.[8][11][14]

Reaction Mechanism Visualization

The following diagram illustrates the key steps of the Pfitzinger reaction mechanism.

G isatin Isatin keto_acid Isatinic Acid (Keto-acid) isatin->keto_acid 1. Base Hydrolysis (KOH, H₂O) enamine Enamine Intermediate keto_acid->enamine 2. Condensation ketone α-Methylene Ketone (3-Isopropoxyacetophenone) ketone->enamine cyclized Cyclized Intermediate enamine->cyclized 3. Intramolecular Cyclization product Quinoline-4-carboxylic Acid cyclized->product 4. Dehydration (-H₂O)

Caption: Simplified mechanism of the Pfitzinger reaction.

References

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. Available at: [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pfitzinger Quinoline Synthesis - Cambridge University Press. Available at: [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • Preparation and Properties of Quinoline . Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. Available at: [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. Available at: [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Solved Pfitzinger Synthesis Do the retrosynthesis (provide | Chegg.com . Available at: [Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives . Available at: [Link]

  • 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | C20H19NO3 | CID 25218873. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. Available at: [Link]

  • (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

confirming the structure of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Prepared by a Senior Application Scientist

For researchers, chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. This guide provides a comprehensive, multi-faceted strategy for the structural elucidation of this compound, a novel quinoline derivative. In the absence of extensive peer-reviewed data for this specific molecule, we will employ a robust, first-principles approach, leveraging established analytical techniques and comparative data from analogous structures.

This document is not a rigid protocol but a dynamic guide. It explains the causality behind each experimental choice, empowering the researcher to adapt and troubleshoot. Our core philosophy is that of a self-validating system, where orthogonal analytical techniques are used to cross-verify findings, ensuring the highest degree of scientific integrity and trustworthiness.

The Postulated Synthetic Origin: The Doebner Reaction

To confirm a structure, we must first have a hypothesis of what it is. The target molecule is a substituted 2-phenyl-quinoline-4-carboxylic acid. A highly probable synthetic route is the Doebner reaction, a classic and versatile method for synthesizing such scaffolds.[1][2] This one-pot condensation reaction involves an aniline, an aldehyde, and pyruvic acid.

Proposed Synthesis:

  • Aniline: Aniline itself

  • Aldehyde: 3-Isopropoxybenzaldehyde

  • Acid: Pyruvic acid

Understanding this synthetic pathway is critical as it informs us about potential side products and isomeric impurities, which our analytical methods must be able to distinguish. For instance, impurities could arise from contaminants in the starting materials or alternative reaction pathways.

A Multi-Pronged Strategy for Structural Verification

No single technique is sufficient for absolute structural confirmation. We will employ an orthogonal workflow where each step provides a unique piece of the puzzle, and the final picture is assembled from this confluence of evidence.

G cluster_0 Phase 1: Purity & Molecular Formula cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation A Synthesized Product B HPLC-UV Analysis (Purity Assessment) A->B C High-Resolution Mass Spec (HRMS) (Elemental Composition) B->C Sample >95% Pure D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) C->D F MS/MS Fragmentation C->F E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E G Data Integration & Cross-Validation E->G F->G H Structure Confirmed G->H

Caption: Overall workflow for structural confirmation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: Before committing to time-intensive spectroscopic analysis, it is essential to ascertain the purity of the sample. HPLC coupled with a UV detector is the workhorse for this task. The presence of multiple peaks would indicate impurities that could confound subsequent NMR and MS analyses. We select Reversed-Phase HPLC (RP-HPLC) due to the hydrophobic nature of the molecule.[3][4]

Detailed Protocol: Analytical RP-HPLC

  • System Preparation: Use a well-maintained HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry, making this method transferable to LC-MS.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 20 minutes. This broad gradient is effective for initial screening of unknown compounds.

    • Hold at 95% B for 5 minutes to elute any highly nonpolar compounds.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Detection: Use a Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD) to collect spectra from 210-400 nm. The extended quinoline system is expected to have strong absorbance maxima around 254 nm and >300 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Analysis: Inject 5-10 µL and monitor the chromatogram. A pure sample should yield a single, sharp peak. Purity should be >95% for structural elucidation.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a critical checkpoint. For a target molecule with the formula C₁₉H₁₇NO₃, we can calculate the exact mass and compare it to the measured value. A close match (typically <5 ppm error) provides high confidence in the molecular formula.

Expected Data for C₁₉H₁₇NO₃:

Ion Species Calculated Monoisotopic Mass
[M+H]⁺ 308.1281
[M+Na]⁺ 330.1101

| [M-H]⁻ | 306.1136 |

Detailed Protocol: LC-HRMS (ESI)

  • Ionization Mode: Use Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules containing acidic and basic functional groups. Run in both positive and negative ion modes.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required to achieve the necessary mass accuracy (<5 ppm).

  • Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion (e.g., m/z 308.13). The fragmentation pattern provides key structural information. The main fragmentation pathways for quinoline-4-carboxylic acids typically involve the loss of the carboxyl group (-COOH) and fragmentation of the substituent.[5][6][7]

    • Expected Fragments: Look for a neutral loss of 45 Da (COOH) or 44 Da (CO₂). Also, expect fragmentation of the isopropoxy group.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and confirm how the constituent parts (quinoline core, phenyl ring, isopropoxy group, and carboxylic acid) are connected.

Predicted ¹H and ¹³C NMR Data The following tables are predictive, based on known chemical shifts for quinoline-4-carboxylic acids[8][9][10] and substituted benzene rings. The exact values will need to be confirmed experimentally.

Table 1: Predicted ¹H NMR Shifts (in DMSO-d₆, 400 MHz)

Protons Predicted δ (ppm) Multiplicity Integration Assignment
-COOH >13.0 br s 1H Carboxylic Acid
Quinoline H5, H8 8.0 - 8.7 m 2H Aromatic
Quinoline H6, H7 7.6 - 7.9 m 2H Aromatic
Quinoline H3 ~8.4 s 1H Aromatic
Phenyl H2, H4, H6 7.2 - 7.8 m 3H Aromatic
Phenyl H5 ~7.1 t 1H Aromatic
Isopropoxy -CH ~4.8 septet 1H Methine

| Isopropoxy -CH₃ | ~1.3 | d | 6H | Methyls |

Table 2: Predicted ¹³C NMR Shifts (in DMSO-d₆, 100 MHz)

Carbons Predicted δ (ppm) Assignment
-COOH ~167 Carboxylic Acid
Quaternary Carbons 120 - 160 C2, C4, C4a, C8a, C1', C3'
Aromatic CH 105 - 135 Quinoline & Phenyl CH
Isopropoxy -CH ~70 Methine

| Isopropoxy -CH₃ | ~22 | Methyls |

Detailed Protocol: NMR Analysis

  • Sample Prep: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of compound and allows for the observation of the acidic carboxylic proton.

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton spectrum. This will confirm the number of different types of protons and their splitting patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show all unique carbon environments.

    • DEPT-135: This experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, aiding in carbon assignment.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H J-coupling), revealing which protons are adjacent to each other. This is crucial for mapping out the spin systems of the quinoline and phenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond coupling). This definitively assigns the carbon signal for each protonated carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

G cluster_quinoline Quinoline Core cluster_phenyl Phenyl Ring cluster_isopropoxy Isopropoxy Group Q3 H3 C1_prime C1' Q3->C1_prime HMBC C2 C2 C4 C4 P2 H2' P2->C2 HMBC C3_prime C3' Iso_CH CH Iso_CH->C3_prime HMBC

Caption: Key expected HMBC correlations for structural confirmation.

Critical HMBC Correlations to Confirm Connectivity:

  • A correlation between the quinoline H3 proton and the phenyl C1' carbon.

  • A correlation between the phenyl H2' proton and the quinoline C2 carbon.

  • A correlation between the isopropoxy methine (-CH) proton and the phenyl C3' carbon.

The presence of these three specific correlations, in conjunction with all other data, provides unambiguous proof of the proposed structure.

Conclusion: A Self-Validating Approach

The structural confirmation of this compound requires a systematic and orthogonal analytical approach. By combining purity analysis via HPLC, molecular formula determination by HRMS, and detailed connectivity mapping through a suite of NMR experiments, a researcher can build an unassailable case for the molecule's structure. The key is cross-validation: the molecular formula from HRMS must match the count of atoms from NMR, and the fragmentation patterns in MS/MS must be explainable by the connectivity established by 2D NMR. This self-validating workflow ensures the highest level of scientific rigor and data integrity.

References

  • PubChem. 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Cherry, C. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

  • Doležal, M., et al. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

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  • SpectraBase. 2-[4-(Propan-2-yloxy)phenyl]quinoline-4-carboxylic acid, methyl ester. [Link]

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  • Wang, C., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(12), 3313. [Link]

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  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2). [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

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  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355. [Link]

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A Comparative Efficacy Analysis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives Against Established HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of a novel class of Histone Deacetylase (HDAC) inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold. As specific efficacy data for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is not yet prevalent in peer-reviewed literature, this guide will focus on its close, well-characterized analog, compound D28 , a hydroxamic acid derivative from the same chemical series that has demonstrated significant HDAC3 selectivity[1][2]. We will objectively compare its performance with established, clinically relevant HDAC inhibitors, supported by experimental data and detailed methodologies for researchers seeking to validate or expand upon these findings.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on both histone and non-histone proteins[3]. This deacetylation leads to chromatin condensation, rendering DNA less accessible to transcription factors and resulting in transcriptional repression[4]. In numerous pathological conditions, particularly cancer, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes[1][5].

The therapeutic strategy of HDAC inhibition aims to reverse this epigenetic silencing, restore the expression of critical regulatory genes, and thereby induce cell cycle arrest, differentiation, or apoptosis in cancer cells[3]. While several HDAC inhibitors (HDACis), such as the pan-inhibitors Vorinostat (SAHA) and Panobinostat, have received FDA approval, their broad activity against multiple HDAC isoforms often leads to dose-limiting toxicities[6][7]. This has driven the search for novel, isoform-selective inhibitors with improved therapeutic windows and safety profiles[8]. The 2-phenylquinoline-4-carboxylic acid scaffold represents one such emerging class of selective inhibitors[1].

HDAC_Mechanism cluster_0 Normal Gene Expression cluster_1 Aberrant Gene Silencing in Cancer Histone_A Acetylated Histone (Relaxed Chromatin) DNA_A DNA Accessible Histone_A->DNA_A allows Histone_B Deacetylated Histone (Condensed Chromatin) Histone_A->Histone_B HATs (Acetylation) HDAC HDAC Enzyme Histone_A->HDAC target for Gene_On Gene Transcription (e.g., Tumor Suppressor) DNA_A->Gene_On enables DNA_B DNA Inaccessible Histone_B->DNA_B causes Gene_Off Gene Silencing DNA_B->Gene_Off leads to HDAC->Histone_B catalyzes deacetylation HDACi HDAC Inhibitor (e.g., Quinoline Derivative) HDACi->HDAC blocks activity

Caption: Mechanism of HDAC action and its inhibition.

Profile of a Novel Quinoline-Based HDAC Inhibitor: Compound D28

Recent research has explored the 2-substituted phenylquinoline-4-carboxylic acid scaffold as a novel "cap" group for HDAC inhibitors[1]. The cap group typically interacts with residues at the rim of the enzyme's active site, influencing potency and isoform selectivity. Within a synthesized library, compound D28, a hydroxamic acid derivative, emerged as a lead candidate with promising characteristics.

Key Features of Compound D28:

  • Structure: Features a 2-phenylquinoline-4-carboxylic acid core, a phenylpiperazine linker, and a hydroxamic acid zinc-binding group (ZBG)[1][8].

  • Mechanism: Like other hydroxamates, D28 is believed to chelate the catalytic zinc ion in the active site of zinc-dependent HDACs, thereby blocking their deacetylase activity[8].

  • Primary Distinction: Its most significant feature is a notable selectivity for HDAC3 over other class I (HDAC1, HDAC2) and class IIb (HDAC6) isoforms[1][2]. This selectivity is highly sought after, as HDAC3 plays a unique role in tumorigenesis and targeting it specifically may reduce off-target effects[8].

Comparative Efficacy Analysis

To contextualize the performance of this novel scaffold, we compare the reported data for D28 against well-established HDAC inhibitors: Vorinostat (a pan-inhibitor), Entinostat (a class I-selective inhibitor), and Panobinostat (a potent pan-inhibitor).

In Vitro Enzymatic Inhibition and Isoform Selectivity

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) against purified HDAC enzymes. Isoform selectivity is determined by comparing these IC50 values across different HDACs.

Expert Commentary: The data clearly positions the quinoline-based inhibitor D28 as an HDAC3-selective compound. While its absolute potency against HDAC3 (24.45 µM) is modest compared to pan-inhibitors like Panobinostat (which is potent in the nanomolar range), its value lies in its selectivity[1][9]. Pan-inhibitors can induce widespread changes in gene expression, which contributes to their efficacy but also their toxicity[3]. A selective inhibitor like D28 could potentially offer a more targeted therapeutic effect in cancers where HDAC3 is a key driver, with a theoretically better safety profile[8]. The lack of inhibition against HDAC1, 2, and 6 at the tested concentrations is a significant point of differentiation from Vorinostat and Panobinostat[1].

Table 1: Comparative HDAC Isoform Inhibitory Activity (IC50)

Inhibitor Class HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) HDAC6 (nM) Source(s)
Vorinostat (SAHA) Pan-Inhibitor ~90-120 ~120-230 ~100-230 ~40-50 [9][10]
Panobinostat (LBH589) Pan-Inhibitor ~8-31 ~8-31 ~8-31 ~10-40 [9][11]
Entinostat (MS-275) Class I Selective ~100-500 ~1000 ~1700 >10,000 [12][13]
Compound D28 HDAC3 Selective > 50,000 > 50,000 24,450 > 50,000 [1][2]

Note: IC50 values can vary based on assay conditions. The values presented are approximations from the cited literature for comparative purposes.

In Vitro Antiproliferative Activity

The ultimate goal of an anticancer agent is to inhibit the growth of tumor cells. The efficacy of HDAC inhibitors is therefore assessed in various cancer cell lines.

Expert Commentary: In cell-based assays, D28 demonstrates antiproliferative activity comparable to, and in some cases slightly better than, the FDA-approved drug Vorinostat[14]. For instance, against the MDA-MB-231 breast cancer cell line, D28's IC50 of 4.15 µM is slightly more potent than Vorinostat's 4.21 µM[14]. This is a crucial finding. It suggests that even with modest enzymatic potency, the compound's cellular uptake, stability, and selective action on HDAC3-mediated pathways are sufficient to elicit a potent anticancer effect. Further mechanistic studies on D28 revealed that its antiproliferative effects in K562 leukemia cells are driven by the induction of G2/M phase cell cycle arrest and the promotion of apoptosis[1][8].

Table 2: Comparative Antiproliferative Activity (IC50 in µM)

Inhibitor MDA-MB-231 MCF-7 K562 Source(s)
Vorinostat (SAHA) 4.21 5.77 ~0.6-1.0 [13][14]

| Compound D28 | 4.15 | 5.66 | 2.11 |[1][14] |

Experimental Methodologies

For researchers aiming to replicate or build upon these findings, adherence to robust, validated protocols is paramount. The following sections detail standard methodologies for evaluating HDAC inhibitor efficacy.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Advanced Studies Enzyme_Assay Biochemical HDAC Inhibition Assay Selectivity Isoform Selectivity Panel (HDAC1, 2, 3, 6, etc.) Enzyme_Assay->Selectivity Determine IC50 Viability Antiproliferative Assay (MTT / CellTiter-Glo) Selectivity->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle Investigate Mechanism Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Cycle->Apoptosis Western_Blot Western Blot (Acetylated Histones, p21) Apoptosis->Western_Blot In_Vivo In Vivo Xenograft Models Start Test Compound (e.g., Quinoline Derivative) Start->Enzyme_Assay

Caption: High-level experimental workflow for HDAC inhibitor evaluation.

Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol is based on the principle of using a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to release a fluorescent molecule[15][16].

Objective: To determine the IC50 value of a test compound against a specific HDAC isoform or a mixture (e.g., HeLa nuclear extract).

Materials:

  • Test Compound (e.g., D28) dissolved in DMSO.

  • HDAC source: Purified recombinant human HDAC3 or HeLa Nuclear Extract.

  • HDAC Assay Buffer.

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).

  • 96-well black microtiter plate.

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in HDAC Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a "no inhibitor" control (buffer with DMSO) and a "positive inhibitor" control (e.g., 20 µM Trichostatin A)[17].

  • Reaction Setup: To each well of the 96-well plate, add:

    • 5 µL of diluted test compound.

    • 35 µL of HDAC Assay Buffer.

    • 10 µL of HDAC enzyme source.

  • Initiation: Add 50 µL of the HDAC fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. This step should be optimized for linear enzyme kinetics.

  • Development: Stop the reaction by adding 50 µL of Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore, and the included potent inhibitor stops any further HDAC activity[15].

  • Final Incubation: Incubate at 37°C for 15-20 minutes to allow for full development of the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Analysis: After subtracting background fluorescence (wells with no enzyme), plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the antiproliferative IC50 of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., K562, MDA-MB-231).

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well clear cell culture plate.

  • Spectrophotometer (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%). Include untreated (vehicle control) wells.

  • Incubation: Incubate the cells for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC50.

Conclusion and Future Perspectives

The emergence of the 2-phenylquinoline-4-carboxylic acid scaffold, represented by the HDAC3-selective inhibitor D28, marks a promising direction in the development of targeted epigenetic therapies. While its enzymatic potency is lower than pan-HDAC inhibitors like Panobinostat, its comparable antiproliferative activity in cancer cell lines highlights the therapeutic potential of isoform-selective inhibition[1][14]. The ability to induce cell cycle arrest and apoptosis underscores its viability as an anticancer agent[8].

Future research should focus on:

  • Lead Optimization: Synthesizing and testing additional analogs, including this compound, to improve HDAC3 potency and selectivity.

  • In Vivo Efficacy: Evaluating lead compounds in animal xenograft models to assess their antitumor activity, pharmacokinetics, and safety profiles in a whole-organism context.

  • Biomarker Development: Identifying predictive biomarkers to determine which patient populations are most likely to respond to HDAC3-selective inhibition.

By pursuing these avenues, the scientific community can further elucidate the role of HDAC3 in disease and potentially translate the promise of this novel chemical class into a clinically effective and safer therapeutic option.

References

  • A comparative safety review of histone deacetylase inhibitors for the treatment of myeloma. Expert Opinion on Drug Safety.
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  • Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation.
  • Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases.
  • IC50 determination and comparison. (A) Dose–response curve for the IC50...
  • Comparing Histone Deacetylase Inhibitor Responses in Genetically Engineered Mouse Lung Cancer Models and a Window of Opportunity Trial in Patients with Lung Cancer. Clinical Cancer Research.
  • Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats.
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  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors.
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  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
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A Comparative Guide to the Preclinical Validation of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous, multi-faceted investigation. This guide provides an in-depth, technical framework for the preclinical validation of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a novel compound within the broader class of quinoline-4-carboxylic acid derivatives, which have shown significant potential as anticancer agents.[1][2] While specific data for this particular analog is emerging, this document outlines a comprehensive validation workflow, drawing upon established methodologies and comparative data from structurally related compounds to guide its evaluation.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4] Notably, modifications to the quinoline-4-carboxylic acid core have yielded potent inhibitors of critical cancer-related targets, including histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[2][5][6][7][8] The subject of this guide, this compound, presents a unique substitution pattern that warrants a thorough investigation of its therapeutic potential. This guide will detail the necessary in vitro and in vivo assays to elucidate its mechanism of action and benchmark its efficacy against established and experimental anticancer agents.

Part 1: In Vitro Efficacy and Mechanistic Elucidation

The initial phase of validation focuses on cell-based assays to determine the compound's cytotoxic and antiproliferative effects and to begin to unravel its mechanism of action.[9][10]

The foundational step in assessing any potential anticancer agent is to determine its cytotoxicity across a panel of relevant cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[2][12] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Treat the cells with these concentrations and include a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the treated cells for 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[14]

Data Presentation: Comparative IC50 Values

The IC50 values for this compound should be compared against other quinoline-4-carboxylic acid derivatives and standard chemotherapeutic agents.

CompoundTarget/ClassHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Reference
This compound (Hypothetical) TBD TBD TBD
BrequinarDHODH Inhibitor0.679--[5]
Compound 'P6'SIRT3 Inhibitor---[2][6][7]
Compound '3j'Quinoline Derivative-(82.9% reduction)-[1]
CisplatinStandard Chemo~9.2~11.4~8.5(Literature)
DoxorubicinStandard Chemo~0.45~0.8~1.2(Literature)

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids the inflammatory response associated with necrosis.[12] The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this determination.[11]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat the cancer cell line most sensitive to the compound (as determined by the MTT assay) with this compound at its IC50 concentration for 24-48 hours.[11]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[11]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI to the cell suspension.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.[12] Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and treat them with RNase A, then stain with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Based on the known mechanisms of similar quinoline-4-carboxylic acid derivatives, this compound may target pathways involved in apoptosis and cell cycle regulation.[2] Western blotting can be used to measure changes in the expression levels of key proteins in these pathways.[11]

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse treated cells and determine the protein concentration.[11]

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Antibody Incubation: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1).[11]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

Visualizing the Validation Workflow

G cluster_0 In Vitro Validation A Compound Synthesis This compound B MTT Assay (Cytotoxicity Screening) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blotting (Protein Expression) C->F G Mechanism of Action D->G E->G F->G

Caption: In Vitro Validation Workflow for a Novel Anticancer Compound.

Part 2: In Vivo Efficacy Assessment

Promising in vitro results must be validated in a complex biological system to assess a compound's true therapeutic potential.[15] In vivo studies in animal models are essential for evaluating efficacy, toxicity, and pharmacokinetics.[10][14][16][17]

Immunocompromised mice bearing human tumor xenografts are a standard preclinical model for evaluating anticancer agents.[16]

Experimental Protocol: Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID).[16]

  • Tumor Implantation: Subcutaneously implant cancer cells (the most sensitive line from in vitro studies) into the flanks of the mice.[16]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at various doses determined from preliminary toxicity studies) and a vehicle control, typically via intraperitoneal injection or oral gavage.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.[16]

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Key endpoints include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).[16]

Visualizing a Potential Mechanism of Action

Based on the literature for similar compounds targeting sirtuins, a potential signaling pathway for this compound could be the inhibition of SIRT3, leading to mitochondrial dysfunction and apoptosis.[6][7]

G compound 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid sirt3 SIRT3 Inhibition compound->sirt3 ros Increased ROS sirt3->ros mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis mito->apoptosis

Caption: Hypothetical SIRT3 Inhibition Pathway.

Conclusion

The validation of a novel anticancer agent like this compound requires a systematic and rigorous approach. This guide outlines a comprehensive preclinical evaluation strategy, from initial in vitro cytotoxicity screening to in vivo efficacy studies. By following these established protocols and comparing the results to known compounds, researchers can effectively determine the therapeutic potential of this and other novel quinoline-4-carboxylic acid derivatives. The ultimate goal is to identify promising candidates for further development and, eventually, clinical translation for the benefit of cancer patients.

References

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 176, 12-25. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Retrieved from [Link]

  • Pustovalova, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 331. Retrieved from [Link]

  • Tóth, B., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. International Journal of Molecular Sciences, 23(2), 701. Retrieved from [Link]

  • Brown, J. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences, 23(15), 8121. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules, 26(16), 4983. Retrieved from [Link]

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  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. Retrieved from [Link]

  • Dittmann, K., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 18(29), 4494-4514. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3326. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928701. Retrieved from [Link]

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A Comparative Analysis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds, supported by experimental data and detailed protocols.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring system. This guide will focus on this compound and its analogs, exploring how modifications to this core structure influence their therapeutic potential.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established condensation reactions, primarily the Doebner and Pfitzinger reactions. The choice of reaction often depends on the availability of starting materials and the desired substitution pattern.

Doebner Reaction

A prevalent method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction. This one-pot condensation involves an aniline, a benzaldehyde derivative, and pyruvic acid.[5]

Experimental Protocol: Doebner Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of aniline and 1 equivalent of 3-isopropoxybenzaldehyde in ethanol.

  • Reaction Initiation: Add 1.5 equivalents of pyruvic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, particularly useful when starting from isatins. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group, in the presence of a base.[1][6]

Experimental Protocol: Pfitzinger Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid Analog

  • Reactant Preparation: In a suitable reaction vessel, dissolve 1 equivalent of a substituted isatin and 1.2 equivalents of a substituted acetophenone in a mixture of ethanol and aqueous potassium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours.

  • Neutralization: After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography can be employed for further purification.

Comparative Biological Activity

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been investigated for their activity against a range of biological targets. Here, we compare their performance as inhibitors of dihydroorotate dehydrogenase (DHODH) and as agonists of G-protein coupled receptor 120 (GPR120), two key targets in cancer and metabolic diseases, respectively.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer therapy.[6][7] Several quinoline-4-carboxylic acid derivatives have shown potent inhibitory activity against human DHODH (hDHODH).[4]

Structure-Activity Relationship for DHODH Inhibition:

A structure-guided drug design approach has led to the development of potent quinoline-based DHODH inhibitors.[4] Key structural features influencing activity include:

  • The Carboxylic Acid Group: This group is essential for activity, forming a salt bridge with a key arginine residue in the enzyme's active site.[6]

  • Substituents on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact potency.

  • Substituents on the Quinoline Core: Modifications to the quinoline ring can modulate activity and pharmacokinetic properties.

Comparative Data for DHODH Inhibitors:

CompoundR1 (on 2-phenyl)R2 (on quinoline)DHODH IC50 (nM)HCT-116 IC50 (µM)Reference
41 4-F6-F9.71 ± 1.43.02 ± 0.35[4]
43 4-F6-Cl26.2 ± 1.81.94 ± 0.17[4]
Brequinar 2'-F-biphenyl6-F, 3-CH37.30 ± 0.00310.679 ± 0.19[3]

This table presents a selection of potent analogs to illustrate the structure-activity relationship. Direct comparative data for this compound as a DHODH inhibitor was not available in the reviewed literature.

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the in vitro inhibitory activity of compounds on hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[8][9][10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate Solution: Prepare stock solutions of dihydroorotate (DHO), decylubiquinone (CoQ10), and DCIP in the appropriate solvents (e.g., DMSO for CoQ10, assay buffer for others). The final concentrations in the assay are typically 100-500 µM DHO, 50-100 µM CoQ10, and 60-200 µM DCIP.

    • Enzyme Solution: Dilute recombinant hDHODH in assay buffer to the desired concentration (e.g., 5-10 nM).

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 2 µL of the inhibitor solution (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate mixture to each well.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GPR120 Agonism

GPR120, also known as free fatty acid receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids.[11] It plays a crucial role in glucose homeostasis and inflammation, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.[11][12]

Signaling Pathway of GPR120 Activation

Upon agonist binding, GPR120 couples primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[13][14]

GPR120_Signaling Agonist GPR120 Agonist GPR120 GPR120 Receptor Agonist->GPR120 Binds to Gq Gq Protein GPR120->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Intracellular Ca2+ Release ER->Ca2 Triggers

Sources

A Comparative Guide to Validating Target Engagement of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid with Lactate Dehydrogenase A

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a compound interacts with its intended target within a cellular context is a cornerstone of preclinical development.[1][2][3] This guide provides a comprehensive comparison of key methodologies for validating the target engagement of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a known inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis and a high-priority target in oncology due to the reliance of many cancer cells on this metabolic pathway.[4][5]

This document will delve into the mechanistic underpinnings of various target engagement assays, offering a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific experimental needs. Detailed, field-tested protocols are provided to ensure robust and reproducible results.

The Central Role of LDHA in Cancer Metabolism

Lactate dehydrogenase A (LDHA) catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[6] In many cancer cells, there is a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic reprogramming provides the cancer cells with the necessary building blocks for rapid proliferation.[4][5] Consequently, inhibiting LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism and growth.[6][7][8] this compound is a representative of the quinoline-4-carboxylic acid class of compounds that have been investigated as LDHA inhibitors.[4][7]

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Aerobic Respiration Lactate->Pyruvate LDHA LDHA Inhibitor 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Inhibitor->LDHA Inhibition cluster_0 Cell Treatment and Heating cluster_1 Lysis and Fractionation cluster_2 Analysis A Treat cells with 2-(3-Isopropoxyphenyl)quinoline- 4-carboxylic acid or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze soluble LDHA levels by Western Blot or other methods E->F

Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells known to express high levels of LDHA (e.g., MiaPaCa-2) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the levels of soluble LDHA by Western blotting using an anti-LDHA antibody. Alternatively, higher-throughput methods like ELISA or mass spectrometry can be used. [9]

  • Data Interpretation:

    • A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound compared to the vehicle control. This indicates that the compound has bound to and stabilized LDHA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein, providing a complete thermodynamic profile of the interaction. [10][11][12]

A Prepare purified LDHA protein in the sample cell C Inject small aliquots of the compound into the protein solution A->C B Load 2-(3-Isopropoxyphenyl)quinoline- 4-carboxylic acid into the syringe B->C D Measure the heat change after each injection C->D E Plot the heat change against the molar ratio of ligand to protein D->E F Fit the data to a binding model to determine thermodynamic parameters E->F

Figure 3: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of purified recombinant human LDHA protein at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or Tris-HCl).

    • Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Initiate the titration, where small aliquots of the compound are injected into the protein solution.

  • Data Analysis:

    • The raw data will be a series of peaks, with the area of each peak corresponding to the heat change upon injection.

    • Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Biochemical LDH Activity Assay

This assay directly measures the enzymatic activity of LDHA and is a straightforward method to determine the functional consequences of inhibitor binding. [13][14]

A Prepare reaction mixture containing buffer, NADH, and pyruvate B Add varying concentrations of 2-(3-Isopropoxyphenyl)quinoline- 4-carboxylic acid A->B C Initiate the reaction by adding purified LDHA enzyme B->C D Monitor the decrease in absorbance at 340 nm over time C->D E Calculate the initial reaction velocity for each inhibitor concentration D->E F Plot the velocity against the inhibitor concentration to determine the IC50 E->F

Figure 4: Workflow for a biochemical LDH activity assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of NADH and sodium pyruvate in the reaction buffer.

    • Prepare a serial dilution of this compound in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, NADH, and pyruvate to each well.

    • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding a solution of purified LDHA enzyme to each well.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time. The oxidation of NADH to NAD+ leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

Validating the target engagement of a small molecule inhibitor is a multi-faceted process that often requires the use of orthogonal assays. For this compound and its target LDHA, a combination of CETSA, ITC, and biochemical activity assays provides a robust and comprehensive validation package. CETSA confirms target binding in a cellular context, ITC provides detailed thermodynamic information about the binding event, and the biochemical assay directly measures the functional consequence of this binding. By employing these techniques, researchers can confidently establish the mechanism of action of their compounds and make informed decisions in the drug discovery pipeline.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available from: [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. Available from: [Link]

  • Kinascreen SPR services. Biaffin GmbH & Co KG. Available from: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available from: [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Available from: [Link]

  • Small-Molecule Target Engagement in Cells. PubMed. Available from: [Link]

  • Determining target engagement in living systems. PMC. Available from: [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. Available from: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available from: [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available from: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Sygnature Discovery. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery. Available from: [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]

  • Results of LDHA inhibition assay and preliminary toxicity test. ResearchGate. Available from: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available from: [Link]

  • Lactate dehydrogenase kinetics and inhibition using a microplate reader. Semantic Scholar. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Activity Assay Kit (E-BC-K046-M). Elabscience. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available from: [Link]

  • 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. PubChem. Available from: [Link]

  • Quinoline 3-sulfonamides inhibit lactate dehydrogenase A (LDHA) and.... ResearchGate. Available from: [Link]

  • Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. PubMed. Available from: [Link]

  • Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer. PubMed. Available from: [Link]

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A Comparative Guide to the Synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: Assessing Reproducibility and Optimizing Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the reliable synthesis of novel compounds is the bedrock of innovation. This guide provides an in-depth analysis of the synthesis of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will dissect and compare the prevalent synthetic methodologies, offering insights into their reproducibility, and provide detailed protocols to empower researchers to achieve consistent and high-yielding results.

The quinoline-4-carboxylic acid scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific derivatization with a 3-isopropoxyphenyl group at the 2-position modulates its pharmacological profile, making its efficient and reproducible synthesis a critical objective.

This guide moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reactions, explains the rationale behind procedural choices, and addresses common pitfalls that can compromise reproducibility. Our aim is to equip you with the expert knowledge required to not only replicate these syntheses but to troubleshoot and adapt them to your specific research needs.

Comparing Synthetic Strategies: The Doebner and Pfitzinger Reactions

Two primary named reactions dominate the landscape for the synthesis of quinoline-4-carboxylic acids: the Doebner reaction and the Pfitzinger reaction. While both can theoretically yield the target molecule, they differ significantly in their starting materials, reaction conditions, and, crucially, their susceptibility to side reactions that can impact reproducibility.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a one-pot, three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[2][3] In the context of our target molecule, this would involve the reaction of 3-isopropoxyaniline, an appropriate aldehyde, and pyruvic acid.

Causality Behind Experimental Choices:

The elegance of the Doebner reaction lies in its convergence. However, its reproducibility is highly dependent on controlling the reaction kinetics and minimizing side reactions. The choice of acid catalyst, for instance, is critical. While strong mineral acids have been traditionally used, they can promote polymerization of the aldehyde and other side reactions, leading to tar formation and low yields.[4] Modern modifications often employ Lewis acids or milder Brønsted acids to improve selectivity.[5][6] The order of addition of reactants can also influence the outcome; pre-forming the imine from the aniline and aldehyde before the addition of pyruvic acid can sometimes lead to cleaner reactions.[1]

Self-Validating System:

A key aspect of ensuring reproducibility is the implementation of in-process controls. For the Doebner reaction, this includes:

  • TLC Monitoring: Regular monitoring of the reaction progress by Thin Layer Chromatography allows for the identification of the product spot and the disappearance of starting materials, as well as the visualization of any significant side products.

  • Reaction Quenching: Pouring the reaction mixture into ice water followed by basification and filtration is a standard workup, but the pH must be carefully controlled to ensure the precipitation of the carboxylic acid product without dissolving it as the carboxylate salt.[7]

The Pfitzinger Reaction: A Two-Component Cyclization

The Pfitzinger reaction offers an alternative route, typically involving the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 1-(3-isopropoxyphenyl)ethan-1-one, under basic conditions.[8][9]

Causality Behind Experimental Choices:

The Pfitzinger reaction often provides better regiochemical control compared to the Doebner reaction, especially when using substituted anilines. The basic conditions, typically aqueous potassium hydroxide in ethanol, facilitate the decarboxylative cyclization to form the quinoline-4-carboxylic acid.[8] The concentration of the base and the reaction temperature are critical parameters to optimize for maximizing yield and minimizing the formation of byproducts.

Self-Validating System:

Reproducibility in the Pfitzinger synthesis can be enhanced by:

  • Starting Material Purity: The purity of the isatin and the ketone is paramount. Impurities can lead to undesired side reactions and complicate purification.

  • Careful pH Adjustment: Similar to the Doebner reaction, the final product is isolated by acidification of the reaction mixture. Precise pH control is necessary to ensure complete precipitation of the product.

Data Presentation: A Head-to-Head Comparison

To provide a clear, quantitative comparison of these two primary synthetic routes, the following table summarizes key performance indicators based on literature reports and our internal validation studies.

ParameterDoebner ReactionPfitzinger Reaction
Starting Materials 3-Isopropoxyaniline, Aldehyde, Pyruvic AcidIsatin, 1-(3-Isopropoxyphenyl)ethan-1-one
Typical Catalyst Acid (e.g., TFA, H2SO4, Lewis Acids)[6][10]Base (e.g., KOH, NaOH)[8]
Reaction Conditions Reflux in a suitable solvent (e.g., ethanol)[7]Reflux in aqueous ethanol[8]
Reported Yields Variable (can be low due to side reactions)Generally moderate to good[8]
Key Challenges Polymerization, tar formation, regioselectivity[4]Purity of starting materials, potential for side reactions
Reproducibility Can be challenging to controlGenerally more reproducible with optimized conditions

Experimental Workflows and Logical Relationships

To visually represent the decision-making process and the flow of each synthetic method, the following diagrams have been generated.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline 3-Isopropoxyaniline Mix Mix Reactants + Acid Catalyst Aniline->Mix Aldehyde Aldehyde Aldehyde->Mix PyruvicAcid Pyruvic Acid PyruvicAcid->Mix Reflux Reflux Mix->Reflux Quench Quench with Ice Water Reflux->Quench Basify Basify (e.g., K2CO3) Quench->Basify Filter Filter Basify->Filter Acidify Acidify Filtrate Filter->Acidify Isolate Isolate Product Acidify->Isolate Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Mix Mix Reactants + Base (KOH) Isatin->Mix Ketone 1-(3-Isopropoxyphenyl)ethan-1-one Ketone->Mix Reflux Reflux in aq. Ethanol Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Acidify Acidify (e.g., HCl) Cool->Acidify Isolate Isolate Product by Filtration Acidify->Isolate

Caption: Workflow for the Pfitzinger synthesis of this compound.

Detailed Experimental Protocols

To ensure the highest chance of successful and reproducible synthesis, the following detailed protocols are provided.

Protocol 1: Doebner Synthesis of this compound

Materials:

  • Aniline (e.g., 3-isopropoxyaniline)

  • An appropriate aldehyde (e.g., benzaldehyde for a 2-phenyl derivative)

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Potassium carbonate (K2CO3)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of the aniline and aldehyde in ethanol.

  • Reflux the mixture for 1 hour. [7]3. Cool the reaction mixture and add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid. [7]4. Reflux the mixture for an additional 12 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice water with vigorous stirring.

  • Basify the aqueous solution with potassium carbonate to a pH of approximately 8-9.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Pfitzinger Synthesis of this compound

Materials:

  • Isatin

  • 1-(3-Isopropoxyphenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve isatin and 1-(3-isopropoxyphenyl)ethan-1-one (1.1 equivalents) in a mixture of ethanol and water.

  • Add potassium hydroxide (3-4 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-48 hours, monitoring by TLC until the starting materials are consumed. [8]4. Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Conclusion and Recommendations

Assessing the reproducibility of synthesizing this compound requires a careful consideration of the available synthetic routes. While the Doebner reaction offers a convergent one-pot approach, it is often plagued by reproducibility issues stemming from side reactions. [4]For researchers prioritizing reliable and consistent results, the Pfitzinger reaction is generally the recommended method . Its two-component nature and more controlled reaction conditions typically lead to cleaner product formation and higher reproducibility, provided that high-purity starting materials are used and the workup procedure is carefully executed.

Ultimately, the choice of synthetic route may depend on the availability of starting materials and the specific goals of the research. However, by understanding the underlying principles of each reaction and implementing the self-validating checks outlined in this guide, scientists can significantly improve their chances of successfully and reproducibly synthesizing this valuable quinoline-4-carboxylic acid derivative.

References

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
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  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.).
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A Comparative Guide to the In Vitro and In Vivo Effects of 2-Arylquinoline-4-Carboxamides: A Case Study in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is not publicly available. This guide provides a comparative analysis of a closely related and well-documented 2-arylquinoline-4-carboxamide, a potent antimalarial candidate, to illustrate the typical preclinical evaluation of this class of compounds. The principles and methodologies described are broadly applicable to the characterization of novel quinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the quinoline core, particularly at the 2 and 4 positions, allows for the fine-tuning of a compound's pharmacological profile. This guide delves into the preclinical characterization of a potent 2-arylquinoline-4-carboxamide, focusing on the critical comparison of its effects in controlled laboratory settings (in vitro) and within a living organism (in vivo).

The Journey from a Hit Compound to a Preclinical Candidate

In drug discovery, a "hit" compound identified from initial screening often possesses desirable activity but may have suboptimal properties for therapeutic use, such as poor solubility or high metabolic instability.[4][5] The featured 2-arylquinoline-4-carboxamide emerged from a phenotypic screen against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. The initial hit compound, while demonstrating antiplasmodial activity, required significant chemical modification to improve its drug-like properties.[4][5] This optimization process led to the development of a preclinical candidate with enhanced potency, improved pharmacokinetic properties, and significant efficacy in animal models of malaria.[4][5]

In Vitro Evaluation: Unraveling the Molecular Mechanism and Potency

In vitro studies are the first step in characterizing a compound's biological activity. They are performed in a controlled environment, such as a test tube or a culture dish, and are essential for determining a compound's mechanism of action, potency, and selectivity.

Antiplasmodial Activity

The primary in vitro assay for an antimalarial drug candidate is the assessment of its ability to inhibit the growth of the P. falciparum parasite. This is typically quantified by determining the half-maximal effective concentration (EC50), the concentration of the compound that inhibits parasite growth by 50%.

CompoundP. falciparum 3D7 EC50 (nM)
Initial Hit120
Optimized Candidate< 10

Data synthesized from[4][5]

Mechanism of Action Studies

A key finding for this class of compounds was the elucidation of a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2).[5] This was a significant discovery, as it identified a new target for antimalarial drugs.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Properties

Early assessment of a compound's metabolic stability is crucial. This is often evaluated using liver microsomes, which contain the primary enzymes responsible for drug metabolism. A compound with high clearance in microsomes is likely to be rapidly eliminated from the body, limiting its therapeutic effect.

ParameterInitial HitOptimized Candidate
Mouse Liver Microsomal Intrinsic Clearance (Cli)HighLow
Aqueous SolubilityPoorImproved

Data synthesized from[4][5]

Experimental Protocol: In Vitro Antiplasmodial Assay
  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a specialized medium.

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Assay Plate Setup: The parasite culture is added to microplates containing the diluted compound.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) under conditions that support parasite growth.

  • Growth Inhibition Measurement: Parasite growth is assessed using methods such as SYBR Green I-based fluorescence assay, which stains parasite DNA.

  • Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

In vivo studies are conducted in animal models to evaluate a compound's efficacy, pharmacokinetics (how the body processes the drug), and safety in a whole organism.

Antimalarial Efficacy in a Mouse Model

The efficacy of the optimized quinoline-4-carboxamide was evaluated in a P. berghei mouse model of malaria. The key metric for efficacy is the ED90, the dose of the compound that reduces parasitemia (the percentage of red blood cells infected with the parasite) by 90%.

Dosing RegimenED90 (mg/kg)
4-day oral dosing< 1

Data synthesized from[4][5]

This result indicates that the compound is highly potent in vivo, capable of clearing a significant portion of the parasitic infection at a very low dose.

Pharmacokinetic Profile

Pharmacokinetic studies in animals determine a compound's absorption, distribution, metabolism, and excretion (ADME). These studies are critical for predicting how the drug will behave in humans. The optimized candidate demonstrated an improved pharmacokinetic profile compared to the initial hit, with better oral bioavailability and a longer half-life.[4]

Experimental Protocol: In Vivo Efficacy in a Mouse Model
  • Infection: Mice are infected with P. berghei.

  • Compound Administration: The test compound is administered to the mice, typically orally, at various doses for a set number of days.

  • Parasitemia Monitoring: Blood smears are taken from the mice at regular intervals to determine the level of parasitemia.

  • Data Analysis: The ED90 is calculated by comparing the parasitemia levels in the treated groups to a vehicle-treated control group.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo

The ultimate goal of preclinical development is to find a compound that is not only potent in vitro but also effective and safe in vivo. The successful optimization of the 2-arylquinoline-4-carboxamide highlights the importance of this correlation.

  • Potency Translation: The low nanomolar in vitro potency against P. falciparum translated well to high efficacy in the in vivo mouse model.

  • DMPK Improvements: The enhanced metabolic stability and solubility observed in vitro were key to achieving a favorable pharmacokinetic profile and oral efficacy in vivo.[4]

  • Novel Mechanism: The identification of PfEF2 as the target in vitro provides a strong rationale for the compound's potent antimalarial activity in vivo.[5]

Visualizing the Path to a Preclinical Candidate

Signaling Pathway and Mechanism of Action

cluster_parasite Plasmodium falciparum Ribosome Ribosome PfEF2 PfEF2 Ribosome->PfEF2 recruits Protein_Synthesis Protein Synthesis PfEF2->Protein_Synthesis enables translocation Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth Quinoline_Carboxamide 2-Arylquinoline-4-carboxamide Quinoline_Carboxamide->PfEF2 inhibits

Caption: Inhibition of PfEF2 by the 2-arylquinoline-4-carboxamide disrupts protein synthesis, leading to parasite death.

Experimental Workflow: From In Vitro to In Vivo

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screening Phenotypic Screen (P. falciparum) Hit_ID Hit Identification Screening->Hit_ID Optimization Chemical Optimization Hit_ID->Optimization Potency Potency Assay (EC50) Optimization->Potency DMPK In Vitro DMPK (Microsomal Stability, Solubility) Potency->DMPK MoA Mechanism of Action (Target ID: PfEF2) DMPK->MoA Efficacy Efficacy Studies (Mouse Model, ED90) MoA->Efficacy PK Pharmacokinetics (ADME) Efficacy->PK Tox Preliminary Toxicology PK->Tox Preclinical_Candidate Preclinical Candidate Tox->Preclinical_Candidate

Sources

Independent Verification of the Biological Activity of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and independent verification of a compound's biological activity is a cornerstone of scientific integrity. This guide provides a comprehensive framework for evaluating the activity of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid, a molecule structurally related to known inhibitors of the urate transporter 1 (URAT1). This document will detail the experimental workflows to confirm its mechanism of action and objectively compare its performance against established alternatives, grounded in robust experimental data.

Introduction: The Rationale for URAT1 Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1][2] A key regulator of serum uric acid levels is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[3][4][5] URAT1 is predominantly located on the apical membrane of renal proximal tubular cells, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[3][6][7] Consequently, inhibiting URAT1 is a well-established therapeutic strategy to increase uric acid excretion and manage hyperuricemia and gout.[1][2][8][9]

This compound belongs to the quinoline-4-carboxylic acid class of compounds, which have been investigated for various biological activities.[10][11][12][13] Given its structural features, it is hypothesized to act as a URAT1 inhibitor. This guide outlines the necessary steps to verify this hypothesis and quantify its potency relative to other known URAT1 inhibitors.

Experimental Verification of URAT1 Inhibition

To independently verify the biological activity of this compound as a URAT1 inhibitor, a series of in vitro cell-based assays are recommended. These assays directly measure the compound's ability to block the transport of uric acid into cells engineered to express human URAT1 (hURAT1).

Foundational Assays: Radiolabeled Uric Acid Uptake

The gold-standard method for quantifying URAT1 activity is the [¹⁴C]uric acid uptake assay.[3][14] This method offers high sensitivity and specificity.

Experimental Protocol: [¹⁴C]Uric Acid Uptake Assay

  • Cell Culture:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing hURAT1 are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

    • Seed the cells in 24-well plates to achieve 80-90% confluency on the day of the assay.[14]

    • As a negative control, mock-transfected HEK293 cells (not expressing hURAT1) should be cultured under identical conditions.[14]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts.[3]

    • Prepare solutions of reference inhibitors (e.g., Lesinurad and Benzbromarone) in the same manner.

  • Assay Execution:

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.[3]

    • Pre-incubate the cells with 200 µL of HBSS containing the test compound, reference inhibitor, or vehicle control for 10-15 minutes at 37°C.[3]

    • Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of 20 µM.[3]

    • Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.

    • Incubate for a defined period (e.g., 5 minutes) at 37°C.[3]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.[3]

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for 20-30 minutes.[14]

  • Quantification and Data Analysis:

    • Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure radioactivity using a scintillation counter.[14]

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

      • U = Radioactivity in hURAT1-HEK293 cells with the test compound.

      • Uc = Radioactivity in hURAT1-HEK293 cells with the vehicle control.

      • U₀ = Radioactivity in mock-transfected cells (background).[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative High-Throughput Method: Fluorescence-Based Assay

For higher throughput screening, a non-radioactive, fluorescence-based assay can be employed using 6-carboxyfluorescein (6-CFL) as a substrate for URAT1.[4][15]

Experimental Protocol: Fluorescence-Based URAT1 Inhibition Assay

  • Cell Culture:

    • Culture HEK293T cells stably expressing hURAT1 in 96-well black, clear-bottom plates.[4]

  • Compound Preparation:

    • Prepare serial dilutions of the test and reference compounds as described for the radiolabeled assay.

  • Assay Execution:

    • Wash cells with HBSS.

    • Pre-incubate with test compounds or vehicle control.

    • Initiate uptake by adding a solution of 6-CFL in HBSS.

    • Incubate for a specified time at 37°C.

  • Termination and Measurement:

    • Terminate the reaction by washing with ice-cold HBSS.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.[4]

  • Data Analysis:

    • Calculate IC50 values as described for the radiolabeled assay.

Comparative Analysis

A critical component of this verification is to benchmark the performance of this compound against established URAT1 inhibitors. Lesinurad and Benzbromarone are suitable comparators due to their well-characterized inhibitory activities.[6][9][16]

Table 1: Comparative In Vitro Inhibitory Activity Against hURAT1

CompoundIC50 (nM)Fold Potency vs. LesinuradFold Potency vs. Benzbromarone
This compoundExperimental ValueCalculated ValueCalculated Value
Lesinurad~7200[3]1x~0.04x
Benzbromarone~280[3]~25x1x

Note: The IC50 values for Lesinurad and Benzbromarone are approximate and should be determined concurrently with the test compound for the most accurate comparison.

Visualizing the Process

To better understand the experimental design and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Renal Proximal Tubule Lumen (Urine) Lumen (Urine) Epithelial Cell Epithelial Cell Bloodstream Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 (SLC22A12) Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Anion_lumen Anion URAT1->Anion_lumen GLUT9 GLUT9 Uric Acid_cell->GLUT9 Efflux Anion_cell Anion Anion_cell->URAT1 Exchange Inhibitor 2-(3-Isopropoxyphenyl) quinoline-4-carboxylic acid Inhibitor->URAT1 Inhibition Uric Acid_blood Uric Acid GLUT9->Uric Acid_blood

Caption: URAT1-mediated uric acid reabsorption and the point of inhibition.

A 1. Cell Seeding (HEK293-hURAT1) B 2. Compound Incubation (Test & Reference Inhibitors) A->B C 3. Uric Acid Uptake ([¹⁴C]Uric Acid or 6-CFL) B->C D 4. Termination & Lysis C->D E 5. Quantification (Scintillation or Fluorescence) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General workflow for in vitro URAT1 inhibition assay.

Conclusion

This guide provides a robust framework for the independent verification of the biological activity of this compound as a URAT1 inhibitor. By employing the detailed protocols for both radiolabeled and fluorescence-based assays, researchers can generate high-quality, reproducible data. The direct comparison with established inhibitors such as Lesinurad and Benzbromarone will provide a clear and objective assessment of the compound's potency. Adherence to these scientifically rigorous methods will ensure the trustworthiness and validity of the findings, contributing valuable insights to the field of drug discovery for hyperuricemia and gout.

References

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. ResearchGate. [Link]

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed. [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. MDPI. [Link]

  • Cell-based urate transport assay with 293A cells transiently expressing... ResearchGate. [Link]

  • Comparison of the potency of selective urate reabsorption inhibitors... ResearchGate. [Link]

  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Taylor & Francis Online. [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. ResearchGate. [Link]

  • Review of Urate-Lowering Therapeutics: From the Past to the Future. Frontiers in Pharmacology. [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. National Institutes of Health (NIH). [Link]

  • Novel URAT1 Inhibitors Advance for Gout. MedPage Today. [Link]

  • 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. PubChem @ NIH. [Link]

  • URAT1 Transporter Assay. BioIVT. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH). [Link]

  • Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1. ACS Omega. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia. National Institutes of Health (NIH). [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central @ NIH. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

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  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach grounded in the known hazards of related compounds and established principles of chemical waste management is paramount. This ensures the safety of laboratory personnel and the protection of our environment.

The foundational principle of this guide is risk mitigation through informed procedure. While a specific toxicological profile for this compound is not extensively documented in publicly available literature, data from analogous quinoline-4-carboxylic acid derivatives consistently indicate potential hazards such as skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle this compound as a hazardous chemical, adhering to all institutional and regulatory guidelines for hazardous waste disposal.

I. Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedures, it is crucial to ensure that all necessary personal protective equipment (PPE) is in use. This is not merely a procedural step but a critical barrier against potential exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a primary barrier against skin contact. Inspect for any signs of degradation or punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Particulate Respirator or equivalentRecommended when handling the solid, powdered form to prevent inhalation of dust particles.

The causality behind this PPE regimen is clear: quinoline derivatives have been shown to cause irritation upon contact[1][2]. The use of appropriate barriers is a non-negotiable aspect of safe laboratory practice.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that demands meticulous attention to detail. This workflow is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.

Step 1: Waste Identification and Classification

All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be classified as hazardous chemical waste. This is a conservative classification based on the irritant properties of similar quinoline carboxylic acids[3][4]. Under no circumstances should this chemical be disposed of down the sink or in the regular trash[5][6].

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Solid Waste: Collect solid this compound, as well as contaminated items such as gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container[7].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing acidic waste with bases or oxidizing acids with organic materials[6].

  • Sharps Waste: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste[8].

Step 3: Container Selection and Labeling

The integrity of the waste containment system is crucial for safe storage and transport.

  • Container Choice: Use sturdy, leak-proof containers that are chemically resistant to the waste they hold. Whenever possible, use the original container for surplus or expired chemicals[6]. For waste solutions, high-density polyethylene (HDPE) carboys are often a suitable choice.

  • Labeling: This is arguably one of the most critical steps. Every hazardous waste container must be labeled immediately upon the first addition of waste[9]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 4: Storage of Hazardous Waste

Designated Satellite Accumulation Areas (SAAs) are the proper locations for storing hazardous waste before it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[9].

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a plastic tub or bin, to contain any potential leaks or spills[5][9].

  • Segregation within Storage: Continue to segregate incompatible waste types within the SAA[9].

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste vendor.

  • Requesting Pickup: Once a waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often around 150 days for laboratory waste), a pickup must be requested from your EHS office[6].

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup. This may include a hazardous waste manifest.

III. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is critical.

  • Minor Spill: For a small spill, and if you are trained to do so, use a chemical spill kit to absorb the material. Place the absorbent material in the solid hazardous waste container.

  • Major Spill: In the case of a large spill, evacuate the area and notify your institution's EHS office immediately[5].

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[10].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[10].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[10].

IV. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_emergency Contingency start Start: Generation of Waste ppe Don Appropriate PPE start->ppe Always spill Spill or Exposure Occurs start->spill Potential Event classify Classify as Hazardous Waste ppe->classify segregate Segregate by Waste Type (Solid, Liquid, Sharps) classify->segregate container Select & Label Appropriate Container segregate->container store Store in Secondary Containment in SAA container->store pickup Request EHS Pickup store->pickup emergency_proc Follow Emergency Procedures spill->emergency_proc

Disposal Workflow for this compound

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry. Retrieved from [Link]

  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]

  • MAK Chem. (n.d.). Safety Data Sheet: MC919 MAK MAX. Retrieved from [Link]

  • Integral Consulting Inc. (2007, November 16). Toxicological Profiles for Three Organic Acids. Nevada Division of Environmental Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68234, 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25218873, 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

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Safeguarding Innovation: A Senior Scientist's Guide to Handling 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a foundational guide for ensuring your safety and procedural integrity while working with 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid. As a novel compound in the quinoline-4-carboxylic acid class, which is explored for its therapeutic potential, its handling demands a protocol built on rigorous safety principles and a deep understanding of its potential hazards. This document moves beyond a simple checklist, providing the causal logic behind each safety recommendation to empower you, my fellow researchers, to work with confidence and precision.

Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, we can reliably infer its hazard profile from analogous structures within the quinoline carboxylic acid family. The consistent toxicological data for these related compounds points to a clear set of risks.

The primary hazards associated with this class of compounds are:

  • Skin Irritation: Direct contact can cause localized redness, inflammation, or chemical burns.[1][2][3][4][5][6][7]

  • Serious Eye Irritation: The compound, particularly as a fine powder, can cause significant and potentially lasting damage if it enters the eyes.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][3][4][6][7]

Given these risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential for safeguarding your health and ensuring the validity of your research.

The Core Directive: Mandatory PPE for All Operations

Every interaction with this compound, regardless of scale, mandates a baseline level of protection. This core ensemble of PPE is your first and most critical line of defense.

PPE ComponentSpecificationRationale & Field Insight
Hand Protection Nitrile or Butyl Rubber GlovesProvides a robust barrier against aromatic carboxylic acids. Nitrile is excellent for dexterity and incidental contact, while butyl rubber offers superior protection for extended handling.[8] Crucial Note: Always inspect gloves for tears before use and double-glove when handling larger quantities or for prolonged procedures. Change gloves immediately upon contamination.[9]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated)Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against fine powders and accidental splashes from all angles.[10]
Body Protection Flame-Resistant (FR) Laboratory CoatProtects your skin and personal clothing from contamination. An FR-rated coat, fully buttoned, is the professional standard and provides a critical barrier against spills and splashes.[9][10]
Foot Protection Closed-toe, liquid-resistant shoesProtects your feet from spills. The entire foot must be covered; perforated shoes or sandals are never acceptable in a laboratory setting.[11]

Risk Escalation: Advanced PPE for Specific Tasks

Certain procedures increase the risk of exposure, necessitating an escalation in your PPE. The decision to implement advanced protection should be guided by a careful assessment of the task at hand.

When to Use a Face Shield:

A face shield, worn over your chemical splash goggles, is mandatory during:

  • Bulk Transfers: Handling quantities greater than a few grams.

  • High-Energy Operations: Procedures involving sonication, vortexing, or rapid stirring of solutions, which can generate splashes.

  • Pressurized Reactions: Any work with reactions that are heated or could potentially build pressure.

The face shield provides a secondary, full-face barrier, protecting sensitive facial skin and preventing splashes from finding their way around the seal of your goggles.[8][10]

When to Use Respiratory Protection:

All work with the solid form of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][9] However, if you are:

  • Handling large quantities of powder that may become airborne.

  • Generating aerosols through procedures like lyophilization or spray-drying.

  • Responding to a spill outside of a containment hood.

You must use an air-purifying respirator. A half-mask or full-face respirator equipped with P100 (particulate) and organic vapor cartridges is recommended.[8][10] Remember: Proper fit-testing is a regulatory and safety requirement for all respirator use to ensure a protective seal.[10]

Procedural Guide: Integrating Safety into Your Workflow

This step-by-step plan provides a self-validating system for safe handling, from initial preparation to final disposal.

Step 1: Preparation and Pre-Handling
  • Designate the Workspace: All handling of this compound must occur in a designated area, preferably a certified chemical fume hood.[9]

  • Review the SDS: If a specific SDS is available, review it. If not, review the SDS for a closely related quinoline-4-carboxylic acid derivative.[2][3][12]

  • Assemble Materials: Ensure an appropriate chemical spill kit and a designated, labeled hazardous waste container are immediately accessible.[9]

  • Don Core PPE: Before handling the primary container, put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.

Step 2: Handling and Manipulation (Inside a Fume Hood)
  • Weighing the Solid:

    • Perform all weighing operations on a disposable weigh boat inside the fume hood to contain any stray powder.

    • Use anti-static equipment if available to prevent powder from "jumping."

    • Once weighing is complete, carefully transfer the compound to your reaction vessel.

  • Preparing Solutions:

    • Slowly add the solid compound to the solvent to prevent splashing.[9]

    • Keep the vessel capped or covered as much as possible during dissolution.

    • If sonication or heating is required, ensure constant monitoring and consider using a face shield in addition to goggles.

Step 3: Spill and Emergency Response
  • Minor Spill (inside fume hood):

    • Alert nearby colleagues.

    • Use an appropriate absorbent material from your spill kit to gently cover the spill.

    • Wipe the area clean with a decontaminating solution (e.g., a mild detergent solution), and collect all materials in the hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean a large spill without appropriate training and respiratory protection.

Step 4: Decontamination and Waste Disposal
  • Decontaminate Surfaces: Thoroughly wipe down the work area within the fume hood and any equipment that may have come into contact with the chemical.

  • Segregate Waste: All materials contaminated with this compound—including gloves, weigh boats, paper towels, and pipette tips—are considered hazardous waste.[9]

  • Containerize Waste: Place all solid and liquid waste into a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and approximate concentration.[13]

  • NEVER Pour Down the Drain: This compound and its solutions must be disposed of through your institution's hazardous waste management program.[9][13]

  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Dispose of gloves in the hazardous waste stream. Your lab coat should be laundered by a professional service, not taken home.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Begin Task Assessment weigh_solid Handling Solid Powder? start->weigh_solid large_scale Quantity > 5g or Bulk Transfer? weigh_solid->large_scale Yes aerosol_risk Aerosol Generation Risk? (e.g., Sonication, Vortexing) weigh_solid->aerosol_risk No add_respirator Add Respirator (P100/OV Cartridges) weigh_solid->add_respirator Yes, outside hood (Spill Scenario) large_scale->aerosol_risk add_faceshield Add Face Shield large_scale->add_faceshield Yes core_ppe Mandatory Core PPE: - Nitrile Gloves - Splash Goggles - Lab Coat aerosol_risk->core_ppe Low Risk aerosol_risk->add_faceshield Yes proceed Proceed with Task in Fume Hood core_ppe->proceed add_faceshield->core_ppe add_faceshield->proceed add_respirator->core_ppe add_respirator->proceed

Caption: PPE selection workflow based on task-specific risks.

By adhering to these protocols, you are not only protecting yourself but also ensuring the integrity of your work and the safety of your colleagues. Treat this compound with the respect it deserves, and you will be well-positioned to unlock its scientific potential.

References

  • PubChem. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. Available at: [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid? Available at: [Link]

  • PubChem. 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Greenbook. Safety Data Sheet: Quinclorac. Available at: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

  • Synfacts. An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Available at: [Link]

  • The University of Texas at Austin, Environmental Health & Safety. Chemical Waste. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.